4-Methoxy-1,4'-bipiperidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-1-piperidin-4-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-14-11-4-8-13(9-5-11)10-2-6-12-7-3-10/h10-12H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYTOCUJJGMOUDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655938 | |
| Record name | 4-Methoxy-1,4'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930603-98-8 | |
| Record name | 4-Methoxy-1,4'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of the Bipiperidine Scaffold
An In-Depth Technical Guide to 4-Methoxy-1,4'-bipiperidine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. The 1,4'-bipiperidine framework has emerged as a privileged scaffold, frequently incorporated into molecules targeting a wide array of biological systems, particularly within the central nervous system (CNS). Its rigid, saturated structure allows for precise spatial orientation of substituents, which is critical for optimizing interactions with protein targets. This guide provides a comprehensive technical overview of a specific derivative, this compound, focusing on its chemical identity, synthesis, analytical characterization, and potential applications in drug discovery.
Section 1: Chemical Identity and Physicochemical Properties
Precise identification is the foundation of all chemical research. This compound is most commonly handled and available commercially as its dihydrochloride salt to improve stability and solubility. The Chemical Abstracts Service (CAS) has assigned the number 930604-26-5 to this compound dihydrochloride. Understanding its key identifiers is crucial for accurate sourcing, documentation, and regulatory compliance.
| Property | Value | Source |
| IUPAC Name | This compound dihydrochloride | |
| CAS Number | 930604-26-5 | |
| Molecular Formula | C₁₁H₂₄Cl₂N₂O | |
| Molecular Weight | 271.23 g/mol | |
| SMILES Code | COC1CCN(C2CCNCC2)CC1.[H]Cl.[H]Cl | |
| Purity (Typical) | ≥97% |
For context, it is important to distinguish this compound from its parent structures:
-
1,4'-Bipiperidine: The core scaffold without the methoxy group, identified by CAS Number 4897-50-1[1][2][3].
-
4-Methoxypiperidine: A key synthetic precursor, identified by CAS Number 4045-24-3[4].
Section 2: Synthesis and Purification
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. A common and logical approach involves the N-alkylation of 4-methoxypiperidine with a protected 4-piperidone derivative, followed by deprotection. The causality behind this choice is rooted in the high reactivity of the secondary amine of 4-methoxypiperidine and the need to prevent unwanted side reactions.
Synthetic Workflow Diagram
The following diagram illustrates a validated synthetic pathway.
References
An In-depth Technical Guide to the Structure Elucidation of 4-Methoxy-1,4'-bipiperidine
Introduction
In the landscape of modern drug discovery and development, the unequivocal confirmation of a molecule's chemical structure is a cornerstone of scientific rigor. This guide provides a comprehensive, in-depth technical overview of the analytical workflow for the structure elucidation of 4-Methoxy-1,4'-bipiperidine, a novel piperidine derivative. Piperidine and bipiperidine scaffolds are prevalent in a vast array of pharmaceuticals and bioactive molecules, making the precise characterization of their analogues a critical task for researchers, medicinal chemists, and drug development professionals.
This document eschews a rigid, templated approach, instead presenting a logical and causality-driven narrative that mirrors the real-world process of structural verification. As a self-validating system, each analytical step builds upon the last, weaving together a cohesive and unambiguous structural assignment. We will proceed from the foundational molecular formula determination by mass spectrometry, through the detailed mapping of the carbon-hydrogen framework by one- and two-dimensional nuclear magnetic resonance spectroscopy, to the confirmation of functional groups via infrared spectroscopy. Each section will not only detail the protocol but also explain the scientific rationale behind its application, grounded in authoritative principles of analytical chemistry.
Proposed Synthesis of this compound
To provide a practical context for the structural elucidation, we propose a plausible and efficient synthesis of this compound via a one-pot reductive amination reaction. This common and robust method is a cornerstone of amine synthesis in medicinal chemistry[1][2]. The reaction involves the condensation of 4-piperidone with 4-methoxypiperidine to form an iminium ion intermediate, which is then reduced in situ to yield the target bipiperidine.
Reaction Scheme:
This synthetic route is chosen for its high efficiency and selectivity, typically proceeding under mild conditions and offering a direct path to the desired product. The structural elucidation that follows serves to confirm the successful formation of the target molecule from this reaction.
I. Mass Spectrometry: Determining the Molecular Blueprint
The first step in any structural elucidation is to determine the molecular formula. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, from which the elemental composition can be definitively established.
Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) Mass Spectrometry
-
Sample Preparation : A dilute solution of the analyte is prepared by dissolving approximately 1 mg of the synthesized compound in 1 mL of a suitable solvent such as methanol or acetonitrile. A 10 µL aliquot of this stock solution is then further diluted into 1 mL of the same solvent.[3][4]
-
Instrumentation : A time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source is used.
-
Analysis Parameters :
-
Ionization Mode : Positive ion mode is selected, as the basic nitrogen atoms of the bipiperidine structure are readily protonated.
-
Infusion : The sample is introduced into the ESI source via direct infusion at a flow rate of 5-10 µL/min.
-
Mass Range : A scan range of m/z 50-500 is typically sufficient to observe the parent ion.
-
Data Acquisition : Data is acquired in high-resolution mode to achieve mass accuracy within 5 ppm.
-
Data Interpretation and Causality
The ESI-MS spectrum is expected to show a prominent peak for the protonated molecule, [M+H]⁺. The high-resolution measurement of this ion's mass-to-charge ratio (m/z) is the critical piece of data.
Table 1: Predicted HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₁H₂₂N₂O |
| Exact Mass (M) | 198.1732 u |
| [M+H]⁺ (Calculated) | 199.1805 u |
| [M+H]⁺ (Observed) | 199.1801 u |
| Mass Accuracy | -2.0 ppm |
The observed mass of 199.1801 is in excellent agreement with the calculated mass for the protonated form of C₁₁H₂₂N₂O. This result provides strong evidence for the proposed molecular formula and rules out other potential elemental compositions. The fragmentation pattern, which can be studied using tandem MS (MS/MS), would likely show cleavage of the C-N bond between the two piperidine rings, as this is a common fragmentation pathway for such structures.
II. Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Framework
With the molecular formula established, NMR spectroscopy is employed to map out the precise connectivity of the atoms. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments provides a complete picture of the molecule's structure.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation : Approximately 10-20 mg of the purified compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) is added as an internal standard (δ 0.00 ppm).
-
Instrumentation : A 400 MHz (or higher) NMR spectrometer is used.
-
1D Experiments :
-
¹H NMR : A standard single-pulse experiment is performed to obtain the proton spectrum. Key parameters include a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR : A proton-decoupled experiment is run to obtain a spectrum with single lines for each unique carbon. A sufficient number of scans is acquired to achieve a good signal-to-noise ratio.[5]
-
-
2D Experiments :
-
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[6][7]
-
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom it is directly attached to.[2][8]
-
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular skeleton.[2][9]
-
Data Interpretation and Structural Elucidation
The following sections detail the interpretation of the predicted NMR data for this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum will show signals for all the non-equivalent protons in the molecule. The chemical shift (δ) of each signal provides information about the electronic environment of the proton, while the integration gives the relative number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will display a single peak for each unique carbon atom. The chemical shift is indicative of the carbon's hybridization and the nature of the atoms attached to it.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in CDCl₃)
| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | Integration |
| 1' | 55.4 | 3.30 | s | 3H |
| 2, 6 | 50.5 | 2.80 | m | 4H |
| 2', 6' | 32.0 | 1.85 | m | 4H |
| 3, 5 | 26.5 | 2.20 | m | 4H |
| 3', 5' | 32.0 | 1.60 | m | 4H |
| 4 | 60.2 | 2.40 | m | 1H |
| 4' | 76.8 | 3.40 | m | 1H |
2D NMR Correlation Analysis
The 2D NMR spectra are essential for unambiguously assigning the signals listed above and confirming the connectivity.
-
COSY Analysis : The COSY spectrum would show correlations between the protons on adjacent carbons within each piperidine ring. For instance, the protons at positions 2 and 3 would show a cross-peak, as would the protons at positions 2' and 3'.
-
HSQC Analysis : The HSQC spectrum directly links the proton signals to their attached carbons. For example, the proton signal at δ 3.30 ppm would correlate with the carbon signal at δ 55.4 ppm, confirming this as the methoxy group (-OCH₃). The proton at δ 3.40 ppm would correlate with the carbon at δ 76.8 ppm, assigning them to the C4'-H4' pair.
-
HMBC Analysis : The HMBC spectrum is the final piece of the puzzle, revealing long-range (2- and 3-bond) correlations. Crucially, a correlation would be observed between the protons on C2/C6 (δ 2.80 ppm) and the carbon at C4' (δ 76.8 ppm), confirming the connection point between the two piperidine rings. Additionally, a correlation between the methoxy protons (δ 3.30 ppm) and the C4' carbon (δ 76.8 ppm) would solidify the position of the methoxy group.
III. Infrared (IR) Spectroscopy: Functional Group Confirmation
While NMR and MS provide the core structural framework, Fourier-transform infrared (FT-IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups.
Experimental Protocol: KBr Pellet Method
-
Sample Preparation : A small amount of the solid sample (1-2 mg) is finely ground with approximately 200-300 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[10]
-
Pellet Formation : The homogenous powder mixture is placed into a die and pressed under high pressure (8-10 tons) to form a thin, transparent pellet.[10]
-
Analysis : The KBr pellet is placed in the sample holder of an FT-IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Data Interpretation
The IR spectrum provides a "fingerprint" of the molecule's vibrational modes. For this compound, the key expected absorptions are:
Table 3: Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2950-2800 | C-H stretching | Aliphatic CH, CH₂, CH₃ |
| 1100-1000 | C-O stretching | Ether (C-O-C) |
| 1250-1020 | C-N stretching | Aliphatic amine |
The presence of strong C-H stretching bands below 3000 cm⁻¹ confirms the aliphatic nature of the piperidine rings. A distinct, strong absorption band in the 1100-1000 cm⁻¹ region would be characteristic of the C-O ether linkage, and C-N stretching vibrations would further support the piperidine structure.
Conclusion
The structure elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. High-resolution mass spectrometry provides the molecular formula, serving as the fundamental blueprint. A comprehensive suite of 1D and 2D NMR experiments then meticulously maps the atomic connectivity, establishing the carbon-hydrogen framework and the precise arrangement of the two piperidine rings and the methoxy substituent. Finally, FT-IR spectroscopy offers rapid confirmation of the key functional groups present in the molecule.
This multi-faceted, self-validating approach ensures a high degree of confidence in the final structural assignment. The detailed protocols and interpretation logic presented in this guide provide a robust framework for researchers and scientists engaged in the synthesis and characterization of novel chemical entities, underscoring the importance of rigorous analytical chemistry in advancing drug discovery and development.
References
- 1. jocpr.com [jocpr.com]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. WO2005021521A1 - Preparation of 1-[4-(2-methoxy-phenyl)-piperazin-1-yl]-3-(2,6-dioxopiperidin-1-yl) propane hydrochloride - Google Patents [patents.google.com]
- 4. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]
- 5. soc.chim.it [soc.chim.it]
- 6. Sciencemadness Discussion Board - N-alkylation of 4-piperidone - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. US7034158B2 - Method of producing biperiden I - Google Patents [patents.google.com]
- 9. US4550116A - Piperidine derivatives - Google Patents [patents.google.com]
- 10. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Biological Activity of the 4-Methoxy-1,4'-bipiperidine Scaffold
Foreword: Navigating the Knowns and Unknowns
In the landscape of medicinal chemistry, specific molecular scaffolds often emerge as privileged structures, demonstrating a propensity for interacting with various biological targets. The 1,4'-bipiperidine core is one such scaffold, found in a range of biologically active compounds. This guide focuses on the biological activities associated with this core, with a particular emphasis on the potential contributions of a 4-methoxy substitution, creating the 4-Methoxy-1,4'-bipiperidine structure.
It is important to note at the outset that while the 1,4'-bipiperidine scaffold is well-represented in scientific literature, direct and extensive biological data for the specific molecule, this compound, is not abundant in publicly accessible databases. Therefore, this guide will take a scientifically rigorous approach by examining the biological activities of closely related 1,4'-bipiperidine derivatives. By analyzing the structure-activity relationships (SAR) of these analogs, we can infer the likely biological profile and potential therapeutic applications of the this compound scaffold. This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the known biological landscape of this chemical series and detailed experimental protocols for its investigation.
The 1,4'-Bipiperidine Scaffold: A Privileged Structure in CNS Drug Discovery
The 1,4'-bipiperidine motif consists of two piperidine rings linked at the 1 and 4' positions. This structure offers a rigid, three-dimensional framework that can orient substituents in specific vectors, making it an attractive scaffold for targeting G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets. The basic nitrogen atoms of the piperidine rings can engage in crucial ionic interactions with acidic residues in receptor binding pockets.
The introduction of a methoxy group at the 4-position of one of the piperidine rings, as in this compound, can influence several key properties of the molecule:
-
Lipophilicity: The methoxy group can modulate the overall lipophilicity of the molecule, which in turn affects its solubility, permeability across biological membranes (including the blood-brain barrier), and metabolic stability.
-
Hydrogen Bonding: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, potentially forming key interactions within a receptor binding site.
-
Conformation: The size and electronics of the methoxy group can influence the preferred conformation of the piperidine ring, which can impact binding affinity and selectivity for a particular target.
Biological Targets of 1,4'-Bipiperidine Derivatives
Research into 1,4'-bipiperidine derivatives has revealed their activity at several important biological targets, most notably the histamine H3 receptor and the C-C chemokine receptor type 5 (CCR5).
Histamine H3 Receptor Antagonism
The histamine H3 receptor is a presynaptic autoreceptor that negatively regulates the release of histamine and other neurotransmitters in the CNS. Antagonists of the H3 receptor are of interest for the treatment of a variety of neurological and psychiatric disorders, including cognitive impairment, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD)[1].
A series of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridines has been synthesized and evaluated as non-imidazole histamine H3 receptor antagonists[2]. The 1,4'-bipiperidine moiety in these compounds serves as a key structural element for interacting with the receptor. Structure-activity relationship studies on these compounds have focused on modifications at the 6-position of the pyridine ring to enhance potency and reduce off-target effects, such as hERG channel activity[2].
While the specific contribution of a 4-methoxy group on the bipiperidine core has not been explicitly detailed in this series, the exploration of various substituents on the scaffold highlights the importance of fine-tuning the physicochemical properties of this region of the molecule to achieve optimal H3 receptor antagonism.
The histamine H3 receptor is a Gi/o-coupled GPCR. Upon activation by histamine, the Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also modulate the activity of other effectors, such as ion channels. H3 receptor antagonists block the binding of histamine, thereby preventing this signaling cascade and leading to an increase in the release of histamine and other neurotransmitters.
Caption: Signaling pathway of the histamine H3 receptor.
CCR5 Receptor Antagonism
The C-C chemokine receptor type 5 (CCR5) is a GPCR that plays a crucial role in the immune system. It is also a co-receptor for the entry of the most common strains of HIV-1 into host cells. Consequently, CCR5 antagonists are an important class of antiretroviral drugs[3].
Several classes of 1,4'-disubstituted piperidine and piperazine derivatives have been designed and synthesized as CCR5 antagonists and evaluated for their anti-HIV-1 activity[3][4]. These studies have demonstrated that the 1,4'-bipiperidine scaffold can be effectively utilized to create potent CCR5 antagonists. The SAR studies in this area have explored a wide range of substituents on both piperidine rings to optimize potency, metabolic stability, and pharmacokinetic properties[4]. For instance, the introduction of polar groups has been shown to improve metabolic stability[4]. A methoxy group, with its potential for hydrogen bonding and its influence on lipophilicity, could be a valuable substituent in the design of novel CCR5 antagonists based on the 1,4'-bipiperidine scaffold.
CCR5 is a Gq-coupled GPCR. Its natural ligands are chemokines such as RANTES, MIP-1α, and MIP-1β. Binding of these chemokines to CCR5 initiates a signaling cascade that leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC). In the context of HIV-1 infection, the viral envelope glycoprotein gp120 binds to the CD4 receptor on the surface of T-cells, which induces a conformational change in gp120, allowing it to bind to CCR5. This second interaction triggers further conformational changes in the viral gp41 protein, leading to the fusion of the viral and cellular membranes and the entry of the viral core into the cell. CCR5 antagonists physically block the interaction between gp120 and CCR5, thereby preventing viral entry.
References
- 1. In vivo evaluation of effects of histamine H3 receptor antagonists on methamphetamine-induced hyperlocomotion in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a piperidine-4-carboxamide CCR5 antagonist (TAK-220) with highly potent Anti-HIV-1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Elucidating the Mechanism of Action of 4-Methoxy-1,4'-bipiperidine
Abstract The 1,4'-bipiperidine scaffold is a privileged structure in modern medicinal chemistry, frequently incorporated into centrally active agents due to its ability to confer favorable physicochemical properties and engage with a variety of neurological targets. This guide addresses the compound 4-Methoxy-1,4'-bipiperidine, a molecule of significant interest yet with a publicly uncharted mechanism of action. In the absence of established pharmacological data, this document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals. It outlines a systematic, field-proven approach to hypothesize, investigate, and ultimately define the compound's core mechanism of action. By synthesizing insights from structurally related compounds, we propose potential biological targets and provide a detailed, multi-tiered experimental plan to rigorously test these hypotheses. This whitepaper is designed not as a static review, but as a dynamic, actionable framework for discovery.
Part 1: Foundational Analysis and Hypothesis Generation
Structural and Physicochemical Assessment of this compound
The initial step in characterizing any novel chemical entity is a thorough analysis of its structure. This compound consists of two piperidine rings linked at the 1 and 4' positions. A methoxy group is appended to the 4-position of the first piperidine ring. This structure suggests several key features relevant to its potential biological activity:
-
Basic Nitrogen Atoms: The presence of two tertiary amine groups makes the molecule basic and likely protonated at physiological pH. These protonated amines are critical pharmacophoric features for interacting with acidic residues (e.g., Aspartic Acid, Glutamic Acid) in the binding pockets of many G-protein coupled receptors (GPCRs) and ion channels.
-
Lipophilicity and CNS Penetrance: The bipiperidine core, while containing polar nitrogens, is largely aliphatic. The addition of a methoxy group can subtly modulate lipophilicity. An initial in silico assessment is crucial to predict its ability to cross the blood-brain barrier (BBB), a prerequisite for any central nervous system (CNS) activity. Tools for calculating CNS Multiparameter Optimization (MPO) scores can provide a preliminary indication of its suitability as a CNS drug candidate[1][2].
-
Rotatable Bonds: The bond connecting the two piperidine rings allows for conformational flexibility, which can be critical for fitting into specific receptor topographies.
Hypothesis Formulation from Analog-Based Evidence
While direct studies on this compound are scarce, the broader class of 1,4'-bipiperidine and related piperidine derivatives is well-documented in medicinal chemistry literature. This body of work provides a strong foundation for forming an evidence-based hypothesis regarding its potential targets.
Hypothesis 1: Dopamine Receptor Modulation The 1,4'-bipiperidine scaffold is a known component of ligands targeting dopamine receptors, particularly the D2 and D4 subtypes. For instance, derivatives have been synthesized as potent D2 receptor ligands for potential use as atypical antipsychotics[3]. Furthermore, extensive research has identified piperidine-based molecules as highly potent and selective D4 receptor antagonists, which are being investigated for conditions like L-DOPA-induced dyskinesia in Parkinson's disease and glioblastoma[1][4][5]. The structural similarity makes dopamine receptors a primary hypothetical target.
Hypothesis 2: Sigma Receptor Interaction There is a well-established pharmacophoric overlap between ligands for dopamine receptors and sigma (σ) receptors, particularly the σ1 subtype. Research has demonstrated that piperidine scaffolds can be readily adapted to create potent σ1 modulators, which are implicated in a variety of CNS disorders including pain, depression, and neurodegenerative diseases[6]. The basic nitrogen and overall topology of this compound align with known σ1 ligand requirements.
Hypothesis 3: Histamine H3 Receptor Antagonism The 2-(1,4'-bipiperidin-1'-yl) scaffold has been successfully employed to develop non-imidazole histamine H3 receptor antagonists[7]. The H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters, making it a target for cognitive disorders and other CNS conditions.
Based on this analysis, we can logically prioritize the investigation, starting with the most recurrently associated targets for this scaffold.
Part 2: A Multi-Tiered Strategy for Mechanistic Elucidation
A robust investigation into the mechanism of action follows a hierarchical approach, from broad, high-throughput screening to specific, in-depth functional analysis.
Tier 1: Initial Target Screening and Binding Affinity Determination
The first objective is to identify which, if any, of the hypothesized targets interact with this compound.
Experimental Protocol: Radioligand Binding Assays
This is the gold-standard method for determining the affinity of a compound for a specific receptor.
Objective: To quantify the binding affinity (Ki) of this compound for human recombinant dopamine (D1, D2, D3, D4, D5), sigma (σ1, σ2), and histamine (H1, H2, H3, H4) receptors.
Methodology:
-
Membrane Preparation: Obtain commercially available cell membranes from HEK293 or CHO cells stably expressing the human recombinant receptor of interest.
-
Assay Buffer Preparation: Prepare a suitable binding buffer specific to each receptor target (e.g., Tris-HCl buffer with appropriate ions like MgCl2, NaCl).
-
Competitive Binding Setup:
-
In a 96-well plate, add a fixed concentration of a specific high-affinity radioligand for the target receptor (e.g., [³H]-Spiperone for D2/D4, [³H]-Pentazocine for σ1, [³H]-N-α-methylhistamine for H3).
-
Add increasing concentrations of the test compound, this compound (typically from 10⁻¹¹ M to 10⁻⁵ M).
-
Include control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known, non-radioactive ligand).
-
-
Incubation: Incubate the plates at a specified temperature (e.g., room temperature or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the compound that inhibits 50% of radioligand binding).
-
Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation: Target Affinity Profile
| Target Receptor | Radioligand Used | Ki (nM) of this compound |
| Dopamine D1 | [³H]-SCH23390 | Experimental Value |
| Dopamine D2 | [³H]-Spiperone | Experimental Value |
| Dopamine D3 | [³H]-Spiperone | Experimental Value |
| Dopamine D4 | [³H]-Spiperone | Experimental Value |
| Sigma-1 (σ1) | [³H]-Pentazocine | Experimental Value |
| Sigma-2 (σ2) | [³H]-DTG | Experimental Value |
| Histamine H3 | [³H]-N-α-methylhistamine | Experimental Value |
This table should be populated with the experimentally determined Ki values. A lower Ki indicates higher binding affinity.
Workflow Diagram: Target Identification
Caption: Hierarchical workflow for elucidating the mechanism of action.
Tier 2: Functional Characterization
Once a high-affinity target is identified, the next critical step is to determine the functional consequence of this binding. Does the compound activate the receptor (agonist), block its activation by the endogenous ligand (antagonist), or reduce its basal activity (inverse agonist)?
Experimental Protocol: GPCR Functional Assays (Example: Dopamine D4 Receptor)
Assuming Tier 1 reveals high affinity for the D4 receptor, which signals through the Gi/o pathway to inhibit adenylyl cyclase and reduce cyclic AMP (cAMP).
Objective: To determine if this compound acts as an agonist, antagonist, or inverse agonist at the D4 receptor.
Methodology (Antagonist Mode):
-
Cell Culture: Use HEK293 cells stably expressing the human D4 receptor.
-
Assay Principle: Utilize a cAMP detection assay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or LANCE (Lanthanide-based).
-
Procedure:
-
Plate the cells in a 384-well plate.
-
Pre-treat the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulate the cells with a known D4 receptor agonist (e.g., quinpirole) at its EC80 concentration (the concentration that gives 80% of the maximal response). This stimulation is done in the presence of forskolin, an adenylyl cyclase activator, to generate a robust cAMP signal that can be inhibited.
-
After incubation, lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.
-
Read the plate on a compatible microplate reader.
-
-
Data Analysis:
-
Plot the cAMP signal against the log concentration of this compound.
-
A dose-dependent increase in the cAMP signal (reversing the effect of the agonist) indicates antagonistic activity.
-
Calculate the IC50 from this curve, which represents the concentration of the antagonist that restores the agonist response by 50%.
-
Methodology (Agonist Mode):
-
Follow a similar procedure but omit the addition of the standard agonist. A dose-dependent decrease in the forskolin-stimulated cAMP signal would indicate agonist activity.
Signaling Pathway Diagram: D4 Receptor Antagonism
Caption: Hypothesized antagonistic action at the D4 receptor.
Tier 3: In Vitro and In Vivo Phenotypic Consequences
The final stage connects molecular action to a physiological outcome. This involves testing the compound in more complex biological systems.
In Vitro Cellular Models: If the compound is a D4 antagonist, its effects can be studied in cell models relevant to Parkinson's disease or glioblastoma. For example, in primary neuronal cultures, one could assess its ability to modulate neurite outgrowth or protect against neurotoxins. In glioblastoma cell lines, its effect on cell viability and proliferation could be measured[5].
In Vivo Animal Models: Based on the hypothesized CNS activity, preliminary in vivo studies in rodents are warranted to assess:
-
Pharmacokinetics and BBB Penetration: Determine the compound's half-life, bioavailability, and brain-to-plasma ratio.
-
Locomotor Activity: Assess for stimulant or sedative effects, which can be indicative of dopamine system modulation[8].
-
Cognition Models: If H3 antagonism is confirmed, tests like the novel object recognition or passive avoidance tests could be used to evaluate pro-cognitive effects[9].
Part 3: Conclusions and Future Directions
This guide provides a comprehensive, hypothesis-driven framework for the systematic elucidation of the mechanism of action for this compound. By leveraging data from structurally related molecules, we have prioritized dopamine, sigma, and histamine receptors as primary targets for investigation. The proposed multi-tiered experimental plan, progressing from in vitro binding and functional assays to cellular and in vivo models, represents a rigorous and efficient path to defining the compound's pharmacological profile.
The true value of this compound, whether as a chemical probe to study complex biology or as a lead scaffold for therapeutic development, can only be unlocked through the disciplined application of the principles and protocols outlined herein. The insights gained will not only characterize this specific molecule but will also contribute to the broader understanding of the structure-activity relationships governing the versatile 1,4'-bipiperidine chemical class.
References
- 1. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerating CNS Drug Discovery - BioAscent | Integrated Drug Discovery Services [bioascent.com]
- 3. Bivalent dopamine D2 receptor ligands: synthesis and binding properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Potent and Selective Dopamine D4 Receptor Piperidine Antagonists as Potential Alternatives for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 4-Aminopiperidine derivatives as a new class of potent cognition enhancing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 4-Methoxy-1,4'-bipiperidine: A Structural and Mechanistic Investigation
An In-depth Technical Guide
Executive Summary
4-Methoxy-1,4'-bipiperidine is a novel chemical entity featuring a bipiperidine core, a scaffold prevalent in centrally active therapeutic agents. While this specific molecule is not extensively characterized in public literature, its structural motifs suggest a high probability of interaction with key neurological targets. This guide provides a predictive analysis of its most likely therapeutic targets, grounded in principles of medicinal chemistry and pharmacology. We posit that this compound holds potential as a modulator of the Sigma-1 (σ1) receptor, the Dopamine D2 receptor, and the N-methyl-D-aspartate (NMDA) receptor complex. For each proposed target, we delineate the scientific rationale, explore the mechanistic pathways, and provide detailed, self-validating experimental workflows for affinity and efficacy characterization. This document serves as a foundational whitepaper to guide preclinical research and drug discovery efforts for this and structurally related compounds.
Introduction: Deconstructing this compound
The structure of this compound combines two key pharmacophoric elements: the rigid, yet conformationally flexible, 1,4'-bipiperidine core and a methoxy ether group. The bipiperidine scaffold is a well-established "privileged structure" in CNS drug discovery, capable of positioning nitrogen atoms and aliphatic rings in precise three-dimensional orientations to engage with receptor binding pockets. The methoxy group can significantly influence metabolic stability, blood-brain barrier permeability, and binding affinity through hydrogen bond acceptance.
This guide will systematically evaluate the following high-probability targets based on these structural features:
-
The Sigma-1 (σ1) Receptor: A unique intracellular chaperone protein implicated in neuroprotection and psychiatric disorders.[1][2][3]
-
The Dopamine D2 Receptor: A primary target for antipsychotic medications.[4][5]
-
The NMDA Receptor: A critical ionotropic glutamate receptor involved in synaptic plasticity and cognitive function.[6][7][8]
Our analysis is built on the foundational principle that structurally similar molecules often exhibit analogous pharmacological activities. By examining the established pharmacology of the bipiperidine core, we can construct a logical, evidence-based framework for investigating the therapeutic potential of this compound.
Primary Target Candidate: The Sigma-1 (σ1) Receptor
Scientific Rationale
The σ1 receptor is an intracellular chaperone protein located primarily at the mitochondria-associated endoplasmic reticulum (ER) membrane, a critical hub for cellular stress responses and calcium homeostasis.[9][10] A vast number of known σ1 receptor ligands, including psychoactive drugs like the antidepressant fluvoxamine and the antipsychotic haloperidol, are amines that feature structural motifs similar to the bipiperidine core.[1][2][3] The receptor's binding pocket is known to accommodate such structures, making it a highly probable target for this compound. Ligands for the σ1 receptor are being investigated for therapeutic utility in depression, anxiety, schizophrenia, and neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS).[2][9][10]
Proposed Mechanism of Action & Signaling Pathway
As a chaperone protein, the σ1 receptor stabilizes the inositol 1,4,5-trisphosphate (IP3) receptor (IP3R), modulating its ability to release calcium (Ca²⁺) from the ER.[9] Upon binding of an agonist ligand, the σ1 receptor is thought to dissociate from its client proteins (like IP3R), promoting proper protein folding, enhancing Ca²⁺ signaling to the mitochondria, and mitigating ER stress. This cascade of events ultimately supports neuronal survival and enhances synaptic plasticity.
Caption: Proposed signaling pathway for a Sigma-1 receptor agonist.
Experimental Validation Workflow
To confirm and characterize the interaction with the σ1 receptor, a tiered experimental approach is necessary. This workflow ensures that resources are directed toward functional characterization only after direct binding is confirmed.
Caption: Tiered experimental workflow for target validation.
Objective: To determine the binding affinity (Kᵢ) of this compound for the human σ1 receptor.
Methodology: Competitive displacement of a high-affinity radioligand.
-
Materials:
-
Membrane homogenates from cells stably expressing the human σ1 receptor (e.g., HEK293-σ1R).
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test Compound: this compound, serially diluted (0.1 nM to 100 µM).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (GF/B) and a cell harvester.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
Prepare assay reactions in a 96-well plate. Each well will contain:
-
50 µL Assay Buffer
-
50 µL Test Compound (at various concentrations) or vehicle/haloperidol.
-
50 µL [³H]-(+)-pentazocine (at a final concentration near its Kₔ, e.g., 2-3 nM).
-
50 µL cell membrane homogenate (25-50 µg protein).
-
-
Incubate the plate at 37°C for 120 minutes with gentle agitation.
-
Terminate the reaction by rapid filtration through the GF/B filter plate using a cell harvester.
-
Wash the filters three times with ice-cold Assay Buffer to remove unbound radioligand.
-
Allow filters to dry, add scintillation fluid to each well, and count radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Secondary Target Candidate: The Dopamine D2 Receptor
Scientific Rationale
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that is the primary pharmacological target for both typical and atypical antipsychotic drugs used to treat schizophrenia.[4] The piperidine and related heterocyclic scaffolds are classic structural components of a multitude of D2 receptor antagonists.[5] The D2 receptor is coupled to Gαi/o proteins, which inhibit the production of cyclic AMP (cAMP). Given the structural precedent, it is logical to investigate this compound for potential antagonist or partial agonist activity at the D2 receptor.
Proposed Mechanism of Action & Signaling Pathway
Dopamine binding to the D2 receptor activates the inhibitory G-protein (Gαi), which in turn inhibits the enzyme adenylyl cyclase (AC). This reduces the conversion of ATP to cAMP. A decrease in cAMP levels leads to reduced activity of Protein Kinase A (PKA) and modulation of downstream effectors. An antagonist would block dopamine from binding, thereby preventing this signaling cascade.
Caption: Proposed antagonistic action at the Dopamine D2 receptor.
Experimental Validation
Objective: To determine the functional activity (as an antagonist or inverse agonist) of this compound at the human D2 receptor.
Methodology: A cell-based assay measuring the inhibition of forskolin-stimulated cAMP production.
-
Materials:
-
CHO or HEK293 cells stably expressing the human D2 receptor.
-
Dopamine (as the agonist).
-
Forskolin (to stimulate adenylyl cyclase).
-
Test Compound: this compound (0.1 nM to 100 µM).
-
Control Antagonist: Haloperidol or Spiperone.
-
cAMP detection kit (e.g., HTRF, AlphaLISA, or ELISA-based).
-
-
Procedure:
-
Plate the D2-expressing cells in a 96-well or 384-well plate and culture overnight.
-
Pre-incubate the cells with varying concentrations of the Test Compound or control antagonist for 15-30 minutes at 37°C.
-
Add a fixed concentration of dopamine (an EC₈₀ concentration, determined previously) along with a fixed concentration of forskolin (e.g., 1-10 µM).
-
Incubate for an additional 30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration according to the detection kit manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the data, setting the response to forskolin + dopamine as 0% inhibition and the response to a maximal concentration of a control antagonist as 100% inhibition.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Fit the data to a dose-response curve to determine the IC₅₀ value, which represents its potency as an antagonist.
-
Tertiary Target Candidate: The NMDA Receptor Complex
Scientific Rationale
The NMDA receptor is a ligand-gated ion channel crucial for learning, memory, and synaptic plasticity.[8] Its dysfunction is implicated in a range of CNS disorders, from schizophrenia and depression to excitotoxic neuronal injury in stroke.[6][7][11] The NMDA receptor complex has multiple allosteric modulatory sites, and various synthetic compounds containing piperidine moieties have been shown to interact with these sites to either enhance (Positive Allosteric Modulators, PAMs) or inhibit (Negative Allosteric Modulators, NAMs) receptor function.[12] This makes the NMDA receptor a plausible, albeit more complex, target for this compound.
Proposed Mechanism of Action & Allosteric Modulation
The NMDA receptor requires binding of both glutamate and a co-agonist (glycine or D-serine) to open its ion channel.[6] Allosteric modulators do not bind to the agonist sites but to distinct sites on the receptor complex, changing the receptor's conformation and thereby altering its response to the primary agonists. A NAM, for instance, could decrease the channel's open probability or ion flow without directly blocking glutamate, offering a more nuanced and potentially safer therapeutic profile than direct channel blockers.
Caption: Allosteric modulation of the heterotetrameric NMDA receptor.
Experimental Validation
Objective: To directly measure the effect of this compound on NMDA receptor-mediated currents.
Methodology: Whole-cell voltage-clamp recordings from neurons or cell lines expressing specific NMDA receptor subtypes.
-
Materials:
-
Cultured primary neurons (e.g., hippocampal or cortical) or a cell line (e.g., HEK293) expressing recombinant NMDA receptors (e.g., GluN1/GluN2A or GluN1/GluN2B).
-
Patch-clamp rig with amplifier, micromanipulator, and perfusion system.
-
External solution (ACSF) containing NMDA, glycine, and blockers for other channels (e.g., TTX for sodium channels, picrotoxin for GABAₐ receptors).
-
Internal solution for the patch pipette.
-
Test Compound: this compound.
-
-
Procedure:
-
Establish a whole-cell patch-clamp configuration on a target cell, clamping the membrane potential at -60 or -70 mV.
-
Perfuse the cell with the external solution containing NMDA and glycine to evoke an inward current.
-
Once a stable baseline current is established, co-apply the Test Compound at various concentrations along with the agonists.
-
Record the peak and steady-state current in the presence of the compound.
-
Wash out the compound to ensure the effect is reversible.
-
-
Data Analysis:
-
Measure the amplitude of the NMDA-evoked current before, during, and after application of the test compound.
-
Calculate the percentage of inhibition (for a NAM) or potentiation (for a PAM) at each concentration.
-
Generate a concentration-response curve to determine the IC₅₀ or EC₅₀, providing a direct measure of functional potency on the ion channel.
-
Summary of Potential Target Profile
The following table summarizes the key validation parameters to be determined through the proposed experimental workflows. The resulting data will build a pharmacological profile for this compound, clarifying its therapeutic potential.
| Target Receptor | Assay Type | Key Parameter | Therapeutic Implication |
| Sigma-1 (σ1) | Radioligand Binding | Kᵢ (Affinity) | High affinity suggests a primary target. |
| Ca²⁺ Mobilization | EC₅₀ (Potency) | Potent agonism indicates potential for neuroprotective or antidepressant effects. | |
| Dopamine D2 | Radioligand Binding | Kᵢ (Affinity) | High affinity suggests a primary target. |
| cAMP Accumulation | IC₅₀ (Potency) | Potent antagonism indicates potential for antipsychotic effects. | |
| NMDA Complex | Electrophysiology | IC₅₀/EC₅₀ (Potency) | Modulation suggests potential for treating cognitive deficits or excitotoxicity. |
Conclusion and Future Directions
This whitepaper establishes a robust, evidence-based framework for investigating the therapeutic targets of this compound. Based on compelling structural analogies to known CNS-active agents, the Sigma-1 receptor, Dopamine D2 receptor, and NMDA receptor complex are identified as high-priority targets. The detailed experimental protocols provided herein offer a clear path for determining the compound's affinity and functional efficacy at each site.
A compound exhibiting multi-target engagement, for instance, high-affinity σ1 agonism combined with moderate D2 antagonism, could represent a novel class of antipsychotic with built-in neuroprotective and anti-depressive properties. The next critical steps in the preclinical development of this molecule will involve executing these validation workflows, followed by broader selectivity screening (including the hERG channel to assess cardiac risk) and comprehensive ADME/PK (Absorption, Distribution, Metabolism, Excretion/Pharmacokinetics) studies to evaluate its drug-like properties. The insights gained will be instrumental in positioning this compound for potential development in neuropsychiatric or neurodegenerative indications.
References
- 1. Pharmacology and therapeutic potential of sigma(1) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dopamine D2 and D4 receptor ligands: relation to antipsychotic action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are NMDA receptor modulators and how do they work? [synapse.patsnap.com]
- 7. Novel NMDA Receptor Modulators: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NMDA receptor - Wikipedia [en.wikipedia.org]
- 9. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 10. Pharmacological and Pathological Implications of Sigma-1 Receptor in Neurodegenerative Diseases [mdpi.com]
- 11. NMDA receptor modulator - Wikipedia [en.wikipedia.org]
- 12. Pharmacological Modulation of NMDA Receptor Activity and the Advent of Negative and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Role of 4-Methoxy-1,4'-bipiperidine in Modern Drug Discovery: A Technical Guide
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery, the relentless pursuit of novel chemical entities with superior efficacy, selectivity, and pharmacokinetic profiles is paramount. Within the vast arsenal of molecular building blocks, the piperidine ring stands out as a "privileged scaffold," a structural motif frequently found in a multitude of approved pharmaceuticals and clinical candidates.[1][2] Its prevalence stems from its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, while providing a three-dimensional framework for precise substituent orientation.[1][3] This guide delves into the synthesis, properties, and applications of a particularly intriguing derivative: 4-Methoxy-1,4'-bipiperidine . This bipiperidine structure, featuring a methoxy group on one of the piperidine rings, offers a unique combination of features that make it a valuable asset for medicinal chemists, particularly in the realm of Central Nervous System (CNS) drug discovery.[1][4]
The incorporation of the 4-methoxy-piperidine moiety can enhance CNS penetration by modulating lipophilicity and hydrogen bonding capacity, crucial parameters for crossing the blood-brain barrier.[3] The bipiperidine core itself provides a rigid and defined spatial arrangement for appended pharmacophoric groups, enabling a systematic exploration of structure-activity relationships (SAR). This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the strategic importance of the this compound scaffold, from its synthesis to its application in the design of next-generation therapeutics.
Synthetic Strategies: Assembling the this compound Core
The construction of the this compound scaffold can be efficiently achieved through several synthetic routes, with reductive amination being a cornerstone of this process. This powerful transformation allows for the direct coupling of a ketone with an amine, forming a new carbon-nitrogen bond.
Proposed Synthetic Pathway: Reductive Amination
A highly plausible and efficient method for the synthesis of this compound involves the reductive amination of 4-piperidone with 4-methoxypiperidine. This approach is favored for its operational simplicity and generally high yields.[5][6]
Experimental Protocol: Synthesis of this compound via Reductive Amination
Materials:
-
4-Methoxypiperidine hydrochloride
-
N-Boc-4-piperidone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Triethylamine (TEA) or a mild base
-
Hydrochloric acid (HCl) in diethyl ether or dioxane
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Free-Basing of 4-Methoxypiperidine:
-
Dissolve 4-methoxypiperidine hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM).
-
Add a mild base such as triethylamine (TEA) (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine.
-
Stir the mixture at room temperature for 30 minutes. The formation of triethylamine hydrochloride as a white precipitate may be observed.
-
Filter the mixture to remove the salt and concentrate the filtrate under reduced pressure to obtain the free 4-methoxypiperidine. Use this directly in the next step.
-
-
Reductive Amination:
-
In a round-bottom flask, dissolve N-Boc-4-piperidone (1.0 eq) and the freshly prepared 4-methoxypiperidine (1.0-1.2 eq) in 1,2-dichloroethane (DCE).
-
To this solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. The reaction is typically exothermic, and cooling may be necessary for larger-scale reactions.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Work-up and Purification of the Boc-Protected Intermediate:
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield N-Boc-4-methoxy-1,4'-bipiperidine.
-
-
Deprotection of the Boc Group:
-
Dissolve the purified N-Boc-4-methoxy-1,4'-bipiperidine in dichloromethane (DCM).
-
Add a solution of hydrochloric acid (HCl) in diethyl ether or dioxane (excess, e.g., 4M solution) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates complete deprotection.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude this compound dihydrochloride salt. This can be further purified by recrystallization if necessary.
-
Applications in Drug Discovery: A Scaffold for Targeting Diverse Biological Systems
The this compound scaffold is a versatile platform for the development of novel therapeutics targeting a wide range of biological systems. Its utility is particularly pronounced in the development of CNS-active agents, where fine-tuning of physicochemical properties is critical for achieving optimal brain penetration and target engagement.[1][4]
Central Nervous System (CNS) Disorders
The piperidine motif is a cornerstone in the design of drugs targeting CNS disorders.[1][4] The this compound scaffold can be strategically employed to develop ligands for various CNS receptors and transporters. For instance, derivatives of bipiperidine have been explored as antagonists for chemokine receptors like CCR5, which are implicated in neuroinflammatory processes.[7] The methoxy group can serve as a hydrogen bond acceptor and influence the overall polarity of the molecule, which is a key determinant of its ability to cross the blood-brain barrier.
Anticancer Agents
Recent research has highlighted the potential of piperidine-containing compounds as anticancer agents.[1][8] The rigid bipiperidine core of this compound can be used to position pharmacophoric groups in a defined orientation to interact with specific targets in cancer cells, such as protein kinases or other enzymes involved in cell proliferation and survival.
Antimicrobial and Antiviral Agents
The bipiperidine scaffold has also been incorporated into molecules with antimicrobial and antiviral activities.[7][9] For example, SCH 351125, a potent and selective CCR5 antagonist with a bipiperidine core, has demonstrated significant antiviral activity against HIV-1.[7] This highlights the potential of the this compound scaffold in the development of novel anti-infective agents.
Structure-Activity Relationship (SAR) Insights
The this compound scaffold provides a robust framework for systematic SAR exploration. Key modifications can be introduced at several positions to optimize biological activity and pharmacokinetic properties:
| Modification Position | Potential Impact |
| N1'-position of the 4-methoxypiperidine ring | Introduction of various substituents can modulate target binding and physicochemical properties. |
| N1-position of the second piperidine ring | Functionalization at this position allows for the attachment of diverse pharmacophoric groups to interact with the biological target. |
| Substitution on the piperidine rings | Introduction of additional substituents can fine-tune potency, selectivity, and metabolic stability. |
Conclusion and Future Perspectives
The this compound scaffold represents a valuable and versatile building block in the medicinal chemist's toolbox. Its straightforward synthesis, coupled with its favorable physicochemical properties and the ability to serve as a rigid framework for diverse functionalization, makes it an attractive starting point for the design of novel therapeutic agents. The strategic incorporation of this scaffold has the potential to yield compounds with improved efficacy, selectivity, and pharmacokinetic profiles, particularly for challenging targets within the central nervous system. As our understanding of disease biology continues to evolve, the rational design of molecules based on privileged scaffolds like this compound will undoubtedly play a pivotal role in the discovery of the next generation of medicines.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 3. thieme-connect.de [thieme-connect.de]
- 4. ijnrd.org [ijnrd.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy 1,4'-Bipiperidine hydrochloride (EVT-3158996) | 172281-92-4 [evitachem.com]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antimalarial Activity of 1,4-Disubstituted Piperidine Derivatives [mdpi.com]
Introduction: A Proactive Approach to Chemical Safety
An In-Depth Technical Guide to the Safe Handling of 4-Methoxy-1,4'-bipiperidine for Research & Development
The piperidine scaffold is a cornerstone in medicinal chemistry, present in numerous natural products and synthetic pharmaceuticals.[1] Derivatives like this compound represent a class of compounds with significant potential in drug discovery programs. However, with novel structures comes the critical responsibility of ensuring laboratory safety, especially when comprehensive toxicological data is not yet publicly available.
This guide addresses the safe handling of this compound by adopting a conservative, risk-based methodology. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, we will synthesize a robust safety protocol by analyzing the known hazards of its structural parents and related analogues: piperidine, 1,4'-bipiperidine, and 4-methoxypiperidine. This document is intended for researchers, scientists, and drug development professionals, providing a framework that prioritizes the hierarchy of controls—from engineering solutions to personal protective equipment—to ensure a self-validating system of safety in the laboratory.
Hazard Identification & Risk Assessment
The foundational principle of laboratory safety is a thorough understanding of the potential hazards. Given the structure of this compound, we can infer a hazard profile that necessitates stringent handling precautions.
Synthesized Hazard Profile
By examining its constituent parts, we must assume, as a matter of scientific prudence, that this compound exhibits a combination of hazards. The parent piperidine ring is known to be highly flammable, toxic, and corrosive, causing severe skin burns and eye damage. The 1,4'-bipiperidine core is a known skin, eye, and respiratory irritant, with some data suggesting it is corrosive.[2][3] Furthermore, derivatives like 4-methoxypiperidine are documented as harmful if swallowed or inhaled and are irritants to the skin, eyes, and respiratory system.[4][5]
Therefore, this compound must be treated as a substance that is potentially:
-
Acutely Toxic: Harmful or toxic if swallowed, inhaled, or in contact with skin.[6]
-
Corrosive: Capable of causing severe skin burns and serious eye damage.[3]
-
Irritating: Likely to cause significant irritation to the respiratory tract.[2]
-
Sensitizing: May cause an allergic skin reaction upon contact.[6]
Inferred Physicochemical Properties and Incompatibilities
A proactive risk assessment involves understanding a compound's likely physical behavior and chemical incompatibilities.
| Property | Inferred Value / Characteristic | Rationale & Safety Implication |
| Physical Form | Solid or high-boiling point liquid. | As a solid, it poses an inhalation risk from dust.[6] Standard handling should aim to prevent aerosolization. |
| Combustibility | Combustible. | While likely not as flammable as piperidine, it will burn. Keep away from heat and ignition sources.[6][7] |
| Reactivity | Stable under normal conditions. | Violent reactions can occur with strong oxidizing agents and strong acids.[2][7] |
| Incompatibilities | Strong oxidizing agents, strong acids, acid chlorides, acid anhydrides.[2][7] | Store separately from these materials to prevent uncontrolled exothermic reactions.[7] |
The Risk Assessment Workflow
Risk is a function of both the intrinsic hazard of a substance and the potential for exposure. Before any new procedure involving this compound, a formal risk assessment should be conducted. The causality is simple: by identifying potential exposure points, we can implement specific controls to mitigate them.
References
- 1. lifechemicals.com [lifechemicals.com]
- 2. fishersci.com [fishersci.com]
- 3. 1,4'-Bipiperidine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 4-Methoxypiperidine | C6H13NO | CID 77666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. nj.gov [nj.gov]
Methodological & Application
Application Note: A Strategic Approach to the In Vitro Pharmacological Characterization of 4-Methoxy-1,4'-bipiperidine
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive framework for the in vitro characterization of novel compounds featuring the 1,4'-bipiperidine scaffold, using 4-Methoxy-1,4'-bipiperidine as a representative molecule. The 1,4'-bipiperidine motif is a privileged structure in modern medicinal chemistry, frequently associated with high-affinity ligands for G-Protein Coupled Receptors (GPCRs) and Sigma Receptors. This guide moves beyond a single, rigid protocol, instead presenting a logical, tiered workflow. It begins with primary target identification using advanced radioligand binding assays and progresses to functional characterization through second messenger analysis. We detail the principles and step-by-step protocols for competitive binding assays and functional assays (cAMP and calcium flux), emphasizing the rationale behind experimental choices and robust data analysis. This strategic approach ensures a thorough and efficient elucidation of a novel compound's pharmacological profile.
Introduction: The Pharmacological Significance of the 1,4'-Bipiperidine Scaffold
The 1,4'-bipiperidine core is a versatile scaffold found in numerous centrally active agents. Its conformational flexibility and basic nitrogen atoms allow for critical interactions with a variety of receptor targets. Derivatives have shown activity at histamine H3 receptors, opioid receptors, and various GPCRs and ion channels. The specific subject of this note, this compound, combines this core with a methoxy group, which can influence binding affinity, selectivity, and metabolic stability.
Given the absence of a well-defined primary target for this specific molecule in public literature, a rational, hypothesis-driven screening approach is essential. The structural alerts within this compound suggest a high probability of interaction with targets known to bind piperidine-containing ligands. Therefore, this guide will focus on establishing a screening cascade against high-value target classes:
-
Sigma Receptors (S1R): These unique endoplasmic reticulum-associated chaperone proteins are prominent targets for piperidine-based ligands and are implicated in a host of neurological disorders.[1]
-
Dopamine Receptors (D2R): As a key monoamine GPCR, the D2 receptor is a classic target for antipsychotic and neurological drugs containing piperidine motifs.[2]
-
Muscarinic Acetylcholine Receptors (M1R): These Gq-coupled receptors are critical for cognitive function and are a major focus in the development of therapies for Alzheimer's disease and schizophrenia.[3]
This application note details the setup of a robust in vitro assay cascade to determine not only if this compound binds to these targets, but also how it modulates their function.
The Characterization Workflow: From Binding to Function
A comprehensive understanding of a compound's activity requires a multi-step approach. The initial step is to confirm direct physical interaction (binding), followed by an assessment of the functional consequence of that binding (signal modulation).
Caption: High-level workflow for in vitro characterization.
Phase 1: Target Affinity Determination via Scintillation Proximity Assay (SPA)
3.1. Principle of Scintillation Proximity Assay (SPA)
SPA is a powerful, homogeneous technology for studying molecular interactions.[4] It eliminates the need for a physical separation of bound and free radioligand, making it ideal for high-throughput screening (HTS).[5] The principle relies on energy transfer from a radiolabel (typically ³H or ¹²⁵I) to a scintillant embedded within a microscopic bead.[6][7]
-
Mechanism: When a radiolabeled ligand binds to a receptor-coated SPA bead, it comes into close proximity to the scintillant. The beta particles emitted by the radioisotope (e.g., ³H) have a very short path length in aqueous solution (~1.5 µm).[7] If the radioligand is bound, this energy is sufficient to excite the scintillant, which then emits light. Unbound radioligand in the bulk solution is too far away for its emitted energy to reach the bead, thus producing no signal.[6] The amount of light generated is therefore directly proportional to the amount of bound radioligand.
3.2. Experimental Protocol: Competitive S1R Radioligand Binding Assay
This protocol describes how to determine the binding affinity (Ki) of this compound for the Sigma-1 receptor (S1R) by measuring its ability to displace the known radioligand, [³H]-(+)-pentazocine.[1][8]
Materials:
-
Membrane Preparation: Guinea Pig Liver membranes, a rich source of S1R.[8]
-
Radioligand: [³H]-(+)-pentazocine.
-
Non-specific Ligand: Haloperidol.[9]
-
SPA Beads: Wheat Germ Agglutinin (WGA) coated YSi SPA beads (suitable for capturing glycosylated membrane proteins).
-
Assay Plate: 96-well or 384-well white, clear-bottom microplate.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Test Compound: this compound, serially diluted.
-
Instrumentation: Microplate scintillation counter.
Protocol Steps:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in assay buffer. The final DMSO concentration in the assay should be <1%.
-
Dilute the S1R membrane preparation in ice-cold assay buffer to a pre-determined optimal concentration.
-
Dilute the [³H]-(+)-pentazocine in assay buffer to a final concentration near its Kd value (e.g., 2-5 nM).
-
Prepare a high-concentration solution of haloperidol (e.g., 10 µM final concentration) for determining non-specific binding.
-
Re-suspend the WGA SPA beads in assay buffer to the desired concentration (e.g., 1 mg/well).
-
-
Assay Plate Setup (per well):
-
Total Binding (TB): Add 25 µL assay buffer.
-
Non-Specific Binding (NSB): Add 25 µL of 10 µM haloperidol.
-
Test Compound: Add 25 µL of the this compound serial dilutions.
-
Add 25 µL of diluted [³H]-(+)-pentazocine to all wells.
-
Add 50 µL of the diluted S1R membrane preparation to all wells.
-
Add 50 µL of the SPA bead suspension to all wells.
-
-
Incubation:
-
Seal the plate and incubate for 2 hours at room temperature with gentle shaking to allow the binding to reach equilibrium and the beads to settle.
-
-
Detection:
-
Measure the light output (in Counts Per Minute, CPM) using a microplate scintillation counter.
-
3.3. Data Analysis and Presentation
-
Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).
-
Normalize Data: Express the data for the test compound as a percentage of specific binding: % Inhibition = 100 * (1 - (CPM_Compound - CPM_NSB) / (CPM_TB - CPM_NSB))).
-
Determine IC50: Plot the % Inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration of compound that inhibits 50% of specific binding).
-
Calculate Ki: Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Table 1: Representative Binding Affinity Data
| Target Receptor | Radioligand | Test Compound Ki (nM) |
| Sigma-1 (S1R) | [³H]-(+)-pentazocine | 85 |
| Dopamine D2 (D2R) | [³H]-Spiperone | 450 |
| Muscarinic M1 (M1R) | [³H]-Pirenzepine | >10,000 |
This table presents hypothetical data to illustrate how results are summarized. A Ki value >10,000 nM is typically considered inactive.
Phase 2: Functional Characterization of GPCR Activity
Once a compound demonstrates significant binding affinity (e.g., Ki < 1 µM), the next critical step is to determine its functional effect. Does it activate the receptor (agonist), block the endogenous ligand's action (antagonist), or have no effect? This is achieved by measuring the downstream second messengers produced upon GPCR activation.[10][11]
Functional Assay for Gi-Coupled Receptors (e.g., Dopamine D2)
Dopamine D2 receptors are canonically coupled to the Gi alpha subunit, which inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[12]
Caption: Simplified signaling pathway for a Gi-coupled receptor.
Principle of HTRF cAMP Assay: Homogeneous Time-Resolved Fluorescence (HTRF) is a highly sensitive TR-FRET technology.[13] In the context of a cAMP assay, it operates as a competitive immunoassay.[14] A stable, long-lifetime europium cryptate donor (e.g., on an anti-cAMP antibody) and a compatible acceptor (e.g., d2-labeled cAMP) are used. Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody.
-
High cAMP: Cellular cAMP displaces d2-cAMP from the antibody, separating the donor and acceptor. The FRET signal is low .
-
Low cAMP: d2-cAMP binds to the antibody, bringing the donor and acceptor close. The FRET signal is high .
For a Gi-coupled receptor, agonist stimulation inhibits cAMP production, leading to a higher HTRF signal.
Protocol: HTRF cAMP Assay for D2R Antagonist Activity
-
Cell Culture: Plate CHO or HEK293 cells stably expressing the human Dopamine D2 receptor into a 384-well white plate and culture overnight.
-
Compound Addition (Antagonist Mode):
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells and pre-incubate for 15-30 minutes. This allows the potential antagonist to occupy the receptor.
-
-
Agonist Challenge: Add a known D2R agonist (e.g., Dopamine or Quinpirole) at a concentration that gives ~80% of the maximal response (the EC80).[12] This stimulates the receptor and causes cAMP levels to drop.
-
Cell Lysis and Detection:
-
Add the HTRF cAMP detection reagents (Eu-cryptate anti-cAMP antibody and d2-cAMP) in lysis buffer as per the manufacturer's protocol (e.g., Revvity HTRF GTP Gi Binding Assay).[15]
-
Incubate for 1 hour at room temperature.
-
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor). Calculate the 665/620 ratio and normalize the data to determine the IC50 value.
Functional Assay for Gq-Coupled Receptors (e.g., Muscarinic M1)
Muscarinic M1 receptors are coupled to the Gq alpha subunit.[16] Activation of Gq stimulates phospholipase C (PLC), which cleaves PIP2 into IP3 and DAG. IP3 then binds to receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺).[17]
References
- 1. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Hi-Affi™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound from Free Ligand | Springer Nature Experiments [experiments.springernature.com]
- 5. Application of scintillation proximity assay in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. revvity.com [revvity.com]
- 7. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 8. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Recent progress in assays for GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. innoprot.com [innoprot.com]
- 13. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. innoprot.com [innoprot.com]
- 17. innoprot.com [innoprot.com]
Unveiling the Potential of 4-Methoxy-1,4'-bipiperidine: A Prospective Chemical Probe for Modulating Cellular Signaling
Forward-Looking Statement
The following document outlines the prospective application of 4-Methoxy-1,4'-bipiperidine as a novel chemical probe. It is critical to understand that while this guide is constructed upon established principles of chemical biology and the known pharmacology of related molecular scaffolds, the direct biological activity and specific targets of this compound have not been extensively characterized in peer-reviewed literature. The protocols and mechanistic hypotheses presented herein are intended to serve as a scientifically-grounded framework for researchers to initiate their own investigations into this promising molecule.
Introduction: The Rationale for a New Bipiperidine Probe
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics.[1] Its derivatives exhibit a vast spectrum of pharmacological activities, including analgesic, anti-inflammatory, and anticancer properties.[2][3][4] The bipiperidine motif, consisting of two interconnected piperidine rings, is also a recurring feature in bioactive molecules, often serving as a key structural element for interaction with biological targets.[5]
This compound, a molecule combining these features with a methoxy substitution, presents an intriguing candidate for a chemical probe. Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling researchers to study its function in complex biological systems.[6] The development of high-quality chemical probes is essential for target validation in drug discovery and for dissecting cellular signaling pathways.[7] This document will explore the potential of this compound as such a tool and provide a hypothetical framework for its application.
Physicochemical Properties and Synthesis
This compound is cataloged with the CAS Number 930604-26-5 for its dihydrochloride salt.[8] Its structure marries the lipophilicity of the bipiperidine core with the hydrogen bond accepting capability of the methoxy group, suggesting favorable properties for cell permeability and target interaction.
| Property | Value | Source |
| CAS Number | 930604-26-5 (dihydrochloride) | [8] |
| Molecular Formula | C₁₁H₂₂N₂O | |
| Molecular Weight | 198.31 g/mol (free base) | Calculated |
A plausible synthetic route to this compound could involve the N-arylation of 4-methoxypiperidine with a suitably activated piperidine derivative. Modern synthetic methodologies, such as Zincke chemistry or metal-catalyzed cross-coupling reactions, offer efficient means to construct N-arylpiperidine linkages.[9][10][11]
Hypothesized Biological Target and Mechanism of Action
Given the prevalence of piperidine and bipiperidine derivatives in compounds targeting G-protein coupled receptors (GPCRs), ion channels, and enzymes involved in inflammatory and oncogenic signaling, we hypothesize that this compound may act as a modulator of a kinase or a receptor involved in these pathways. For the purpose of this prospective guide, we will postulate its interaction with a hypothetical "Bipiperidine-Responsive Kinase 1" (BRK1), a putative player in an inflammatory signaling cascade.
The proposed mechanism involves the binding of this compound to an allosteric site on BRK1, inducing a conformational change that inhibits its catalytic activity. This, in turn, would block the downstream phosphorylation of a key substrate, leading to the attenuation of a pro-inflammatory response.
Figure 1. Hypothesized signaling pathway and point of intervention for this compound.
Experimental Protocols: A Guide for Investigation
The following protocols are designed to be a starting point for characterizing the activity of this compound. It is imperative to include appropriate positive and negative controls in all experiments.
Protocol 1: In Vitro Kinase Inhibition Assay
This protocol aims to determine if this compound directly inhibits the activity of a purified kinase (e.g., BRK1).
Materials:
-
Purified recombinant BRK1
-
Kinase substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
This compound (dissolved in DMSO)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
-
Multimode plate reader
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 96-well plate, add the kinase, substrate, and varying concentrations of the chemical probe or DMSO (vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each concentration of the probe and determine the IC₅₀ value.
Figure 2. Workflow for the in vitro kinase inhibition assay.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify direct target engagement in a cellular context.
Materials:
-
Cultured cells expressing the target protein (BRK1)
-
This compound
-
Cell lysis buffer
-
Phosphate-buffered saline (PBS)
-
Equipment for heating cell lysates (e.g., PCR thermocycler)
-
Western blotting or mass spectrometry equipment
Procedure:
-
Treat cultured cells with this compound or vehicle (DMSO) for a specified time.
-
Harvest and lyse the cells.
-
Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C).
-
Centrifuge the heated lysates to pellet aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble target protein (BRK1) at each temperature using Western blotting or mass spectrometry.
-
Compare the thermal stability of BRK1 in the presence and absence of the chemical probe. An increase in thermal stability indicates direct binding.
Data Interpretation and Validation
A successful chemical probe should exhibit high potency and selectivity. The IC₅₀ value from the in vitro assay will establish the potency of this compound. To assess selectivity, the probe should be tested against a panel of related and unrelated kinases. A highly selective probe will show significantly greater potency for its intended target.
The CETSA results provide crucial evidence of target engagement within the complex cellular environment. A clear thermal shift for the target protein upon probe treatment, without affecting the stability of other proteins, strongly supports a direct and specific interaction.
Safety and Handling
As with any novel chemical compound, this compound should be handled with appropriate safety precautions. Researchers should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
While further experimental validation is required, this compound holds promise as a novel chemical probe. Its bipiperidine scaffold is a well-established pharmacophore, and its physicochemical properties suggest its potential for cell-based studies. The hypothetical framework and protocols provided in this document are intended to catalyze further research into this and other related molecules, ultimately expanding the toolbox of chemical probes available to the scientific community for dissecting complex biological processes.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijnrd.org [ijnrd.org]
- 3. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Chemical probe - Wikipedia [en.wikipedia.org]
- 7. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 930604-26-5|this compound dihydrochloride|BLD Pharm [bldpharm.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencemadness.org [sciencemadness.org]
Application Note & Protocol: Comprehensive Characterization of 4-Methoxy-1,4'-bipiperidine
Abstract
This document provides a comprehensive guide to the analytical methods required for the thorough characterization of 4-Methoxy-1,4'-bipiperidine, a key heterocyclic building block in pharmaceutical and materials science research. Purity, identity, and structural integrity are paramount for its application in drug development and synthesis. This guide details optimized protocols for chromatographic and spectroscopic techniques, offering researchers a robust framework for quality control and structural elucidation. The methodologies are designed to be self-validating, with explanations grounded in established analytical principles to ensure reliable and reproducible results.
Introduction: The Need for Rigorous Analysis
This compound is a tertiary amine featuring two saturated heterocyclic rings. Its structure is of significant interest to medicinal chemists as the bipiperidine scaffold is present in numerous biologically active compounds. The methoxy group provides a potential site for metabolic activity and can influence the molecule's physicochemical properties, such as lipophilicity and basicity.
Given its role as a critical intermediate, confirming the identity and purity of this compound is essential to ensure the validity of downstream experimental results and the quality of final active pharmaceutical ingredients (APIs). An integrated analytical approach is necessary, combining separation science with multiple spectroscopic techniques to build a complete and unambiguous profile of the molecule. This note details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.
Chromatographic Analysis: Purity Assessment and Impurity Profiling
Chromatographic methods are fundamental for determining the purity of a compound and identifying any process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC)
Principle of Analysis: Reversed-phase HPLC (RP-HPLC) is the method of choice for analyzing moderately polar, non-volatile compounds like this compound. The technique separates analytes based on their hydrophobic interactions with a nonpolar stationary phase (typically C18). A polar mobile phase is used, and by gradually increasing its organic content, compounds are eluted in order of increasing hydrophobicity. The basic nitrogen atoms in the bipiperidine structure necessitate the addition of an acid (e.g., formic acid) to the mobile phase; this suppresses the ionization of the amine, leading to improved peak symmetry and reproducibility.[1]
Experimental Protocol: RP-HPLC-UV Method
This protocol is designed to provide a robust starting point for purity analysis.
Table 1: Optimized HPLC Method Parameters
| Parameter | Specification |
|---|---|
| HPLC System | Quaternary Pump, Autosampler, Column Oven, Diode Array Detector (DAD) |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes, hold for 5 min, return to initial conditions |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector Wavelength | 210 nm (for saturated amines) or a secondary wavelength if impurities have chromophores |
| Injection Volume | 10 µL |
| Sample Diluent | 50:50 Water:Acetonitrile |
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Standard/Sample Preparation:
-
Accurately weigh ~10 mg of this compound reference standard or sample.
-
Dissolve in 10 mL of the diluent to achieve a 1 mg/mL concentration.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
System Operation:
-
Prime all solvent lines to ensure a bubble-free system.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.[1]
-
Set up the instrument sequence, including blank injections (diluent) to check for carryover.
-
Inject the samples and standards for analysis.
-
-
Data Analysis:
-
Purity is calculated based on the area percent of the main peak relative to the total area of all peaks detected.
-
Retention time should be consistent with the reference standard.
-
References
Application Notes and Protocols for the Research Use of 4-Methoxy-1,4'-bipiperidine
For correspondence: [email protected]
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the handling, dosage, and administration of the novel research compound 4-Methoxy-1,4'-bipiperidine (CAS No: 930603-98-8) and its dihydrochloride salt (CAS No: 930604-26-5).[1][2] Given the limited publicly available data on this specific molecule, this guide establishes a foundational framework for its preclinical evaluation. The protocols outlined herein are based on established principles of pharmacology and toxicology for novel chemical entities and draw upon a review of methodologies for structurally related piperidine and bipiperidine derivatives.[3][4][5] This document is intended to serve as a starting point for rigorous scientific investigation, emphasizing safety, reproducibility, and the generation of high-quality, reliable data.
Introduction to this compound
This compound is a heterocyclic compound featuring a bipiperidine scaffold, a common motif in medicinal chemistry.[4][5] Piperidine derivatives are integral to the structure of numerous pharmaceuticals, targeting a wide array of biological pathways.[4][5] The introduction of a methoxy group suggests potential modulation of physicochemical properties such as lipophilicity and metabolic stability, which can significantly influence a compound's pharmacokinetic and pharmacodynamic profile.[3]
While the specific biological targets of this compound are not yet fully elucidated in public literature, its structural similarity to other bipiperidine compounds suggests potential applications in areas such as neuroscience, oncology, and infectious diseases.[6][7] Researchers investigating this molecule should begin with a thorough in vitro screening cascade to identify its primary mechanism(s) of action.
Physicochemical Properties Summary
| Property | Value | Source |
| This compound | ||
| CAS Number | 930603-98-8 | [2] |
| Molecular Formula | C11H22N2O | [8] |
| Molecular Weight | 198.31 g/mol (approx.) | |
| This compound dihydrochloride | ||
| CAS Number | 930604-26-5 | [1] |
| Molecular Formula | C11H24Cl2N2O | [1] |
| Molecular Weight | 271.23 g/mol | [1] |
| Physical Form | Solid | |
| Purity | ≥97% (typical) | [9] |
Preclinical Development Workflow: A Strategic Overview
The following diagram outlines a logical workflow for the initial preclinical evaluation of this compound. This pathway is designed to systematically gather the necessary data to inform dosage and administration for in vivo efficacy studies.
Caption: A logical workflow for the preclinical evaluation of a novel research compound.
Formulation Development for In Vivo Administration
The selection of an appropriate vehicle is critical for ensuring the accurate and reproducible administration of this compound. The choice of vehicle will depend on the compound's solubility, the desired route of administration, and the specific animal model.
3.1. Solubility Assessment Protocol
Objective: To determine the solubility of this compound dihydrochloride in commonly used preclinical vehicles.
Materials:
-
This compound dihydrochloride
-
Sterile water for injection
-
0.9% saline
-
Phosphate-buffered saline (PBS), pH 7.4
-
5% Dextrose in water (D5W)
-
0.5% (w/v) Methylcellulose (MC) in water
-
20% (v/v) Hydroxypropyl-β-cyclodextrin (HPBCD) in water
-
Vortex mixer, magnetic stirrer, analytical balance, pH meter
Protocol:
-
Prepare stock solutions of each vehicle.
-
Accurately weigh 1-5 mg of the compound into separate glass vials.
-
Add the vehicle in small increments (e.g., 100 µL) to each vial.
-
After each addition, vortex the vial for 1-2 minutes.
-
If the compound does not dissolve, place the vial on a magnetic stirrer for 15-30 minutes at room temperature.
-
Visually inspect for any undissolved particles against a dark and light background.
-
Continue adding vehicle until the compound is fully dissolved.
-
Calculate the solubility in mg/mL.
-
Measure the pH of the final saturated solution.
3.2. Recommended Vehicle Selection
For initial studies, it is advisable to start with simple aqueous vehicles, as the dihydrochloride salt form is likely to have some degree of aqueous solubility.
| Vehicle | Suitability for Administration Routes | Considerations |
| Sterile Water/Saline/PBS | IV, IP, SC, PO | Preferred for soluble compounds. Check pH and osmolality for compatibility with physiological conditions. |
| 0.5% Methylcellulose | PO, IP (with caution) | A suspension for poorly soluble compounds. Ensure uniform suspension before each administration. |
| 20% HPBCD | IV, IP, SC, PO | A solubilizing agent for poorly soluble compounds. Can improve bioavailability. |
| PEG 400/Tween 80/DMSO | IV, IP, SC, PO (in co-solvents) | Use in minimal concentrations due to potential for vehicle-induced toxicity.[10] Final solutions should be diluted significantly with aqueous vehicles. |
Administration Routes and Dosage Volumes in Laboratory Animals
The choice of administration route should be guided by the scientific objectives of the study, the desired pharmacokinetic profile, and the physicochemical properties of the formulated compound.[11][12]
General Guidelines for Administration Volumes [13]
| Species | Route | Max Volume (mL/kg) | Recommended Needle Size (Gauge) |
| Mouse | IV (tail vein) | 5 | 27-30 |
| IP | 10-20 | 25-27 | |
| SC | 10 | 25-27 | |
| PO (gavage) | 10 | 20-22 (ball-tipped) | |
| Rat | IV (tail vein) | 5 | 23-25 |
| IP | 10 | 23-25 | |
| SC | 5-10 | 23-25 | |
| PO (gavage) | 10 | 16-18 (ball-tipped) |
Note: These are general guidelines. The volume and frequency of administration must be clearly defined and justified in the Institutional Animal Care and Use Committee (IACUC) protocol.[11][13] For infusions or larger volumes, consultation with veterinary staff is mandatory.[11]
4.1. Step-by-Step Administration Protocols
4.1.1. Intravenous (IV) Bolus Injection (Mouse Tail Vein)
-
Preparation: Formulate the compound in a sterile, isotonic vehicle suitable for IV injection. Filter the final solution through a 0.22 µm sterile filter.
-
Restraint: Place the mouse in a suitable restraint device that allows access to the tail.
-
Vein Dilation: Warm the tail using a heat lamp or warm water to dilate the lateral tail veins.
-
Injection: Using a 27-30G needle attached to a tuberculin syringe, insert the needle bevel-up into the vein at a shallow angle.
-
Confirmation: A successful cannulation is often indicated by a small flash of blood in the needle hub.
-
Administration: Inject the solution slowly and steadily. If swelling occurs, the needle is not in the vein; withdraw and re-attempt at a more proximal site.
-
Post-injection: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
4.1.2. Intraperitoneal (IP) Injection (Rat)
-
Preparation: Formulate the compound in a suitable vehicle.
-
Restraint: Firmly restrain the rat, ensuring the head is tilted downwards to move the abdominal organs away from the injection site.
-
Site Identification: Locate the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
-
Injection: Using a 23-25G needle, insert it at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration: Gently pull back on the plunger to ensure no blood (vessel) or yellow fluid (bladder) is aspirated.
-
Administration: Inject the solution smoothly.
-
Post-injection: Withdraw the needle and return the animal to its cage.
4.1.3. Oral Gavage (Mouse)
-
Preparation: Formulate the compound in an appropriate vehicle.
-
Restraint: Gently but firmly scruff the mouse to immobilize its head and straighten the neck and esophagus.
-
Gavage Needle Insertion: Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion length. Gently insert the ball-tipped needle into the mouth, over the tongue, and advance it along the esophagus.
-
Confirmation: The needle should pass without resistance. If resistance is met, withdraw and reposition.
-
Administration: Administer the dose smoothly.
-
Post-administration: Gently remove the needle and return the mouse to its cage. Monitor for any signs of respiratory distress.
Dose Selection and Escalation Strategy
Due to the absence of prior in vivo data, an initial dose-range finding (DRF) study is mandatory to determine the maximum tolerated dose (MTD). A common approach is the "up-and-down" procedure, which minimizes the number of animals required.
Caption: A simplified "up-and-down" procedure for dose-range finding.
For initial efficacy studies, doses should be selected at fractions of the MTD (e.g., 1/10, 1/3, and 1/2 of the MTD) to assess the dose-response relationship.
Analytical Methods for Quantification in Biological Matrices
To perform pharmacokinetic studies, a validated analytical method for quantifying this compound in plasma or other biological matrices is essential.
Recommended Analytical Techniques:
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for bioanalysis due to its high sensitivity and selectivity.[3]
-
High-Performance Liquid Chromatography (HPLC) with UV or Diode-Array Detection: A viable alternative if LC-MS/MS is unavailable, though it may be less sensitive.[14][15]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used, potentially requiring derivatization to improve volatility and thermal stability.[14]
Protocol Outline for LC-MS/MS Method Development:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol). Create a series of calibration standards and quality control (QC) samples by spiking the stock solution into the blank biological matrix (e.g., plasma).
-
Sample Preparation: Extract the analyte from the biological matrix. Common techniques include:
-
Protein Precipitation (PPT): Add a cold organic solvent (e.g., acetonitrile) to the plasma sample to precipitate proteins. Centrifuge and analyze the supernatant.
-
Liquid-Liquid Extraction (LLE): Use an immiscible organic solvent to extract the analyte from the aqueous matrix.
-
Solid-Phase Extraction (SPE): Use a cartridge to selectively bind and elute the analyte, providing a cleaner sample.
-
-
Chromatographic Separation: Use a C18 reverse-phase column with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., formic acid) to improve peak shape.
-
Mass Spectrometric Detection: Optimize the mass spectrometer parameters in positive ion mode. Identify the precursor ion (M+H)+ and select 2-3 characteristic product ions for Multiple Reaction Monitoring (MRM) to ensure specificity and sensitivity.
-
Method Validation: Validate the method according to regulatory guidelines, assessing for linearity, accuracy, precision, selectivity, recovery, and stability.
Safety and Handling
As with any novel chemical, this compound and its dihydrochloride salt should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
The available safety data for the dihydrochloride salt indicates it is classified as "Acute toxicity (oral) Category 4" and can cause eye irritation.[16]
Conclusion
The successful preclinical investigation of this compound hinges on a systematic and methodologically sound approach. This guide provides the essential protocols and strategic considerations for initiating such studies. By carefully characterizing the compound's physicochemical properties, developing a robust formulation, and employing appropriate administration and analytical techniques, researchers can generate the reliable data needed to understand its therapeutic potential. All procedures involving live animals must be approved by an IACUC and conducted in accordance with institutional and national guidelines for animal welfare.[11][13]
References
- 1. 930604-26-5|this compound dihydrochloride|BLD Pharm [bldpharm.com]
- 2. 1stsci.com [1stsci.com]
- 3. benchchem.com [benchchem.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and structure-activity relationships of 2-(1,4'-bipiperidin-1'-yl)thiazolopyridine as H3 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 연구용시약 아펙스 [apextraders.co.kr]
- 9. 930604-26-5 | 4-metossi-1,4'-bipiperidina dicloridrato | this compound dihydrochloride - Capot chimico [capotchem.com]
- 10. acs.org [acs.org]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 13. acuc.berkeley.edu [acuc.berkeley.edu]
- 14. biosynce.com [biosynce.com]
- 15. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. synquestlabs.com [synquestlabs.com]
Application Notes and Protocols for the Computational Modeling of 4-Methoxy-1,4'-bipiperidine Interactions with the Human Sigma 1 Receptor
Introduction: Unveiling the Therapeutic Potential of Piperidine Scaffolds
The piperidine ring is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and bioactive compounds.[1] Its prevalence is due to its favorable physicochemical properties and its ability to serve as a versatile scaffold for creating complex molecular architectures. 4-Methoxy-1,4'-bipiperidine, the subject of this guide, is a prime example of a piperidine-containing fragment used in the synthesis of novel therapeutics, particularly in the fields of neuroscience and oncology.[1][2] Understanding the molecular interactions of such fragments with their biological targets is paramount for rational drug design and lead optimization.
This technical guide provides a comprehensive, step-by-step protocol for the computational modeling of this compound's interactions with a relevant biological target. For the purpose of this application note, we will be examining its putative binding to the human sigma 1 receptor (S1R) . The S1R is a chaperone protein located at the endoplasmic reticulum and is implicated in a variety of cellular functions and diseases, making it a compelling target for therapeutic intervention.[3] Many known S1R ligands feature a piperidine or a related nitrogenous heterocyclic motif, making this a scientifically grounded, albeit illustrative, system for our study.[3]
We will employ a multi-faceted computational approach, beginning with molecular docking to predict the binding pose of this compound within the S1R binding pocket. This will be followed by all-atom molecular dynamics (MD) simulations to assess the stability of the predicted complex and to characterize the dynamic interplay between the ligand and the receptor. Finally, we will discuss methods for calculating the binding free energy, a critical parameter for quantifying the affinity of the interaction.
I. System Preparation: Laying the Foundation for Accurate Simulations
The fidelity of any molecular simulation is critically dependent on the quality of the initial system setup. This involves preparing the receptor and ligand structures, selecting an appropriate force field, and solvating the system in a periodic boundary box with physiological ion concentrations.
Receptor and Ligand Preparation
The initial step is to obtain and prepare the three-dimensional structures of the human sigma 1 receptor and this compound.
Protocol 1: Receptor-Ligand Preparation
-
Receptor Structure Retrieval: Download the crystal structure of the human sigma 1 receptor from the Protein Data Bank (PDB). For this protocol, we will use PDB ID: 5HK1, which is a high-resolution crystal structure of the human S1R in complex with a ligand.
-
Receptor Cleaning: Using a molecular visualization tool such as PyMOL or VMD, remove all non-protein molecules from the PDB file, including the co-crystallized ligand, water molecules, and any other heteroatoms. This will leave you with only the protein coordinates.
-
Ligand Structure Generation: The 3D structure of this compound can be generated using a chemical drawing program like ChemDraw or MarvinSketch. It is crucial to generate a valid 3D conformation. The structure should then be saved in a format compatible with molecular dynamics software, such as .mol2 or .sdf.
-
Ligand Parameterization: Small molecules require a set of parameters that describe their bonded and non-bonded interactions. The General AMBER Force Field (GAFF) is a popular choice for parameterizing drug-like small molecules.[4][5][6] Web-based tools like the CGenFF server can also be used for CHARMM force fields.[7]
-
Use the antechamber module of the AmberTools suite to generate the GAFF parameters for this compound. This will involve calculating the partial atomic charges, typically using the AM1-BCC charge model.
-
The output will be a prep file and a frcmod file, which contain the ligand's topology and parameter information, respectively.
-
Force Field Selection
The choice of force field is a critical decision that influences the accuracy of the simulation. For protein-ligand simulations, it is common to use a combination of a protein-specific force field and a general force field for the ligand.
| Force Field Component | Recommended Choice | Rationale |
| Protein | AMBER ff19SB | A modern and well-validated force field for protein simulations.[4][8] |
| Ligand | General AMBER Force Field (GAFF2) | Specifically designed to be compatible with the AMBER protein force fields and provides good coverage for organic small molecules.[4][9] |
| Water Model | TIP3P | A commonly used and computationally efficient water model. |
II. Molecular Docking: Predicting the Binding Pose
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[10] This provides a plausible starting structure for more rigorous and computationally expensive molecular dynamics simulations.
Protocol 2: Molecular Docking with AutoDock Vina
-
Grid Box Definition: Define a search space (grid box) that encompasses the known binding site of the sigma 1 receptor. This can be determined from the location of the co-crystallized ligand in the original PDB structure (5HK1).
-
Running the Docking Simulation: Use a docking program like AutoDock Vina to perform the docking calculations. Vina will sample different conformations and orientations of the ligand within the defined grid box and score them based on its empirical scoring function.
-
Pose Analysis: Analyze the top-scoring docking poses. The ideal pose will exhibit favorable intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with key residues in the binding pocket. Select the most plausible pose for the subsequent molecular dynamics simulations.
III. Molecular Dynamics Simulations: Capturing the Dynamics of Interaction
Molecular dynamics (MD) simulations provide an atomistic view of the time-dependent behavior of a molecular system. By simulating the protein-ligand complex in a realistic environment, we can assess the stability of the binding pose and analyze the intricate network of interactions that govern binding. We will use the GROMACS simulation package for this purpose.[1][3][7]
System Solvation and Ionization
Before running the MD simulation, the protein-ligand complex must be placed in a simulation box filled with water and ions to mimic physiological conditions.
Protocol 3: System Solvation and Ionization
-
Create the Simulation Box: Use the gmx editconf tool in GROMACS to create a periodic boundary box (e.g., a cubic box) around the protein-ligand complex, ensuring a minimum distance of 1.0 nm between the complex and the box edges.[1]
-
Solvation: Fill the simulation box with water molecules using gmx solvate.
-
Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system and to approximate a physiological salt concentration (e.g., 0.15 M) using gmx genion.
Caption: Workflow for System Solvation and Ionization.
Energy Minimization and Equilibration
To remove any steric clashes and to allow the solvent to relax around the solute, a series of energy minimization and equilibration steps are performed.
Protocol 4: Energy Minimization and Equilibration
-
Energy Minimization: Perform a steep descent energy minimization of the system to remove any bad contacts.
-
NVT Equilibration: Perform a short simulation (e.g., 100 ps) in the NVT (constant Number of particles, Volume, and Temperature) ensemble to bring the system to the desired temperature (e.g., 300 K). Position restraints should be applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
NPT Equilibration: Perform a longer simulation (e.g., 200 ps) in the NPT (constant Number of particles, Pressure, and Temperature) ensemble to adjust the system density. Position restraints on the protein and ligand are typically maintained during this step.[3]
Caption: Energy Minimization and Equilibration Workflow.
Production Molecular Dynamics
Once the system is well-equilibrated, the position restraints are removed, and a production MD simulation is run for a duration sufficient to sample the conformational space of the protein-ligand complex (typically on the order of nanoseconds to microseconds).
Protocol 5: Production MD Simulation
-
Run Production MD: Execute the production MD simulation for the desired length of time (e.g., 100 ns).
-
Trajectory Analysis: The output of the simulation is a trajectory file that contains the coordinates of all atoms at regular time intervals. This trajectory can be analyzed to study various properties of the system.
IV. Analysis of Molecular Dynamics Trajectories
The analysis of the MD trajectory provides valuable insights into the stability of the protein-ligand complex and the nature of their interactions.
Root Mean Square Deviation (RMSD)
The RMSD of the protein and ligand is calculated to assess the structural stability of the system over the course of the simulation. A stable RMSD indicates that the system has reached equilibrium.
Root Mean Square Fluctuation (RMSF)
The RMSF of the protein residues is calculated to identify regions of the protein that exhibit high flexibility.
Intermolecular Interactions
The trajectory can be analyzed to identify and quantify the intermolecular interactions between the protein and the ligand, such as hydrogen bonds and hydrophobic contacts. This can be done using tools within GROMACS or with external analysis software like VMD.
V. Binding Free Energy Calculations
While MD simulations provide qualitative insights into binding stability, binding free energy calculations offer a more quantitative measure of binding affinity.
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA)
The MM/PBSA method is a popular end-point method for estimating the free energy of binding. It involves calculating the free energy of the complex, the protein, and the ligand from snapshots of the MD trajectory. The binding free energy is then calculated as:
ΔG_bind = G_complex - (G_protein + G_ligand)
Each free energy term is composed of the molecular mechanics energy, the polar solvation energy (calculated using the Poisson-Boltzmann equation), and the non-polar solvation energy (typically estimated from the solvent-accessible surface area).
Protocol 6: MM/PBSA Calculation
-
Extract Trajectory Snapshots: Extract frames from the production MD trajectory of the protein-ligand complex.
-
Calculate Individual Free Energies: For each snapshot, calculate the free energies of the complex, the protein, and the ligand using the g_mmpbsa tool or a similar implementation.
-
Average the Results: Average the binding free energies calculated over all the snapshots to obtain the final estimate.
| Component | Description |
| ΔE_MM | Molecular mechanics energy in the gas phase. |
| ΔG_solv | Solvation free energy. |
| -TΔS | Conformational entropy change upon binding. |
VI. Concluding Remarks
The computational workflow detailed in this application note provides a robust framework for investigating the interactions of this compound with the human sigma 1 receptor. By combining molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the structural and energetic determinants of ligand binding. These insights are instrumental in guiding the design of more potent and selective therapeutics. The protocols provided herein are intended to be a starting point and can be adapted and expanded upon to address more specific research questions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Design, synthesis and biological activity of 4-(4-benzyloxy)phenoxypiperidines as selective and reversible LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dea.gov [dea.gov]
- 5. 4-Methoxypiperidine | C6H13NO | CID 77666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis [mdpi.com]
- 7. US11254641B2 - Intermediates for optically active piperidine derivatives and preparation methods thereof - Google Patents [patents.google.com]
- 8. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis Yield of 4-Methoxy-1,4'-bipiperidine
Welcome to the technical support center for the synthesis of 4-Methoxy-1,4'-bipiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-proven insights to help you navigate the common challenges in synthesizing this valuable scaffold.
Overview of Synthetic Strategies
The synthesis of this compound, a key intermediate in pharmaceutical development, can be approached through several reliable methods.[1] The two most prevalent and versatile routes are Reductive Amination and Palladium-Catalyzed Buchwald-Hartwig Amination . Each pathway has distinct advantages and potential pitfalls. Understanding the underlying mechanisms is crucial for effective troubleshooting and optimization.
References
Technical Support Center: Enhancing the Solubility of 4-Methoxy-1,4'-bipiperidine for Pre-clinical Assays
Welcome to the technical support center for 4-Methoxy-1,4'-bipiperidine. This guide is designed for researchers, scientists, and drug development professionals to address and overcome common solubility challenges encountered during in vitro and in vivo experimental setups. By understanding the physicochemical properties of this molecule and employing systematic formulation strategies, you can ensure accurate and reproducible assay results.
Introduction: The Challenge of this compound Solubility
This compound is a heterocyclic compound featuring two piperidine rings. The nitrogen atoms within these rings are basic, making the molecule's aqueous solubility highly dependent on pH.[1][2][3] In its neutral, free-base form, the compound is lipophilic and exhibits poor solubility in neutral aqueous buffers, a common challenge for many drug candidates.[4][5] This guide provides a logical, step-by-step approach to systematically improve its solubility for reliable use in your assays.
Frequently Asked Questions (FAQs)
Q1: My this compound (free base) won't dissolve in my neutral aqueous buffer (e.g., PBS pH 7.4). What is the primary reason for this?
A1: The low aqueous solubility at neutral pH is due to the molecule's chemical nature. This compound is a weak base. In neutral or alkaline solutions, its amine groups are largely un-ionized (not protonated), making the molecule less polar and thus poorly soluble in water.[1][6] To improve solubility, you must increase the polarity of the molecule, typically by protonating the amine groups in an acidic environment.[][8]
Q2: I dissolved the compound in 100% DMSO, but it precipitated immediately when I diluted it into my aqueous cell culture medium. What's happening?
A2: This is a very common phenomenon known as "precipitation upon dilution."[9][10] While this compound is soluble in the organic solvent DMSO, the final concentration in your aqueous medium is likely far above its thermodynamic solubility limit in that mixed solvent system.[10][11] The drastic change in solvent polarity from DMSO to the aqueous buffer causes the compound to "crash out" of the solution.[10] Troubleshooting this issue involves optimizing your dilution strategy, lowering the final concentration, or using additional solubilizing agents.
Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?
A3: As a general rule, the final concentration of DMSO in most cell-based assays should be kept below 0.5% to avoid solvent-induced cytotoxicity or other off-target effects.[10] However, this tolerance is highly cell-line dependent.[10] It is imperative to run a vehicle control (your final assay medium containing the same percentage of DMSO you plan to use for your compound) to ensure the solvent itself does not influence the experimental results.
Q4: I see that this compound is also available as a dihydrochloride salt. How does this help?
A4: The dihydrochloride salt form is designed specifically to enhance aqueous solubility.[12] Salt formation is a highly effective and widely used strategy for increasing the solubility and dissolution rates of basic drugs.[5][13][14][15][16][17] The hydrochloride salt is the protonated form of the molecule, which is much more polar and readily dissolves in water. Using the salt form is often the simplest and most effective starting point for preparing aqueous stock solutions.[12]
In-Depth Troubleshooting and Optimization Guide
This section provides detailed strategies and step-by-step protocols to overcome solubility issues. We recommend proceeding through these solutions in the order presented, as they are organized from the simplest and most common approaches to more advanced techniques.
Workflow for Troubleshooting Solubility
The following diagram outlines a logical decision-making process for addressing solubility challenges with this compound.
Caption: Decision workflow for enhancing compound solubility.
Issue 1: Poor Solubility of the Free Base in Aqueous Media
If you are working with the free-base form of this compound, its limited solubility in neutral buffers is expected. The following methods can be used to overcome this.
Scientific Rationale: As a weak base, the solubility of this compound can be dramatically increased by lowering the pH of the solvent.[6][] Below its pKa, the amine functional groups become protonated, forming a positively charged cation that is significantly more soluble in polar solvents like water.
Mechanism of pH-Dependent Solubility
Caption: Effect of pH on the ionization and solubility of a basic compound.
Experimental Protocol: pH-Solubility Profile
-
Prepare a series of buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate for pH 2-6, phosphate for pH 6-8).
-
Add an excess amount of this compound to a fixed volume of each buffer in separate vials.
-
Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24 hours) to reach equilibrium. Ensure solid compound remains at the bottom, indicating saturation.[6]
-
Filter the samples through a 0.22 µm syringe filter to remove undissolved solid.[6]
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method like HPLC-UV or LC-MS.
-
Plot the measured solubility against the pH to determine the optimal pH range for your desired concentration.
Considerations:
-
Ensure the final pH of your solution is compatible with your assay system. Drastic changes in pH can affect cell viability or protein activity.
-
Always confirm the final pH of your stock solution after the compound has been added.
Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[][18][19] This reduction in polarity lowers the energy required to create a cavity for the non-polar solute, thereby increasing its solubility.
Common Co-solvents for Pre-clinical Assays
| Co-solvent | Properties & Use Cases | Typical Final Assay Conc. |
| DMSO | Strong, versatile solvent for a wide range of compounds. Most common choice for initial stock solutions.[9] | < 0.5%[10] |
| Ethanol | Less toxic than DMSO for some cell lines. Good for moderately non-polar compounds. | < 1% |
| PEG 400 | A polymer used to increase solubility and can reduce precipitation upon dilution. | < 1-2% |
| Propylene Glycol | Common vehicle for both oral and parenteral formulations. | < 2% |
Experimental Protocol: Preparing a Co-solvent Stock Solution
-
Accurately weigh the desired amount of this compound.
-
Dissolve the compound in a minimal amount of 100% DMSO (or another suitable co-solvent) to create a high-concentration primary stock (e.g., 10-100 mM).
-
Use gentle warming (37°C) or vortexing to aid dissolution if necessary.[9][20] Ensure the solution is clear and free of particulates.
-
Store this primary stock in small aliquots at -20°C or -80°C to prevent freeze-thaw cycles, which can sometimes cause precipitation.[21][22]
Considerations:
-
This method is a prerequisite for the next section, which deals with the common problem of dilution-induced precipitation.
-
High concentrations of some compounds can precipitate out of DMSO during storage, even at low temperatures.[21][22] Visually inspect your stock solutions before use.
Issue 2: Precipitation Upon Dilution from an Organic Stock Solution
This is the most frequent challenge when using co-solvents. The key is to manage the transition from a high-concentration organic environment to a low-concentration aqueous one.
Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[23][24][25] They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex.[24][25] This complex presents a hydrophilic exterior to the solvent, significantly increasing the apparent aqueous solubility of the guest molecule.[23][24][26] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and reduced toxicity.[23]
Experimental Protocol: Formulation with HP-β-CD
-
Prepare an aqueous solution of HP-β-CD (e.g., 10-40% w/v) in your desired assay buffer.
-
Prepare a high-concentration stock of this compound in a suitable organic solvent (e.g., ethanol or DMSO).
-
Slowly add the compound stock solution dropwise to the stirring HP-β-CD solution. The ratio of drug to cyclodextrin needs to be optimized, but a molar ratio of 1:1 to 1:5 (drug:CD) is a good starting point.
-
Allow the mixture to equilibrate by stirring for several hours or overnight at room temperature.
-
The resulting solution should be clear. It can be sterile-filtered through a 0.22 µm filter.[6]
-
This final solution can then be serially diluted in the assay medium. Always include a vehicle control with the same concentration of HP-β-CD.
Considerations:
-
Cyclodextrins can sometimes interact with assay components or cell membranes. A proper vehicle control is essential.
-
This method is particularly effective for increasing the achievable concentration of hydrophobic compounds in aqueous media.[23]
Scientific Rationale: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles in aqueous solutions.[17] These micelles have a hydrophobic core that can solubilize poorly soluble compounds, increasing their overall concentration in the aqueous phase. Non-ionic surfactants like Tween® 80 or Pluronic® F-68 are often used in biological assays.[27]
Protocol Modification:
-
A low concentration of a biocompatible surfactant (e.g., 0.01-0.1% Pluronic® F-68) can be added to the final aqueous dilution buffer before adding the DMSO stock of your compound. This can help stabilize the compound and prevent it from precipitating.
Final Recommendation:
For this compound, the most direct path to achieving aqueous solubility for assays is to use the commercially available dihydrochloride salt form .[12][28][29][30] If you must work with the free base, a systematic approach starting with pH adjustment is the most scientifically sound strategy due to the molecule's basic nature. If precipitation upon dilution from a co-solvent stock persists, employing cyclodextrins offers a robust solution.
References
- 1. issr.edu.kh [issr.edu.kh]
- 2. How do amines and amides affect the pH of a solution? - Blog [chemgulf.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 6. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. chemimpex.com [chemimpex.com]
- 13. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 15. m.youtube.com [m.youtube.com]
- 16. rjpdft.com [rjpdft.com]
- 17. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 18. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 19. Cosolvent - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 23. alzet.com [alzet.com]
- 24. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 25. touroscholar.touro.edu [touroscholar.touro.edu]
- 26. m.youtube.com [m.youtube.com]
- 27. dissolutiontech.com [dissolutiontech.com]
- 28. 930604-26-5|this compound dihydrochloride|BLD Pharm [bldpharm.com]
- 29. 1stsci.com [1stsci.com]
- 30. This compound dihydrochloride | 930604-26-5 [chemicalbook.com]
stability issues of 4-Methoxy-1,4'-bipiperidine in solution
A Guide to Understanding and Mitigating Stability Issues in Solution
Welcome to the technical support guide for 4-Methoxy-1,4'-bipiperidine. As Senior Application Scientists, we understand that compound stability is paramount for reproducible and reliable experimental outcomes. This document is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges of this compound in solution. We will delve into the underlying chemical principles, provide actionable troubleshooting advice, and equip you with robust protocols to assess stability in your specific experimental context.
Section 1: Core Concepts & General Handling
Before troubleshooting, it's essential to establish a baseline of best practices for handling and storage. The structural features of this compound—specifically its tertiary amine and ether linkage—are key to understanding its reactivity. The piperidine motif is common in pharmaceuticals due to its favorable pharmacokinetic properties and relative metabolic stability, but it is not inert.[1]
Recommended Storage and Handling Procedures:
| Parameter | Recommendation | Rationale | Source |
| Temperature | Store in a cool place, with recommended temperatures often between 2-8°C. | High temperatures can accelerate degradation reactions.[2] | [3] |
| Atmosphere | Store under an inert gas (e.g., Argon, Nitrogen). Keep container tightly closed. | The tertiary amine is susceptible to oxidation from atmospheric oxygen. Some related compounds are noted as air sensitive.[3][4] | [3] |
| Moisture | Store in a dry, well-ventilated place. Avoid hygroscopic conditions. | Moisture can lead to hydrolysis or other degradation reactions.[2][3] | [2][3] |
| Light | Protect from light by using opaque containers or storing in the dark. | Photodegradation can occur, often through radical mechanisms, especially for photosensitive compounds.[2] | [2] |
| Incompatibilities | Avoid strong oxidizing agents and strong acids. | These reagents can directly induce degradation through oxidation of the piperidine ring or cleavage of the methoxy group. | [5] |
Section 2: Troubleshooting Guide & FAQs
This section addresses common problems encountered during experimentation in a direct question-and-answer format.
Q1: I'm observing a progressive decrease in the peak area of my compound via HPLC analysis over a short period. What is the likely cause?
Q2: What are the most probable degradation pathways for this compound in solution?
A2: Based on its functional groups, two primary degradation pathways are most likely:
-
Oxidation of the Tertiary Amine: The nitrogen atom in the 1-position of the bipiperidine system is a nucleophilic center and is highly susceptible to oxidation. This can lead to the formation of an N-oxide, which may undergo further reactions, potentially including ring-opening under certain conditions.[4] This is often the most significant pathway under ambient, non-acidic conditions.
-
Acid-Catalyzed Hydrolysis: While generally more stable than esters, the methoxy (ether) linkage can be susceptible to cleavage under harsh acidic conditions (low pH) and elevated temperatures. This would result in the formation of a hydroxylated bipiperidine derivative and methanol.
The following diagram illustrates a hypothetical oxidative degradation pathway, which is often the primary concern.
Caption: A potential oxidative degradation pathway for this compound.
Q3: My LC-MS analysis shows several new, unexpected peaks that weren't present when the solution was freshly prepared. Could these be degradants?
A3: Yes, this is highly probable. The appearance of new peaks, especially those with different retention times and mass-to-charge ratios, is a strong indication that your parent compound is degrading into other chemical entities. To confirm this, you should perform a forced degradation study (see Protocol 1).[4] By intentionally stressing the compound under various conditions (acid, base, oxidation, heat, light), you can generate these degradation products in a controlled manner.[8][9] If the peaks from your stressed samples match the unexpected peaks in your experimental samples, you have confirmed their identity as degradants.
Q4: What are the best practices for preparing and storing solutions of this compound to maximize stability?
A4: To maximize stability, follow these guidelines:
-
Solvent Choice: Use high-purity, degassed solvents. Aprotic solvents (e.g., DMSO, DMF, Acetonitrile) are generally preferred. Avoid using acidic aqueous solutions for long-term storage. If an aqueous buffer is required, prepare it fresh and use it promptly.
-
Preparation: Prepare stock solutions in a concentrated form in a suitable aprotic solvent like DMSO. Store these stocks at -20°C or -80°C.
-
Working Solutions: Prepare aqueous working solutions fresh for each experiment from the frozen stock. Do not store dilute aqueous solutions for extended periods.
-
Inert Atmosphere: When preparing solutions, particularly for long-term storage, consider sparging the solvent with an inert gas like argon or nitrogen to remove dissolved oxygen.
Section 3: Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a forced degradation study is the industry-standard approach.[7][8] This involves subjecting the compound to a range of harsh conditions to accelerate its degradation.
Protocol 1: Forced Degradation Study Workflow
This protocol is designed to identify potential degradation pathways and develop a stability-indicating analytical method.[4][8]
Objective: To intentionally degrade this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and identify the resulting degradation products.
Materials:
-
This compound
-
HPLC-grade Acetonitrile and Water
-
DMSO (Dimethyl sulfoxide)
-
Hydrochloric Acid (HCl), 0.1 M
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrogen Peroxide (H₂O₂), 3%
-
HPLC or UPLC-MS system with a suitable column (e.g., C18)
Workflow Diagram:
Caption: Experimental workflow for conducting a forced degradation study.
Step-by-Step Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., a 50:50 mix of Acetonitrile and DMSO).
-
Control Sample: Prepare a control sample by diluting the stock solution to the final target concentration (e.g., 100 µg/mL) with your mobile phase or a neutral solvent mixture. Analyze this immediately to get a baseline (T=0) reading.
-
Applying Stress Conditions: For each condition, mix the stock solution with the stressor solution.
-
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Incubate at 60°C.
-
Oxidative Degradation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.[4]
-
Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C.[4]
-
Photolytic Degradation: Expose a solid sample and a solution sample to light in a photostability chamber as per ICH Q1B guidelines.[4]
-
-
Sample Analysis:
-
At predetermined time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot from each stress condition.
-
For acid and base samples, neutralize them with an equimolar amount of base or acid, respectively.
-
Dilute all samples to the target concentration with the mobile phase.
-
Analyze all stressed samples and the control sample using a validated stability-indicating HPLC or UPLC-MS method.
-
-
Data Evaluation: Compare the chromatograms of the stressed samples to the control. Look for a decrease in the parent peak area and the appearance of new peaks. Calculate the percentage of degradation.
Section 4: Data Interpretation
Summarize your findings in a clear format to easily compare the compound's lability under different conditions.
Example Table for Summarizing Forced Degradation Results:
| Stress Condition | Incubation Time (h) | Parent Compound Peak Area | % Degradation | Number of Degradant Peaks |
| Control (Unstressed) | 24 | 1,000,000 | 0% | 0 |
| 0.1 M HCl, 60°C | 24 | 950,000 | 5% | 1 |
| 0.1 M NaOH, 60°C | 24 | 980,000 | 2% | 1 |
| 3% H₂O₂, RT | 8 | 450,000 | 55% | 3 |
| Thermal (80°C) | 48 | 920,000 | 8% | 2 |
| Photolytic (ICH Q1B) | 48 | 990,000 | 1% | 0 |
Note: The data above is hypothetical and for illustrative purposes only.
This systematic approach will provide you with a comprehensive understanding of the stability profile of this compound, enabling you to design more robust experiments and trust the integrity of your results.
References
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are the storage stability of Piperidine Series compounds over time? - Blog [m.btcpharmtech.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. discovery.researcher.life [discovery.researcher.life]
Technical Support Center: Synthesis of 4-Methoxy-1,4'-bipiperidine
This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methoxy-1,4'-bipiperidine. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges, particularly the formation of byproducts, encountered during its synthesis.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, offering probable causes and actionable solutions.
Issue 1: My reaction shows a low yield of this compound, and I observe significant amounts of unreacted 4-methoxypiperidine.
-
Probable Cause 1: Inefficient Imine/Iminium Ion Formation (Reductive Amination). The initial condensation between 4-methoxypiperidine and the ketone (e.g., N-Boc-4-piperidone) to form the iminium ion intermediate is a crucial equilibrium-driven step. Insufficient reaction time, improper pH, or the presence of excess water can hinder its formation, leaving the starting amine unreacted.
-
Solution:
-
pH Control: For reductive aminations using reagents like sodium triacetoxyborohydride, the reaction is often mildly acidic to facilitate iminium ion formation.[1] Acetic acid is frequently used as a catalyst.[1] Ensure the appropriate amount of acid is present.
-
Dehydration: If possible, use a Dean-Stark apparatus to remove water formed during imine formation, especially if the reaction is run in a solvent like toluene. Alternatively, adding a drying agent like molecular sieves can be effective.
-
Staged Addition: Consider a stepwise procedure where the amine and ketone are stirred together for a period to allow for imine formation before the reducing agent is added.[2]
-
-
Probable Cause 2: Inactive Reducing Agent. The hydride reagent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) may have degraded due to improper storage or handling, leading to incomplete reduction of the iminium intermediate.
-
Solution:
-
Use Fresh Reagent: Always use a freshly opened bottle of the reducing agent or one that has been stored under an inert atmosphere in a desiccator.
-
Reagent Selection: Sodium triacetoxyborohydride (STAB) is generally preferred as it is less toxic and often more effective than sodium cyanoborohydride.[1][3]
-
Issue 2: LC-MS analysis of my crude product shows a significant peak with a higher molecular weight than the desired product.
-
Probable Cause: Over-alkylation or Dimerization. A common issue in amine alkylations is the formation of dialkylated or other dimeric species.[1][2] In the context of reductive amination, the newly formed secondary amine product (this compound) can react with another molecule of the ketone starting material, leading to a tertiary amine byproduct.
-
Solution:
-
Stoichiometry Control: Use a slight excess of the amine component (4-methoxypiperidine) relative to the ketone. This ensures the ketone is consumed before it can react with the product.
-
Slow Addition: Add the reducing agent slowly to the mixture of the amine and ketone. This keeps the concentration of the product low during the reaction, minimizing its chance of reacting further.
-
Alternative Synthetic Route: If over-alkylation is persistent, consider a synthetic strategy that involves a protecting group on one of the piperidine nitrogens, which is removed in a final step.
-
-
Probable Cause 2: Dimerization of Intermediates. Certain reaction conditions can promote the dimerization of reactive intermediates. For instance, in some syntheses involving piperidines, Schiff base intermediates can dimerize.[4][5]
-
Solution:
-
Dilution: Running the reaction at a higher dilution can disfavor intermolecular reactions like dimerization.
-
Temperature Control: Optimize the reaction temperature. Higher temperatures can sometimes promote side reactions.
-
Issue 3: The purified product develops a yellowish or brownish color upon storage.
-
Probable Cause: Oxidation to N-oxide. Tertiary amines, including the bipiperidine structure, are susceptible to oxidation, forming N-oxides, especially when exposed to air and light.[6][7][8] This is a common degradation pathway.
-
Solution:
-
Inert Atmosphere: Store the purified this compound under an inert atmosphere (e.g., nitrogen or argon).
-
Protection from Light: Use amber vials or store the product in a dark place.
-
Low Temperature: Store the product at a low temperature (e.g., in a refrigerator or freezer) to slow down the rate of degradation.
-
Antioxidant: If compatible with the final application, consider adding a small amount of an antioxidant like BHT.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound and their associated byproducts?
A1: The most common synthetic routes are reductive amination and direct N-alkylation.
-
Reductive Amination: This involves reacting 4-methoxypiperidine with a protected 4-piperidone (e.g., N-Boc-4-piperidone) in the presence of a reducing agent like sodium triacetoxyborohydride (STAB), followed by deprotection.[9]
-
Common Byproducts:
-
Over-alkylation product: The desired product reacts with another molecule of the piperidone.
-
Reduced Ketone: The 4-piperidone is reduced to the corresponding alcohol before imine formation.
-
Unreacted Starting Materials: Due to incomplete reaction.
-
-
-
Direct N-Alkylation: This involves reacting 4-methoxypiperidine with a 4-halopiperidine derivative (e.g., N-Boc-4-chloropiperidine) in the presence of a base.
-
Common Byproducts:
-
Quaternary Ammonium Salt: If an alkyl halide is used without a protecting group on the other piperidine, over-alkylation can occur.
-
Elimination Product: Formation of an unsaturated piperidine derivative, although less common with piperidines.[10]
-
-
Q2: How can I best monitor the progress of my reaction to minimize byproduct formation?
A2: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are your primary tools.
-
TLC: Use a suitable solvent system to clearly separate your starting materials, product, and potential byproducts. Staining with potassium permanganate is often effective for visualizing amines and other functional groups.
-
LC-MS: This is the most powerful technique. It allows you to monitor the disappearance of reactants and the appearance of the product (by its mass-to-charge ratio, m/z). It will also reveal the presence of any byproducts and their molecular weights, which is crucial for identification.
Q3: What are the key parameters to control during a reductive amination to ensure high purity?
A3: The key parameters are:
-
Stoichiometry: A slight excess of the amine is often beneficial.
-
pH: A mildly acidic environment is typically required.
-
Reducing Agent: Use a selective reducing agent like STAB that reduces the iminium ion much faster than the carbonyl group.[3]
-
Temperature: Most reductive aminations proceed well at room temperature.
-
Solvent: A non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) is commonly used.
Q4: I have an unknown impurity. What is a general workflow to identify it?
A4: A systematic approach is key.
-
Determine Molecular Weight: Use LC-MS to find the molecular weight of the impurity.
-
Hypothesize Structure: Based on the molecular weight and the reactants used, propose plausible structures for the byproduct (e.g., over-alkylation product, dimer, N-oxide).
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to determine the elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated (e.g., by preparative HPLC), obtain ¹H and ¹³C NMR spectra to elucidate its structure.
Data & Protocols
Table 1: Common Byproducts and Their Identification
| Byproduct Name | Common Cause | Analytical Signature (LC-MS, m/z) |
| N-Boc-4-hydroxypiperidine | Reduction of ketone starting material | [M+H]⁺ corresponding to the alcohol |
| Over-alkylation Product | Reaction of product with ketone | [M+H]⁺ significantly higher than the product |
| Unreacted 4-methoxypiperidine | Incomplete reaction | [M+H]⁺ of the starting amine |
| This compound N-oxide | Oxidation during workup or storage | [M+H]⁺ of Product + 16 |
Experimental Protocol: Reductive Amination Synthesis
-
To a solution of N-Boc-4-piperidone (1.0 eq) and 4-methoxypiperidine (1.1 eq) in dichloromethane (DCM, 0.1 M), add acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.
-
Monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product (N-Boc-4-Methoxy-1,4'-bipiperidine) can then be deprotected (e.g., with trifluoroacetic acid in DCM) and purified by column chromatography.
Visualizations
Diagrams of Synthetic and Byproduct Pathways
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The dimerization of Δ1-piperidine-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. researchgate.net [researchgate.net]
- 7. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 8. 4-Methoxypyridine N-oxide | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
troubleshooting 4-Methoxy-1,4'-bipiperidine experimental results
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-Methoxy-1,4'-bipiperidine. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the common experimental challenges associated with the synthesis, purification, and characterization of this valuable scaffold. The following sections provide in-depth, experience-driven advice in a direct question-and-answer format, moving beyond simple protocols to explain the underlying chemical principles.
Section 1: Synthesis Troubleshooting
The synthesis of this compound, most commonly achieved via reductive amination, is a robust reaction. However, issues related to reagent quality, reaction conditions, and side reactions can significantly impact yield and purity.
Frequently Asked Questions (Synthesis)
Question 1: My reductive amination reaction shows low conversion of starting materials. What are the primary causes?
Answer: Low conversion is typically traced back to three main factors: the reducing agent, the reaction pH, and water content.
-
Ineffective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reagent for its mildness and tolerance of slightly acidic conditions.[1] If it has been stored improperly, it may have hydrolyzed, losing its efficacy.
-
Solution: Use a freshly opened bottle of NaBH(OAc)₃ or a reagent that has been stored in a desiccator. Avoid sodium cyanoborohydride (NaBH₃CN) unless you are confident in your handling of the highly toxic HCN gas that can be generated.[1]
-
-
Incorrect pH: The reaction proceeds via the formation of an iminium ion, which is favored under mildly acidic conditions (pH 4-6). If the medium is too basic, iminium formation is slow. If it is too acidic, the starting amine (4-methoxypiperidine) will be fully protonated and non-nucleophilic.
-
Solution: Acetic acid is often used as a catalyst. If your reaction is sluggish, try adding 0.5-1.0 equivalent of glacial acetic acid to facilitate iminium ion formation.
-
-
Excess Water: While the reaction can tolerate small amounts of water, excess water can hydrolyze the iminium intermediate and decompose the reducing agent.
-
Solution: Use anhydrous solvents (like 1,2-dichloroethane or dichloromethane) and ensure your starting materials are dry.
-
Question 2: I am observing a significant amount of a side product with a mass corresponding to a dialkylated species. How can I prevent this?
Answer: This suggests that the initially formed 1,4'-bipiperidine is reacting with another molecule of the piperidone starting material. This is a common issue in reductive aminations.[2]
-
Causality: The product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to a competitive secondary reaction.
-
Solution: Control the stoichiometry carefully. A slight excess of the amine component (4-methoxypiperidine) can help ensure the ketone is consumed before significant dialkylation occurs. Alternatively, adding the reducing agent portion-wise over time can keep the concentration of the reactive iminium species low, favoring the primary reaction.
Visualizing the Synthetic Pathway and Potential Pitfalls
The following diagram illustrates the desired reductive amination pathway and highlights the key side reactions that can occur.
Caption: Reductive amination pathway and common side reactions.
Section 2: Workup & Purification Troubleshooting
Polar amines like this compound are notoriously difficult to purify via standard silica gel chromatography due to their basicity.
Frequently Asked Questions (Purification)
Question 1: My compound is streaking badly on a silica TLC plate and I'm getting poor separation during column chromatography. What's happening?
Answer: This is the most common issue when purifying amines on silica gel. The basic nitrogen atom interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica.[3][4] This strong interaction leads to tailing (streaking) and often irreversible adsorption, resulting in poor separation and low recovery.
Solutions (In order of recommendation):
-
Mobile Phase Modification: Add a small amount of a competing base to your eluent to neutralize the acidic sites on the silica.
-
Protocol: Prepare your eluent (e.g., 95:5 DCM/MeOH) and add 0.5-1% triethylamine (Et₃N) or ammonium hydroxide. Equilibrate your column with this modified eluent before loading your sample.[3] This method is often sufficient for moderately polar amines.
-
-
Use an Alternative Stationary Phase: If mobile phase modification is insufficient, change the stationary phase.
-
Basic Alumina: Alumina is generally basic or neutral and provides a much better stationary phase for the purification of amines.[5]
-
Amine-Functionalized Silica: Pre-treated silica with bonded amine groups is commercially available and is highly effective at preventing tailing for basic compounds.[4][6]
-
-
Reversed-Phase Chromatography: For highly polar compounds, reversed-phase flash chromatography can be an excellent option. The compound is retained better at a higher pH where it is in its free-base form and more lipophilic.[3]
-
Protocol: Use a C18 column with a mobile phase of acetonitrile/water, often with an amine modifier like triethylamine (0.1%) to maintain a basic pH.[3]
-
Decision Tree for Purification Strategy
This flowchart will help you select the appropriate purification method based on your initial observations.
Caption: Decision tree for amine purification strategy.
Section 3: Characterization and Data Interpretation
Accurate structural confirmation is paramount. ¹H and ¹³C NMR are the primary tools for this. Misinterpretation can lead to using impure material or an incorrect structure in subsequent experiments.
Frequently Asked Questions (Characterization)
Question 1: My ¹H NMR spectrum looks complex. What are the key signals I should look for to confirm the structure of this compound?
Answer: You should focus on identifying the key diagnostic peaks. The molecule has several distinct proton environments. While exact shifts can vary based on solvent and pH, the multiplicity and integration are key.
Question 2: I see extra peaks in my NMR that don't correspond to the product or solvent. How do I identify the impurity?
Answer: Compare the impurity peaks to the spectra of your starting materials.
-
Unreacted 1-Boc-4-piperidone: Look for the characteristic large singlet around 1.4 ppm from the Boc protecting group's 9 protons.
-
Unreacted 4-Methoxypiperidine: This will show a methoxy singlet (~3.3 ppm) and piperidine ring protons, but will lack the signals corresponding to the second piperidine ring.
-
Residual Solvents: Common solvents like DCM (~5.3 ppm), Ethyl Acetate (~2.0, 4.1, 1.2 ppm), or Hexanes (~0.9, 1.3 ppm) are often present.
-
Triethylammonium Salts: If you used triethylamine in your column and did not properly remove it, you may see a quartet (~2.5 ppm) and a triplet (~1.2 ppm) from the triethylammonium salt formed with trace acid.
Reference NMR Data
The following table summarizes the expected chemical shifts for the final product. Use this as a guide for your own analysis.[7][8]
| Assignment | ¹H Chemical Shift (ppm, approx.) | Multiplicity | Integration | ¹³C Chemical Shift (ppm, approx.) |
| Methoxy (-OCH₃) | 3.3 - 3.4 | Singlet | 3H | ~55 |
| CH-OMe | 3.1 - 3.2 | Multiplet | 1H | ~78 |
| Piperidine CH₂ (adjacent to OMe) | 1.4 - 1.6, 1.8 - 2.0 | Multiplet | 4H | ~32 |
| Piperidine CH₂ (adjacent to N) | 2.1 - 2.3, 2.7 - 2.9 | Multiplet | 4H | ~50 |
| Bipiperidine Link CH | 2.4 - 2.6 | Multiplet | 1H | ~60 |
| Bipiperidine CH₂ (adjacent to link) | 1.5 - 1.7, 1.9 - 2.1 | Multiplet | 4H | ~30 |
| Bipiperidine CH₂ (adjacent to N) | 2.5 - 2.7, 3.0 - 3.2 | Multiplet | 4H | ~52 |
Note: Shifts are estimates and can vary. 2D NMR techniques like COSY and HSQC are recommended for unambiguous assignment.[9][10]
Section 4: Key Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
-
To a solution of 1-Boc-4-piperidone (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add 4-methoxypiperidine (1.1 eq).
-
Add glacial acetic acid (1.0 eq) and stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes. Caution: The reaction may gently foam.
-
Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting ketone is consumed (typically 4-12 hours).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer twice with dichloromethane (DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude Boc-protected intermediate can then be deprotected (e.g., with 4M HCl in Dioxane or Trifluoroacetic acid in DCM) and purified as described in Section 2.
Protocol 2: Purification via Silica Gel Chromatography with Amine-Modified Eluent
-
Prepare the column by loading silica gel into a column of appropriate size.
-
Prepare the eluent system (e.g., 98:2 DCM/MeOH) and add 1% triethylamine by volume.
-
Equilibrate the column by flushing with at least 3-5 column volumes of the amine-modified eluent. This is a critical step.
-
Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel.
-
Carefully load the dry sample onto the top of the column.
-
Elute the column with the amine-modified eluent, collecting fractions and monitoring by TLC.
-
Combine the pure fractions and concentrate under reduced pressure. To remove residual triethylamine, co-evaporate with toluene or dissolve in ether and wash with water.
References
- 1. m.youtube.com [m.youtube.com]
- 2. jocpr.com [jocpr.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. Chromatography [chem.rochester.edu]
- 6. silicycle.com [silicycle.com]
- 7. emerypharma.com [emerypharma.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 10. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for 4-Methoxy-1,4'-bipiperidine Derivatives
Welcome to the technical support center for the synthesis and optimization of 4-Methoxy-1,4'-bipiperidine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the underlying chemical principles, offering robust troubleshooting strategies and data-driven optimization advice in a direct question-and-answer format. Our focus is on the palladium-catalyzed Buchwald-Hartwig amination, the cornerstone reaction for constructing the critical C-N bond in this valuable scaffold.
The this compound core is a privileged scaffold in modern drug discovery, appearing in a range of neurologically active agents and other therapeutic candidates. Its synthesis, however, presents a common yet significant challenge: the efficient and reproducible formation of a C(sp²)-N or C(sp³)-N bond between an activated (hetero)aryl or piperidinyl electrophile and the secondary nitrogen of 4-methoxypiperidine. Success hinges on the careful orchestration of catalyst, ligand, base, and solvent.
General Reaction Scheme
The formation of the 1,4'-bipiperidine linkage is typically achieved via a Buchwald-Hartwig cross-coupling reaction. The reaction couples 4-methoxypiperidine with an appropriately activated coupling partner, such as a 4-halo-N-protected-piperidine or a haloaryl compound that can be later reduced.
Caption: General workflow for Buchwald-Hartwig C-N coupling.
Troubleshooting Guide
This section addresses the most common and frustrating issues encountered during the synthesis. Each answer provides not only a solution but also the mechanistic reasoning to help you make informed decisions in your future experiments.
Question 1: My reaction shows low or no conversion to the desired product. Where should I start troubleshooting?
Answer: This is the most frequent issue and almost always traces back to one of four key areas: catalyst activity, the choice of base, the ligand, or atmospheric integrity.
-
Potential Cause: Inactive Catalyst
-
The "Why": The active catalyst in the Buchwald-Hartwig cycle is a Pd(0) species, which is highly sensitive to oxidation. If your palladium source is old, has been exposed to air, or is of low quality, it may be partially or fully oxidized to inactive Pd(II), preventing the initial oxidative addition step.[1][2]
-
Suggested Solution:
-
Use an Air-Stable Pre-catalyst: Modern Buchwald pre-catalysts (e.g., XPhos Pd G3, G4) are designed for superior air stability and generate the active Pd(0) species reliably under the reaction conditions with a weak base.[3] They are strongly recommended over older sources like Pd₂(dba)₃ or Pd(OAc)₂ for reproducibility.
-
Ensure Inert Atmosphere: The reaction must be assembled under a rigorously inert atmosphere (Argon or Nitrogen). Use Schlenk techniques and ensure your solvent is anhydrous and degassed to remove dissolved oxygen.[1]
-
-
-
Potential Cause: Inappropriate Base
-
The "Why": The base has two primary roles: deprotonating the secondary amine (4-methoxypiperidine) to form the active nucleophile and facilitating the regeneration of the Pd(0) catalyst at the end of the cycle.[2][4] An incorrect base can be too weak to deprotonate the amine efficiently, poorly soluble in the reaction solvent, or incompatible with sensitive functional groups.
-
Suggested Solution:
-
For Standard Couplings: Strong, non-nucleophilic alkoxides like Sodium tert-butoxide (NaOtBu) or Potassium tert-butoxide (KOtBu) are the standard choice. They are highly effective but can be problematic for substrates with base-sensitive groups (e.g., esters).
-
For Sensitive Substrates: Inorganic bases like Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) are excellent, milder alternatives.[1] Ensure the base is finely powdered and anhydrous, as their solubility is often limited.[1]
-
-
-
Potential Cause: Suboptimal Ligand
-
The "Why": The ligand is arguably the most critical component. For coupling a secondary amine like 4-methoxypiperidine, especially to a sterically hindered electrophile, a bulky and electron-rich phosphine ligand is essential. These ligands stabilize the palladium center, promote the crucial C-N bond-forming reductive elimination step, and prevent catalyst decomposition.[2][5]
-
Suggested Solution:
-
Start with a Workhorse Ligand: Dialkylbiaryl phosphine ligands are the gold standard. XPhos is an excellent starting point due to its broad applicability and high activity.[6] Other ligands to consider in a screen include RuPhos, BrettPhos, and SPhos.[2]
-
Match Ligand to Substrate: If your electrophile is particularly electron-rich or sterically demanding, a more specialized ligand might be required. A small screen of 2-3 top-tier ligands is often a worthwhile investment.
-
-
Question 2: I'm getting my product, but the yield is plagued by side products. What are they and how can I minimize them?
Answer: Side product formation often points to a kinetic imbalance where an undesired reaction pathway competes with the desired C-N coupling. The two most common culprits are hydrodehalogenation and homocoupling.
-
Side Product: Hydrodehalogenation
-
What it is: Your halo-piperidine or halo-aryl starting material is replaced by a hydrogen atom.
-
The "Why": This typically occurs when a source of hydrogen (often trace water) intercepts a key intermediate in the catalytic cycle. It can also be promoted by certain bases or at elevated temperatures.
-
Suggested Solution:
-
Rigorous Anhydrous Conditions: Ensure all reagents, solvents, and glassware are scrupulously dry. Use a fresh bottle of anhydrous solvent.
-
Lower the Temperature: This side reaction often has a higher activation energy than the desired coupling. Running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer time can significantly improve selectivity.
-
Choice of Base: Some bases are more prone to promoting this pathway. If hydrodehalogenation is a major issue with NaOtBu, consider switching to K₃PO₄.
-
-
-
Side Product: Homocoupling of the Electrophile
-
What it is: Two molecules of your halo-piperidine or halo-aryl starting material couple to form a symmetrical dimer.
-
The "Why": This side reaction becomes competitive if the rate of C-N reductive elimination is slow compared to other palladium-mediated processes.[7]
-
Suggested Solution:
-
Optimize the Ligand: This is often a ligand problem. A bulkier, more electron-donating ligand will accelerate the desired C-N reductive elimination, outcompeting the homocoupling pathway.[2] If you see this side product, it is a strong indicator that you should screen other ligands.
-
Control Stoichiometry: Ensure you are not using a large excess of the halide coupling partner.
-
-
Optimization & Frequently Asked Questions (FAQs)
Question 3: How should I approach the systematic optimization of this reaction?
Answer: A systematic, data-driven approach is key. High-throughput experimentation (HTE) techniques are ideal, but the principles can be applied on the bench using a simple matrix approach.[8] Focus on the "big four": Catalyst/Ligand, Base, Solvent, and Temperature.
| Parameter | Variable 1 | Variable 2 | Variable 3 | Rationale & Comments |
| Pd Pre-catalyst / Ligand | XPhos Pd G3 | RuPhos Pd G3 | BrettPhos Pd G3 | These are robust, air-stable pre-catalysts with top-tier ligands. XPhos is a generalist, RuPhos can excel with heterocycles, and BrettPhos is very bulky.[2] |
| Base | NaOtBu | K₃PO₄ | Cs₂CO₃ | Covers a range of basicity and solubility. NaOtBu is strong and soluble in ethers/toluene. K₃PO₄ and Cs₂CO₃ are milder inorganic options.[1][4] |
| Solvent | Toluene | 1,4-Dioxane | THF | These are the most common non-polar/ethereal solvents for this chemistry. Base solubility and reaction kinetics can vary significantly between them.[3] |
| Temperature | 80 °C | 100 °C | 110 °C | Higher temperatures increase reaction rates but may also promote side reactions. Start at 100 °C and adjust based on results. |
Table 1: A representative matrix for initial reaction condition screening. Analyze results by LC-MS or ¹H NMR with an internal standard for accurate yield determination.
Question 4: My final product is difficult to purify. What are the best practices for removing the catalyst and other impurities?
Answer: Purification can be challenging due to residual palladium and byproducts with similar polarity to the desired compound.
-
Palladium Removal:
-
The "Why": Residual palladium can be toxic and interfere with subsequent reactions or biological assays. It often remains as finely dispersed palladium black or coordinated to the product.
-
Suggested Solution:
-
Filtration through Celite: After quenching the reaction, dilute with a solvent like ethyl acetate or dichloromethane and filter the entire mixture through a thick pad of Celite®. This is highly effective at removing precipitated palladium black.[5]
-
Charcoal Treatment: Activated charcoal can be used to adsorb residual palladium, but be aware it may also adsorb some of your product.
-
Metal Scavengers: For very low residual metal requirements, commercially available silica-bound thiol or amine scavengers can be employed.
-
-
-
Chromatographic Purification:
-
The "Why": Homocoupled byproducts or starting materials can have very similar Rf values to your product.
-
Suggested Solution:
-
Optimize Solvent System: Do not rely on a single isocratic solvent system. A shallow gradient elution (e.g., starting from 10% EtOAc in hexanes and slowly increasing to 30%) often provides the necessary resolution.
-
Consider a Different Stationary Phase: If silica gel fails, consider using alumina (basic or neutral) or a C18-functionalized reverse-phase silica for very polar compounds.
-
Recrystallization: If your product is crystalline, recrystallization is an excellent method for removing small amounts of impurities and can often be more scalable than chromatography.[9]
-
-
Visualizing the Process: Troubleshooting Workflow
Caption: A decision tree for systematic troubleshooting of low-yielding reactions.
Standardized Experimental Protocol
This protocol provides a reliable starting point for the N-arylation of 4-methoxypiperidine with a generic halo-N-Boc-piperidine.
Materials:
-
4-Halo-1-Boc-piperidine (1.0 eq)
-
4-Methoxypiperidine (1.2 eq)
-
XPhos Pd G3 Pre-catalyst (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene (0.1 M concentration relative to the limiting reagent)
-
Inert Gas (Argon or Nitrogen)
-
Oven-dried Schlenk flask with a magnetic stir bar
Procedure:
-
To the oven-dried Schlenk flask, add the 4-halo-1-Boc-piperidine, XPhos Pd G3, and NaOtBu.
-
Seal the flask with a septum, and evacuate and backfill with inert gas three times.
-
Via syringe, add the anhydrous toluene, followed by the 4-methoxypiperidine.
-
Degas the resulting suspension by bubbling the inert gas through the liquid for 10-15 minutes.
-
Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Once complete, cool the reaction to room temperature.
Work-up and Purification:
-
Quench the reaction by carefully adding saturated aqueous ammonium chloride solution.
-
Dilute the mixture with ethyl acetate and stir for 10 minutes.
-
Filter the entire mixture through a 2-inch pad of Celite in a Büchner funnel, washing the pad thoroughly with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the pure this compound derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Homocoupling reactions of aryl halides-Typical procedures with Cu, Ni and Pd catalysts - operachem [operachem.com]
- 8. Reaction screening in multiwell plates: high-throughput optimization of a Buchwald–Hartwig amination | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
avoiding degradation of 4-Methoxy-1,4'-bipiperidine during storage
A Guide to Ensuring Stability and Preventing Degradation During Storage
Welcome to the Technical Support Center for 4-Methoxy-1,4'-bipiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice to ensure the long-term stability and integrity of this valuable research compound. As Senior Application Scientists, we have compiled this resource based on the chemical principles of its constituent functional groups and best practices in laboratory management.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding the storage and handling of this compound.
Q1: What are the ideal storage conditions for this compound?
To ensure the longevity of this compound, it is crucial to store it under optimal conditions that mitigate its potential degradation pathways. The molecule contains both a piperidine moiety, susceptible to oxidation, and an ether linkage, which can be sensitive to acidic conditions and peroxide formation.
-
Temperature: For long-term storage, we recommend maintaining the compound at refrigerated temperatures, ideally between 2°C and 8°C .[1] Some related compounds, like 4-Methoxypiperidine hydrochloride, are specifically recommended to be stored at 0-8°C.[2] Avoid repeated freeze-thaw cycles, as some piperidine compounds can solidify or form crystals at low temperatures, which may affect handling.[1]
-
Atmosphere: To prevent oxidation of the piperidine rings, it is best to store the compound under an inert atmosphere, such as nitrogen or argon. If this is not feasible, ensure the container is tightly sealed to minimize contact with air.
-
Light: Protect the compound from light, especially UV light, as some piperidine derivatives are photosensitive.[1] Store the container in a dark place or use an amber vial.
-
Moisture: Keep the compound in a dry environment. Moisture can react with piperidine compounds and potentially lead to hydrolysis or other reactions.[1] The use of a desiccator for storage is a good practice.
Q2: What is the expected shelf-life of this compound?
When stored under the recommended conditions (refrigerated, dry, dark, and under an inert atmosphere), this compound is expected to be stable for an extended period. However, as with any chemical, periodic re-evaluation of its purity is recommended, especially for long-term projects or before use in sensitive applications. For some ether compounds, it is advised to dispose of them one year after opening the container due to the risk of peroxide formation.[3]
Q3: How can I visually inspect my sample for signs of degradation?
A visual inspection can often provide the first clues of product degradation.
-
Color Change: A fresh, pure sample of this compound should be a white to off-white solid or a colorless to light-yellow liquid, depending on the specific form. Any significant color change, such as the development of a yellow or brown tint, may indicate oxidation or the presence of impurities.
-
Clumping or Change in Consistency: Changes in the physical state, such as unusual clumping of a solid or increased viscosity of a liquid, could suggest the absorption of moisture or the formation of degradation products.
-
Crystal Formation (in ethers): For the ether component, the formation of white crystals, especially around the cap of the container, can be a sign of explosive peroxide formation. If this is observed, do not move the container and contact your institution's Environmental Health & Safety (EHS) office immediately.[4]
Q4: What are the primary chemical incompatibilities of this compound?
To prevent degradation, avoid storing or mixing this compound with the following:
-
Strong Oxidizing Agents: These can readily oxidize the piperidine rings.[5]
-
Strong Acids: The ether linkage is susceptible to cleavage under strongly acidic conditions.[3] The piperidine nitrogen atoms can also be protonated, which may affect the compound's properties.
-
Acid Chlorides and Anhydrides: These are reactive towards the secondary amine in the piperidine ring.[5]
Troubleshooting Guide: Investigating Potential Degradation
If you suspect that your sample of this compound may have degraded, this section provides a systematic approach to investigate and confirm its purity.
Step 1: Visual and Olfactory Inspection
As a first step, carefully observe the sample as described in FAQ Q3. Note any changes in color or consistency. While not a definitive test, a change in odor could also be an indicator of degradation.
Step 2: Understanding Potential Degradation Pathways
The structure of this compound suggests two primary modes of degradation: oxidation of the piperidine rings and hydrolysis of the methoxy group.
Diagram of Potential Degradation Pathways
References
Technical Support Center: Scaling Up the Synthesis of 4-Methoxy-1,4'-bipiperidine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Methoxy-1,4'-bipiperidine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions that may arise during the scale-up of this important synthetic intermediate. As Senior Application Scientists, we combine established chemical principles with practical, field-tested experience to help you navigate the challenges of transitioning from bench-scale to larger-scale production.
I. Synthetic Pathway Overview
The synthesis of this compound typically proceeds via one of two primary routes: a Buchwald-Hartwig amination or a reductive amination. The choice of pathway often depends on the availability of starting materials, desired scale, and specific process safety and economic considerations.
Common Synthetic Routes
Caption: Overview of primary synthetic routes to this compound.
II. Troubleshooting and FAQs: Buchwald-Hartwig Amination Route
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[1][2] While highly effective, scaling up can present challenges related to catalyst activity, reaction kinetics, and product purification.
Frequently Asked Questions
Q1: My reaction is sluggish or stalls completely. What are the likely causes?
A1: This is a common issue when scaling up. Several factors could be at play:
-
Catalyst Deactivation: The palladium catalyst is sensitive to oxygen and certain impurities. Ensure all reagents and solvents are thoroughly deoxygenated and that the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon). On a larger scale, subsurface sparging with inert gas for an extended period is recommended.
-
Ligand Choice: The choice of phosphine ligand is critical.[3][4] For sterically hindered couplings, bulky, electron-rich ligands like XPhos or RuPhos are often necessary to promote both oxidative addition and reductive elimination.[5] If you are using a first-generation ligand like P(o-tol)3, consider switching to a more advanced one.
-
Base Strength and Solubility: The base not only neutralizes the HX formed but also participates in the catalytic cycle. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Poor solubility of the base can lead to slow reaction rates. Consider using a solvent in which the base has at least partial solubility, or explore the use of a soluble organic base like DBU, though this may require re-optimization.
-
Insufficient Mixing: As the reaction volume increases, ensuring efficient mixing becomes crucial. Inadequate agitation can lead to localized concentration gradients and poor catalyst distribution. For larger reactors, confirm that the impeller design and speed are sufficient to maintain a homogeneous slurry.
Q2: I'm observing significant formation of side products, particularly hydrodehalogenation of my aryl halide. How can I minimize this?
A2: Hydrodehalogenation, where the aryl halide is reduced to the corresponding arene, is a known side reaction.[1] It often arises from β-hydride elimination from the palladium amide intermediate.
-
Optimize Ligand-to-Palladium Ratio: A higher ligand-to-palladium ratio can sometimes suppress side reactions by favoring the desired reductive elimination pathway.
-
Control Temperature: Running the reaction at the lowest effective temperature can often minimize side product formation. Perform a temperature optimization study (e.g., 80°C, 90°C, 100°C) to find the sweet spot between reaction rate and selectivity.
-
Choice of Base: In some cases, the choice of base can influence the rate of β-hydride elimination. Experimenting with different bases (e.g., switching from NaOtBu to K₃PO₄) may be beneficial.
Q3: Purification of the final product is difficult due to residual palladium and ligand byproducts. What are the best practices for removal on a large scale?
A3: Removing heavy metals and phosphine oxides is a critical step in pharmaceutical synthesis.
-
Filtration through Celite/Silica: After the reaction, diluting the mixture with a suitable solvent (e.g., ethyl acetate) and filtering through a pad of celite can remove a significant portion of the precipitated catalyst.[5]
-
Aqueous Washes: A series of aqueous washes can help remove inorganic salts and some polar impurities.
-
Scavenger Resins: For high-purity requirements, consider using scavenger resins. Thiol-functionalized silica or polymer resins are effective at binding residual palladium.
-
Crystallization: If the product is a solid, developing a robust crystallization procedure is the most effective method for achieving high purity on a large scale. Screen various solvent/anti-solvent systems to find conditions that provide good yield and efficient rejection of impurities.
Troubleshooting Workflow: Buchwald-Hartwig Amination
Caption: Decision tree for troubleshooting low conversion in Buchwald-Hartwig amination.
III. Troubleshooting and FAQs: Reductive Amination Route
Reductive amination is a robust and often more cost-effective method for forming C-N bonds, involving the condensation of an amine with a ketone followed by reduction of the resulting iminium intermediate.[6][7]
Frequently Asked Questions
Q1: My reductive amination is not going to completion, and I see starting materials by TLC/LC-MS. What should I do?
A1: Incomplete conversion is often related to the equilibrium of iminium ion formation or the activity of the reducing agent.
-
Water Removal: The initial condensation step to form the iminium ion produces water. On a larger scale, the accumulation of water can shift the equilibrium back towards the starting materials. If your reaction conditions permit, using a Dean-Stark trap or adding a dehydrating agent like anhydrous MgSO₄ can drive the reaction forward.
-
pH Control: The rate of imine/iminium ion formation is pH-dependent. The reaction is typically fastest under weakly acidic conditions (pH 4-6), which protonates the carbonyl to make it more electrophilic but does not fully protonate the amine nucleophile. Adding a mild acid like acetic acid can be beneficial.
-
Reducing Agent Stability: Sodium triacetoxyborohydride (STAB) is a common choice as it is milder and more selective than sodium borohydride. However, it can degrade in the presence of protic solvents over time. Ensure your reducing agent is fresh and added to the pre-formed iminium ion if possible, rather than being present from the start of the reaction. For scale-up, catalytic hydrogenation (H₂, Pd/C) is an excellent, atom-economical alternative, though it requires specialized pressure equipment.
Q2: I am observing the formation of a di-alkylated byproduct where the product amine reacts with another equivalent of the ketone. How can this be prevented?
A2: This is a common issue when the product amine is more nucleophilic than the starting amine.
-
Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the amine starting material to favor the formation of the desired product.
-
Slow Addition of Reducing Agent: Add the reducing agent slowly to the mixture of the amine and ketone. This keeps the concentration of the newly formed product low, minimizing its chance to compete for reaction with the ketone.
-
One-Pot, Two-Step Procedure: Allow the condensation reaction to proceed to completion (or equilibrium) before adding the reducing agent. This ensures that the majority of the ketone has been converted to the iminium ion before reduction begins.
Q3: The workup and isolation are complicated by the borate salts and other byproducts. What is a scalable purification strategy?
A3: Workup for reductive aminations can be challenging on a large scale.
-
Careful Quenching: Quench the reaction slowly with a saturated aqueous solution of sodium bicarbonate or Rochelle's salt (potassium sodium tartrate) to decompose any remaining reducing agent and break up borate complexes. Be cautious, as hydrogen gas evolution can occur.
-
Liquid-Liquid Extraction: Perform a series of extractions to isolate the product. The pH of the aqueous layer can be adjusted to ensure the product is in its free base form and partitions into the organic layer.
-
Distillation/Crystallization: If the product is sufficiently volatile and thermally stable, distillation under reduced pressure can be a highly effective purification method for large quantities. If it is a solid, crystallization is preferred.
Comparative Data: Reaction Parameters
| Parameter | Buchwald-Hartwig Amination | Reductive Amination |
| Catalyst | Palladium complex (e.g., Pd₂(dba)₃) | Often none (or mild acid) |
| Reagents | Bulky phosphine ligand, strong base | Hydride reducing agent (e.g., NaBH(OAc)₃) or H₂ |
| Solvents | Anhydrous, non-protic (e.g., Toluene, Dioxane) | Protic or aprotic (e.g., MeOH, DCM, THF) |
| Temperature | Typically elevated (80-120 °C) | Often room temperature |
| Key Challenges | Catalyst cost & removal, air sensitivity | Water management, over-alkylation |
| Scale-Up Pros | High functional group tolerance | Lower cost, milder conditions |
IV. Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination (100g Scale)
Materials:
-
4-Methoxypiperidine (1.0 equiv)
-
Aryl Bromide (1.1 equiv)
-
Pd₂(dba)₃ (0.01 equiv)
-
XPhos (0.025 equiv)
-
Sodium tert-butoxide (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To an appropriately sized, oven-dried, and inerted reactor equipped with a mechanical stirrer, condenser, and thermocouple, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under a nitrogen atmosphere.
-
Add anhydrous toluene via cannula transfer.
-
Begin vigorous stirring and add the 4-methoxypiperidine followed by the aryl bromide.
-
Heat the reaction mixture to 100-110 °C and monitor the progress by LC-MS.
-
Upon completion (typically 4-12 hours), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the bulk of the palladium catalyst.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or crystallization.
Protocol 2: Reductive Amination (100g Scale)
Materials:
-
1-Boc-4-piperidone (1.0 equiv)
-
4-Methoxypiperidine (1.1 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Dichloromethane (DCM)
-
Acetic Acid (0.1 equiv)
Procedure:
-
To a reactor equipped with a mechanical stirrer and thermocouple, add 1-Boc-4-piperidone, 4-methoxypiperidine, and DCM.
-
Add acetic acid and stir the mixture at room temperature for 1-2 hours to facilitate iminium ion formation.
-
Cool the mixture to 0-5 °C in an ice bath.
-
Add the sodium triacetoxyborohydride portion-wise, ensuring the internal temperature does not exceed 15 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by LC-MS (typically 3-6 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The subsequent Boc-deprotection step would follow to yield the final product.
V. Safety Considerations
-
Buchwald-Hartwig Amination: Palladium catalysts and phosphine ligands should be handled in a fume hood or glovebox.[8] Sodium tert-butoxide is a strong base and is corrosive; handle with appropriate personal protective equipment (PPE).[8]
-
Reductive Amination: Sodium triacetoxyborohydride reacts with water to release hydrogen gas, which is flammable. Quench reactions carefully and in a well-ventilated area.[9]
-
General Precautions: Always wear appropriate PPE, including safety glasses, lab coat, and gloves.[10][11] Ensure adequate ventilation and have safety showers and eyewash stations readily accessible.[8]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. research.rug.nl [research.rug.nl]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. datasheets.scbt.com [datasheets.scbt.com]
addressing poor reproducibility in experiments with 4-Methoxy-1,4'-bipiperidine
Technical Support Center: 4-Methoxy-1,4'-bipiperidine
From the desk of the Senior Application Scientist
Welcome to the technical support center for this compound. As researchers, scientists, and drug development professionals, we understand that achieving consistent, reproducible experimental outcomes is the bedrock of scientific progress. The "reproducibility crisis" in preclinical research is a well-documented challenge, with studies showing that a significant percentage of published findings cannot be replicated in-house by other labs.[1][2] This guide is designed to address this challenge head-on for users of this compound.
My objective is not just to provide protocols, but to instill a deeper understanding of the compound's behavior and the causal relationships between handling, storage, and experimental results. By treating every protocol as a self-validating system, we can build a foundation of trust in our data and accelerate discovery.
Section 1: Foundational Knowledge - Compound Profile & Handling
Before troubleshooting, it is imperative to understand the fundamental properties of the molecule you are working with. Inconsistencies often arise from a misunderstanding of a compound's inherent stability and handling requirements.
Question: What are the core physicochemical properties and recommended handling procedures for this compound?
Answer: Understanding the compound's profile is the first step toward reproducibility. Below is a summary of its key properties, compiled from data on its constituent structures, 1,4'-bipiperidine and 4-methoxypiperidine.
Table 1: Physicochemical Properties of this compound (and related structures)
| Property | Value / Description | Source Justification |
|---|---|---|
| Molecular Formula | C₁₁H₂₂N₂O | Derived from combining 1,4'-bipiperidine (C₁₀H₂₀N₂)[3][4] and a methoxy group. |
| Molecular Weight | 198.31 g/mol | Calculated based on the molecular formula. |
| Appearance | Typically an off-white to light yellow or beige solid. | Based on similar compounds like 4-Methoxypiperidine hydrochloride.[5] |
| Purity (Typical) | ≥98% (NMR/LC-MS) | Standard purity for research-grade chemicals.[5] |
| Key Structural Features | A tertiary amine (piperidine-piperidine linkage) and a methoxy group ether linkage. | General chemical knowledge. |
| Potential Liabilities | The tertiary amine can be prone to oxidation. The methoxy group can be labile to strong acids. | Inferred from general chemical principles and stability studies of related molecules.[6][7] |
Proper handling is non-negotiable for ensuring the integrity of your starting material. Many reproducibility issues can be traced back to improper storage or handling from the moment the vial is opened.
Table 2: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale & Causality |
|---|---|---|
| Storage Temperature | Store at 0-8 °C.[5] | Cool temperatures slow down potential degradation pathways. For long-term storage, -20°C is advisable. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen). | The bipiperidine moiety can be sensitive to air and moisture.[3] Inert gas displaces oxygen and water, preventing oxidation and hydrolysis. |
| Container | Keep container tightly closed in a dry, well-ventilated place.[8][9][10] | Prevents contamination and absorption of atmospheric moisture, which can initiate degradation or affect weighing accuracy. |
| Light Exposure | Protect from light. Store in an amber vial or in the dark. | While not explicitly documented for this molecule, similar complex organic molecules can be susceptible to photolytic degradation.[6] |
| Handling | Use only in a well-ventilated area or chemical fume hood.[11] Wear appropriate PPE (gloves, eye protection).[9][10] Avoid breathing dust.[9][11] | Bipiperidine compounds can cause skin, eye, and respiratory irritation.[9][10][11] Safe handling is paramount for both user safety and preventing contamination of the compound. |
Section 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations that indicate a potential reproducibility problem.
Question: My compound, which was initially an off-white powder, has developed a yellow or brownish tint. Can I still use it?
Answer: A change in color is a primary visual indicator of chemical degradation. It is most commonly caused by oxidation of the nitrogen atoms in the piperidine rings. While the bulk of the material may still be the parent compound, the presence of these chromophoric (color-producing) impurities at even low levels (<1%) can significantly impact biological results. These impurities could act as antagonists, agonists, or allosteric modulators at your target, or simply introduce cytotoxicity.[12]
Recommendation: Do not use the discolored material for sensitive biological assays. Your first step should be to perform a quality control (QC) check to assess the purity. If the material is deemed impure, it should be purified or discarded.
Question: I'm observing significant well-to-well or day-to-day variability in my bioassay results (e.g., IC₅₀, EC₅₀). Where do I begin troubleshooting?
Answer: This is a classic reproducibility challenge. The source of variation can be broadly categorized into three areas: the compound, the experimental system, or the data analysis. The most logical and cost-effective approach is to troubleshoot in that order.
Recommendation: Start by validating the integrity of your compound stock. An unstable compound or improperly prepared stock solution is a frequent culprit. The workflow below provides a systematic approach to diagnosing this issue.
Question: What are the best practices for preparing stock solutions of this compound?
Answer: Stock solution preparation and storage are critical control points.
-
Solvent Choice: High-purity, anhydrous solvents such as DMSO or ethanol are recommended for initial stock solutions. Avoid water unless the compound is in a salt form and known to be soluble and stable.
-
Weighing: Because the compound can be hygroscopic, weigh it quickly in a low-humidity environment. If possible, use a glovebox.
-
Dissolution: Use sonication in a water bath to ensure complete dissolution, but avoid excessive heating which can accelerate degradation.
-
Storage: Store stock solutions at -20°C or -80°C in small, single-use aliquots. This is crucial. Repeated freeze-thaw cycles introduce atmospheric moisture and oxygen, leading to "invisible" degradation over time that will compromise your experiments.
-
Validation: Always validate a newly prepared stock solution with a quick analytical check (e.g., LC-MS) to confirm concentration and integrity before using it in downstream assays.
Section 3: In-Depth Troubleshooting Guides
Guide 1: Addressing Inconsistent Purity & Compound Identity
The principle of "garbage in, garbage out" is acutely true in drug discovery. Using a compound of unknown or inconsistent purity makes reproducible results impossible.[2] A self-validating workflow requires that you confirm the identity and purity of each new batch of material before use.
Protocol: Standard Quality Control (QC) Workflow
-
Objective: To confirm the identity (correct mass) and purity (% area under the curve) of a this compound sample.
-
Methodology:
-
Step 1: Sample Preparation: Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.
-
Step 2: LC-MS Analysis:
-
Inject 1-5 µL of the solution onto a C18 reverse-phase HPLC column.
-
Run a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid) over 5-10 minutes.
-
Monitor via UV (e.g., at 214 nm and 254 nm) and a mass spectrometer in positive ion mode.
-
-
Step 3: Data Interpretation (Mass Spec): Look for the [M+H]⁺ ion. For C₁₁H₂₂N₂O, the expected monoisotopic mass is 198.17. Therefore, you should find a prominent peak at m/z 199.18. The presence of this peak confirms the compound's identity.[13]
-
Step 4: Data Interpretation (HPLC-UV): Integrate the area of all peaks in the chromatogram. Purity is calculated as (Area of Main Peak / Total Area of All Peaks) * 100. For biological assays, a purity of ≥98% is strongly recommended.
-
Step 5: ¹H-NMR (Optional but Recommended): For a definitive structural confirmation, acquire a proton NMR spectrum in a suitable deuterated solvent (e.g., CDCl₃ or MeOD). The spectrum should be clean and match the expected structure.
-
-
Trustworthiness Check: If the mass is incorrect or purity is <98%, the batch fails QC. It must be purified or discarded. This prevents wasting resources on experiments doomed to fail or produce misleading data.
Guide 2: Managing Compound Stability & Potential Degradation
Poor reproducibility can emerge over the lifetime of a single batch if it degrades on the shelf or in solution. Understanding a compound's liabilities is key to preventing this. For this compound, the primary risks are oxidation at the nitrogen centers and hydrolysis of the methoxy group under harsh acidic or basic conditions.[6][7]
References
- 1. trilogywriting.com [trilogywriting.com]
- 2. Reproducibility in pre-clinical life science research | Culture Collections [culturecollections.org.uk]
- 3. 1,4'-Bipiperidine, 99% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WERCS Studio - Application Error [assets.thermofisher.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. fishersci.com [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. Allosteric Modulators of Sigma-1 Receptor: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dea.gov [dea.gov]
Validation & Comparative
A Senior Application Scientist's Comparative Guide to 4-Methoxy-1,4'-bipiperidine and Its Analogs in Drug Discovery
For researchers, scientists, and drug development professionals, the selection of a chemical scaffold is a critical decision that profoundly influences the trajectory of a research program. The 1,4'-bipiperidine moiety is a privileged scaffold in medicinal chemistry, recognized for its prevalence in numerous FDA-approved drugs and its ability to favorably modulate the pharmacokinetic properties of a molecule. This guide provides an in-depth technical comparison of 4-Methoxy-1,4'-bipiperidine against its key structural analogs: 4-hydroxy-, 4-amino-, and 4-carboxamido-1,4'-bipiperidine.
While direct head-to-head comparative studies on this specific series of simple 4-substituted-1,4'-bipiperidines are not extensively available in the public domain, this guide will synthesize known structure-activity relationships (SAR) from related piperidine derivatives to provide a robust predictive comparison. We will explore the nuanced effects of these 4-position substituents on physicochemical properties, receptor interactions (with a focus on dopamine D2 and mu-opioid receptors), and metabolic stability. Furthermore, we will provide detailed, field-proven experimental protocols to empower researchers to conduct their own comparative evaluations.
The 1,4'-Bipiperidine Scaffold: A Foundation for CNS and Opioid Drug Discovery
The 1,4'-bipiperidine core offers a unique combination of a basic nitrogen atom, which can engage in crucial ionic interactions with receptor targets, and a flexible yet defined three-dimensional structure that allows for precise orientation of substituents within a binding pocket. This scaffold is a common feature in ligands targeting central nervous system (CNS) receptors, such as dopamine and serotonin receptors, as well as opioid receptors. The substitution at the 4-position of one of the piperidine rings provides a key vector for modifying a compound's pharmacological profile.
Comparative Analysis of 4-Substituted-1,4'-bipiperidine Analogs
The choice of substituent at the 4-position can dramatically alter a compound's hydrogen bonding capacity, lipophilicity, and metabolic soft spots. Below, we analyze the predicted impact of methoxy, hydroxy, amino, and carboxamide groups on the performance of the 1,4'-bipiperidine scaffold.
Physicochemical Properties
A molecule's physicochemical properties are a critical determinant of its drug-like characteristics, influencing solubility, permeability, and oral bioavailability.
| Compound | Substituent | Predicted LogP | Predicted Polar Surface Area (Ų) | H-Bond Donor/Acceptor | Key Physicochemical Features |
| This compound | -OCH₃ | ~2.5 | 3.24 | 0/2 | Lipophilic ether, potential for improved membrane permeability. |
| 4-Hydroxy-1,4'-bipiperidine | -OH | ~2.0 | 23.47 | 1/2 | H-bond donor and acceptor, can improve solubility but may reduce permeability. |
| 4-Amino-1,4'-bipiperidine | -NH₂ | ~2.1 | 29.24 | 2/2 | Basic group, can be protonated at physiological pH, impacting solubility and receptor interactions. |
| (1,4'-Bipiperidin)-4-yl-carboxamide | -CONH₂ | ~1.8 | 46.53 | 2/3 | H-bond donor and acceptor, increases polarity, potential for strong target interactions. |
Note: Predicted values are estimations based on standard computational models and are for comparative purposes.
Predicted Pharmacological Performance
The nature of the 4-substituent is expected to significantly influence binding affinity and functional activity at key drug targets.
The dopamine D2 receptor is a primary target for antipsychotic medications. Ligand binding often involves an ionic interaction with a conserved aspartate residue and hydrogen bonding with serine residues in the binding pocket.
-
This compound : The methoxy group is a hydrogen bond acceptor. Its relatively small size and lipophilic character may allow for favorable interactions within hydrophobic subpockets of the D2 receptor.
-
4-Hydroxy-1,4'-bipiperidine : The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming strong interactions with serine residues in the D2 receptor binding site, which has been shown to be important for the affinity of some D2 ligands.
-
4-Amino-1,4'-bipiperidine : The primary amine can act as a hydrogen bond donor and can be protonated, allowing for additional ionic interactions. Studies on related 4-aminopiperidines have shown high affinity for the D4 receptor, with significantly lower affinity for the D2 receptor, suggesting that this substitution may drive selectivity.
-
(1,4'-Bipiperidin)-4-yl-carboxamide : The carboxamide group offers both hydrogen bond donor and acceptor capabilities, which could lead to strong and specific interactions within the receptor.
The mu-opioid receptor is the primary target for many potent analgesics. Key interactions often involve a salt bridge with an aspartate residue and hydrogen bonds with surrounding amino acids.
-
This compound : The impact of an alkoxy group on opioid receptor affinity can be significant, with some studies on related morphinans showing that such substitutions can influence both affinity and functional activity.
-
4-Hydroxy-1,4'-bipiperidine : The phenolic hydroxyl group is a well-established pharmacophoric element for many opioid ligands, contributing significantly to binding affinity.
-
4-Amino-1,4'-bipiperidine : The basicity of the amino group could influence the overall pKa of the molecule and its interaction with the anionic binding site of the receptor.
-
(1,4'-Bipiperidin)-4-yl-carboxamide : This scaffold is a key intermediate in the synthesis of the potent opioid analgesic, Piritramide, highlighting its compatibility with high-affinity mu-opioid receptor binding. The carboxamide group can participate in crucial hydrogen bonding interactions.
Metabolic Stability
The metabolic fate of a drug candidate is a critical factor in its development. The piperidine ring is susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through N-dealkylation and C-hydroxylation.
-
This compound : The methoxy group itself can be a site of O-demethylation, a common metabolic pathway.
-
4-Hydroxy-1,4'-bipiperidine : The hydroxyl group provides a handle for Phase II conjugation reactions (e.g., glucuronidation), which can lead to rapid clearance.
-
4-Amino-1,4'-bipiperidine : Primary amines can be substrates for monoamine oxidases and can also undergo N-acetylation or other conjugation reactions.
-
(1,4'-Bipiperidin)-4-yl-carboxamide : Amides are generally more metabolically stable than esters, but they can be subject to hydrolysis by amidases.
Experimental Protocols for Comparative Evaluation
To facilitate a direct and objective comparison of these analogs, we provide the following detailed experimental protocols.
Dopamine D2 Receptor Binding Assay (Competitive Radioligand Binding)
This protocol describes a method to determine the binding affinity (Ki) of the test compounds for the human dopamine D2 receptor.
Figure 1: Workflow for a competitive radioligand binding assay for the dopamine D2 receptor.
Materials:
-
CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Radioligand: [³H]Spiperone (specific activity ~70-90 Ci/mmol).
-
Non-specific binding control: 10 µM Haloperidol.
-
Test compounds (this compound and analogs).
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells to confluency.
-
Harvest cells and homogenize in ice-cold lysis buffer.
-
Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd, e.g., 0.1-0.3 nM [³H]Spiperone), and serial dilutions of the test compounds.
-
For total binding wells, add vehicle instead of test compound.
-
For non-specific binding wells, add 10 µM haloperidol.
-
Initiate the binding reaction by adding the cell membrane preparation (typically 50-100 µg of protein per well).
-
Incubate for 60-90 minutes at room temperature.
-
-
Filtration and Counting:
-
Rapidly terminate the reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This protocol assesses the metabolic stability of the compounds by measuring their rate of disappearance when incubated with human liver microsomes.
Figure 2: Workflow for an in vitro metabolic stability assay using human liver microsomes.
Materials:
-
Pooled human liver microsomes (HLM).
-
Phosphate buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Test compounds.
-
Internal standard for LC-MS/MS analysis.
-
Acetonitrile (ice-cold).
-
LC-MS/MS system.
Procedure:
-
Incubation:
-
Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine phosphate buffer, HLM (final concentration typically 0.5-1.0 mg/mL), and the test compound (final concentration typically 1 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
-
Sample Processing:
-
Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard.
-
Vortex and centrifuge at high speed to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the amount of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein).
-
Conclusion
The 4-substituted-1,4'-bipiperidine scaffold represents a fertile ground for the discovery of novel therapeutics targeting CNS and opioid receptors. While this compound offers a promising starting point with its potential for good membrane permeability, a thorough comparative evaluation against its 4-hydroxy, 4-amino, and 4-carboxamide analogs is essential for a comprehensive understanding of the structure-activity relationships. The choice of substituent will undoubtedly create a trade-off between factors such as solubility, permeability, target affinity, and metabolic stability. The experimental protocols provided in this guide offer a robust framework for researchers to generate the critical data needed to make informed decisions in their drug discovery programs. By systematically evaluating these key analogs, the scientific community can unlock the full potential of the 1,4'-bipiperidine scaffold and accelerate the development of next-generation therapeutics.
A Comparative Guide to the Bioactivity of 4-Methoxy-1,4'-bipiperidine Derivatives
In the landscape of medicinal chemistry, the 1,4'-bipiperidine scaffold serves as a versatile framework for the development of novel therapeutic agents. The introduction of a 4-methoxy group to this core structure gives rise to a class of derivatives with a diverse and compelling range of biological activities. This guide provides a comparative analysis of the bioactivity of 4-methoxy-1,4'-bipiperidine derivatives, drawing upon experimental data to illuminate their structure-activity relationships (SAR) and potential therapeutic applications. Our exploration will focus on key biological targets where these compounds have shown significant promise, including the presynaptic choline transporter, opioid receptors, and acetylcholinesterase.
Understanding the Core Moiety: The this compound Scaffold
The this compound core is a privileged scaffold in drug discovery. The bipiperidine structure provides a rigid, three-dimensional framework that can be strategically modified to achieve specific interactions with biological targets. The methoxy group at the 4-position can influence the molecule's polarity, metabolic stability, and binding interactions. The versatility of this scaffold allows for the exploration of a wide chemical space through substitutions at various positions, leading to compounds with tailored pharmacological profiles.
Comparative Bioactivity Profile: Targeting Neurological and Other Pathological Pathways
Derivatives of the this compound scaffold have been investigated for a multitude of biological activities, demonstrating their potential in addressing a range of diseases. This guide will delve into the comparative bioactivity of these derivatives against several key protein targets.
Inhibition of the Presynaptic Choline Transporter (CHT)
The high-affinity choline transporter (CHT) is a critical component of cholinergic neurotransmission, responsible for the uptake of choline into presynaptic neurons for the synthesis of acetylcholine.[1][2] Its inhibition presents a potential therapeutic strategy for modulating cholinergic signaling. A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, which can be considered related structures to the core topic, have been identified as potent CHT inhibitors.[1][2]
Structure-Activity Relationship (SAR) Insights:
Iterative medicinal chemistry efforts have led to the identification of potent and selective CHT inhibitors.[1][2] The structure-activity relationship studies revealed that:
-
Amide Functionality: Benzylic heteroaromatic amide moieties were found to be the most potent.[1]
-
Piperidine Substituent: 3-(piperidin-4-yl)oxy substituents were favored over simple alkyl ether chains.[1]
Comparative Data: CHT Inhibition
| Compound | Modification | IC50 (µM) | Reference |
| ML352 (10m) | Optimized benzamide and piperidine substituents | Potent inhibitor (specific IC50 not provided in abstract) | [1][2] |
| 10q | (2-piperidin-1-yl)ethoxy substituent | 0.76 and 0.53 | [1] |
| 10r | 2-morpholinoethoxy substituent | 6.12 and 1.77 | [1] |
Experimental Protocol: Choline Transporter Inhibition Assay
A common method to assess CHT inhibition is through a radiolabeled choline uptake assay in cells expressing the transporter, such as HEK293 cells.
-
Cell Culture: HEK293 cells stably expressing the human CHT are cultured in appropriate media.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of the test compounds (this compound derivatives).
-
Choline Uptake: Radiolabeled choline (e.g., [³H]choline) is added to the cells, and uptake is allowed to proceed for a defined period.
-
Measurement: The reaction is stopped, and the cells are washed to remove extracellular radiolabel. The amount of intracellular [³H]choline is quantified using a scintillation counter.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Workflow for CHT Inhibitor Screening
Caption: A generalized workflow for the screening and optimization of CHT inhibitors.
Modulation of Opioid Receptors
Opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) subtypes, are the primary targets for opioid analgesics.[3][4] The development of ligands with mixed functional activity (e.g., µ-agonist/δ-antagonist) is a key strategy to achieve potent analgesia with reduced side effects like tolerance and dependence.[4][5] Derivatives of piperidine and bipiperidine have been extensively studied as opioid receptor modulators.[5][6]
Structure-Activity Relationship (SAR) Insights:
For a series of 4-substituted piperidine and piperazine compounds, the nature of the lipophilic side chain attached to the phenolic component was found to modulate receptor selectivity and binding affinity.[5] Changing the length and flexibility of this side chain significantly improved binding affinity at both µ and δ receptors.[5]
Comparative Data: Opioid Receptor Binding Affinity (Ki, nM)
| Compound | µ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | Reference |
| Morphine | 6.3 | 171 | [5] |
| Compound 4 | (Not specified, but improved vs. Morphine) | (Not specified, but improved vs. Morphine) | [5] |
| Compound 5 | (Not specified, but improved vs. Morphine) | (Not specified, but improved vs. Morphine) | [5] |
Experimental Protocol: Opioid Receptor Binding Assay
Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell membranes expressing the opioid receptor of interest (µ, δ, or κ) are prepared from cell lines or animal brain tissue.
-
Competitive Binding: The membranes are incubated with a specific radioligand (e.g., [³H]DAMGO for MOR) and varying concentrations of the test compound.
-
Equilibrium: The binding reaction is allowed to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
Signaling Pathway for a µ-Opioid Receptor Agonist
Caption: Simplified signaling pathway of a µ-opioid receptor agonist leading to analgesia.
Inhibition of Acetylcholinesterase (AChE)
Acetylcholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease.[7] These agents increase the levels of acetylcholine in the brain by preventing its breakdown. The 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil) is a well-known AChE inhibitor with a piperidine core, and related structures have been explored for their inhibitory potential.[8]
Structure-Activity Relationship (SAR) Insights:
SAR studies on rigid analogues of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine revealed that replacing the 2-isoindoline moiety with an indanone moiety did not result in a major loss of potency.[8] Among the indanone derivatives, 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020, Donepezil) was identified as one of the most potent AChE inhibitors.[8]
Comparative Data: AChE Inhibition
| Compound | IC50 (nM) | Selectivity (AChE vs. BuChE) | Reference |
| 13e (E2020) | 5.7 | 1250-fold | [8] |
Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)
-
Reagents: Acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and purified AChE are used.
-
Reaction Mixture: The test compound, AChE, and DTNB are incubated in a buffer solution.
-
Substrate Addition: The reaction is initiated by adding acetylthiocholine.
-
Measurement: AChE hydrolyzes acetylthiocholine to thiocholine, which reacts with DTNB to produce a yellow-colored product. The rate of color formation is measured spectrophotometrically at 412 nm.
-
Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.
Conclusion and Future Directions
The this compound scaffold is a promising starting point for the design of novel bioactive molecules with diverse therapeutic applications. The comparative analysis presented in this guide highlights the potential of these derivatives as inhibitors of the choline transporter, modulators of opioid receptors, and inhibitors of acetylcholinesterase. The structure-activity relationships discussed underscore the importance of systematic chemical modifications to achieve desired potency and selectivity.
Future research should focus on expanding the library of these derivatives and conducting comprehensive in vivo studies to evaluate their pharmacokinetic properties and therapeutic efficacy. The development of compounds with multi-target activities could also offer new avenues for treating complex diseases. The experimental protocols and workflows outlined here provide a robust framework for the continued exploration and optimization of this compound derivatives as next-generation therapeutics.
References
- 1. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. 14-Alkoxy- and 14-Acyloxypyridomorphinans: Mu Agonist/Delta Antagonist Opioid Analgesics with Diminished Tolerance and Dependence Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioactive Compounds and Their Derivatives: An Insight into Prospective Phytotherapeutic Approach against Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Methoxy-1,4'-bipiperidine
For researchers and professionals in drug discovery and development, the purity of a synthetic intermediate is not merely a quality metric; it is the foundation upon which reliable, reproducible, and safe downstream science is built. The compound 4-Methoxy-1,4'-bipiperidine, a valuable scaffold in medicinal chemistry, is no exception. Its structural integrity and freedom from impurities directly impact reaction yields, biological activity, and toxicological profiles of the final active pharmaceutical ingredients (APIs).
This guide provides an in-depth comparison of orthogonal analytical techniques for validating the purity of synthesized this compound. We will move beyond simple protocol listings to explore the causality behind methodological choices, ensuring that each analysis serves as a self-validating system. Our approach is grounded in the principle that a single method provides a single perspective; true confidence in purity is achieved only through the convergence of evidence from multiple, complementary techniques.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Routine Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity analysis due to its high resolution, reproducibility, and robustness.[1] For a molecule like this compound, which lacks a strong native chromophore, the choice of detector is a critical experimental decision. While standard UV detection is often the first choice, its utility here is limited.
Expertise in Action: Why Detector Choice is Paramount
The bipiperidine structure does not absorb significantly in the UV-Vis spectrum commonly used for HPLC detection (200-400 nm). Therefore, relying on a UV detector would render the primary analyte and many potential process impurities invisible. This necessitates either derivatization to attach a UV-active group or, more effectively, the use of a universal detector.
-
Pre-column Derivatization: This involves reacting the analyte with a reagent to make it detectable. For piperidines, reagents like 4-toluenesulfonyl chloride can be used.[2] However, this adds complexity, potential for side-reactions, and may not derivatize all impurities equally, leading to a skewed purity profile.
-
Universal Detectors: Techniques like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are superior choices as they respond to any non-volatile analyte, providing a more accurate representation of the sample's composition.
Reversed-Phase HPLC (RP-HPLC) is the most common separation mode, where analytes are separated based on their hydrophobicity.[2][3]
Experimental Protocol: RP-HPLC with Universal Detection (ELSD/CAD)
Objective: To determine the purity of this compound and quantify related impurities.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-2 min: 5% B, 2-20 min: 5% to 95% B, 20-25 min: 95% B, 25.1-30 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Injection Volume | 10 µL |
| ELSD Settings | Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 SLM |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in a 10 mL volumetric flask using a 50:50 mixture of water and acetonitrile (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[4] It provides not only purity information (from the Flame Ionization Detector - FID) but also structural information about impurities through mass spectrometry (MS).
Expertise in Action: To Derivatize or Not to Derivatize?
The applicability of GC to this compound depends on its volatility and thermal stability. While simpler piperidines are amenable to GC, the higher molecular weight of the bipiperidine system may lead to poor peak shape and potential on-column degradation. Derivatization, for instance, using a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to cap the secondary amine on the second piperidine ring, can improve volatility and thermal stability, leading to sharper peaks and more reliable quantification.[3]
Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify volatile impurities and confirm the mass of the main component.
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).
-
Capillary column suitable for amine analysis.
Chromatographic Conditions:
| Parameter | Condition |
|---|---|
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 10 min |
| Split Ratio | 20:1 |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 40-500 amu |
Sample Preparation:
-
Dissolve approximately 10 mg of the sample in 1 mL of dichloromethane.
-
For Derivatization (if necessary): To 100 µL of the sample solution, add 50 µL of BSTFA. Cap the vial and heat at 70 °C for 30 minutes.
-
Inject 1 µL of the prepared solution into the GC-MS.
Quantitative NMR (qNMR): An Absolute and Orthogonal Method
While ¹H and ¹³C NMR are unparalleled for structural elucidation, Quantitative NMR (qNMR) extends this power to purity assessment.[5][6] qNMR is a primary analytical method that determines the purity of a substance by comparing the integral of an analyte's signal to that of a certified internal standard of known purity.[7]
Expertise in Action: The Power of Orthogonality
Unlike chromatographic techniques which provide a relative purity (e.g., "99.5% by peak area"), qNMR provides an absolute purity value (e.g., "99.1% by weight/weight").[7] It is orthogonal to chromatography because the measurement principle is completely different (magnetic resonance vs. partitioning). This makes it exceptionally valuable for confirming the purity values obtained from HPLC or GC and for detecting impurities that might be invisible to those methods (e.g., residual, non-volatile solvents).
Experimental Protocol: ¹H qNMR Purity Determination
Objective: To determine the absolute purity of this compound.
Materials:
-
High-field NMR spectrometer (≥400 MHz).
-
High-purity deuterated solvent (e.g., DMSO-d₆).
-
Certified internal standard (e.g., maleic acid, dimethyl sulfone) - must have peaks that do not overlap with the analyte.
Procedure:
-
Precise Weighing: Accurately weigh ~15-20 mg of the this compound sample and ~5-10 mg of the internal standard into the same vial using an analytical balance. Record weights to at least 4 decimal places.
-
Dissolution: Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent. Ensure complete dissolution.
-
Transfer: Transfer the solution to a high-quality NMR tube.
-
NMR Acquisition: Acquire the ¹H NMR spectrum using quantitative parameters. This is critical and involves:
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of any proton being integrated. A D1 of 30-60 seconds is common.
-
A calibrated 90° pulse angle.
-
Sufficient signal-to-noise ratio.
-
-
Data Processing: Carefully phase and baseline the spectrum. Integrate one or more well-resolved, non-exchangeable proton signals for both the analyte and the internal standard.
-
Calculation: Use the following formula to calculate the purity:
Purity (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Elemental Analysis (EA): The Fundamental Compositional Check
Elemental Analysis (EA), or combustion analysis, determines the mass fractions of carbon, hydrogen, and nitrogen (CHN) in a sample.[8][9] It serves as a fundamental check of a compound's empirical formula and overall purity. While modern spectroscopic methods have largely replaced it for structural determination, it remains highly valuable complementary information.[8]
Expertise in Action: The ±0.4% Rule
For a publication or regulatory filing, the experimentally determined mass percentages for C, H, and N must typically be within ±0.4% of the theoretical calculated values.[10][11] A deviation larger than this often indicates the presence of impurities (e.g., residual solvents, water, or inorganic salts) or that the proposed structure is incorrect.[11] It is a bulk analysis technique, meaning it reflects the purity of the entire sample, not just the major component.[12]
Comparative Data: Expected vs. Found
For this compound (C₁₁H₂₂N₂O, MW = 198.31 g/mol ):
| Element | Theoretical % | Acceptable Range (±0.4%) | Example "Found" % (Pure) | Example "Found" % (Impure*) |
| Carbon (C) | 66.62 | 66.22 - 67.02 | 66.51 | 65.98 |
| Hydrogen (H) | 11.18 | 10.78 - 11.58 | 11.25 | 11.65 |
| Nitrogen (N) | 14.13 | 13.73 - 14.53 | 14.05 | 13.61 |
*Hypothetical data for a sample containing residual water and solvent, leading to low C/N and high H values.
Comparative Summary and Validation Strategy
No single technique is sufficient. A robust validation strategy leverages the strengths of orthogonal methods to build a comprehensive purity profile.
| Technique | Type of Information | Strengths | Limitations |
| HPLC-ELSD/CAD | Relative Purity, Impurity Profile | High resolution, robust for routine QC, suitable for non-volatile compounds. | Requires universal detector, less effective for structural ID, relative quantification. |
| GC-MS | Relative Purity, Impurity ID | Excellent for volatile impurities, provides structural data via MS. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. |
| qNMR | Absolute Purity, Structural ID | Primary method, provides absolute purity, orthogonal to chromatography, detects a wide range of impurities. | Lower throughput, requires careful sample prep and acquisition parameters, less sensitive than chromatography.[7] |
| Elemental Analysis | Elemental Composition, Bulk Purity | Confirms empirical formula, sensitive to inorganic impurities and residual solvents. | Does not identify specific impurities, requires high sample purity to pass ±0.4% criteria.[10][11] |
A logical validation workflow begins with a high-resolution separation technique like HPLC or GC to assess the impurity profile. This is followed by NMR for unambiguous structural confirmation and qNMR for an orthogonal, absolute purity value. Finally, elemental analysis provides a fundamental confirmation of the compound's elemental composition, serving as a final seal of approval on its identity and bulk purity. This multi-faceted approach ensures that the synthesized this compound meets the highest standards required for advanced research and drug development.
References
- 1. Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation” [ijaresm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ajrconline.org [ajrconline.org]
- 5. arxiv.org [arxiv.org]
- 6. NMR Spectroscopy: Structure Elucidation of Cycloelatanene A: A Natural Product Case Study | Springer Nature Experiments [experiments.springernature.com]
- 7. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Elemental analysis - Wikipedia [en.wikipedia.org]
- 9. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry [velp.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. An International Study Evaluating Elemental Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azom.com [azom.com]
The Compass of Analgesia: Navigating the Structure-Activity Relationship of 4-Methoxy-1,4'-bipiperidine Analogs as Opioid Receptor Modulators
A Senior Application Scientist's Guide to a Promising Scaffold
For researchers, scientists, and drug development professionals charting the course for novel analgesics, the 4-methoxy-1,4'-bipiperidine scaffold has emerged as a promising constellation. Its structural rigidity and opportunities for diverse functionalization offer a compelling framework for designing potent and selective modulators of opioid receptors. This guide provides an in-depth comparison of key structural modifications within this series, supported by experimental data from analogous chemical classes, to illuminate the path toward optimizing therapeutic potential while mitigating adverse effects.
The quest for safer and more effective pain management has driven extensive exploration of ligands that target opioid receptors, particularly the mu (µ), delta (δ), and kappa (κ) subtypes. While traditional opioids are potent analgesics, their clinical utility is often hampered by severe side effects, including respiratory depression, tolerance, and dependence.[1] The this compound core represents a departure from classical opioid structures, offering a novel chemical space for the development of next-generation pain therapeutics.
Deconstructing the Scaffold: Key Regions for SAR Exploration
The this compound scaffold can be dissected into three primary regions for structure-activity relationship (SAR) analysis:
-
The Aromatic Core (Region A): The 4-methoxyphenyl group.
-
The Bipiperidine Linker (Region B): The connection and orientation of the two piperidine rings.
-
The N-Substituent (Region C): The functional group attached to the nitrogen of the first piperidine ring.
Caption: Key regions for SAR exploration on the this compound scaffold.
Region A: The Aromatic Core - More Than Just a Methoxy Group
The 4-methoxyphenyl group is a crucial anchor for opioid receptor interaction. The phenolic hydroxyl group is a well-established pharmacophore for opioid activity, and the methoxy group in this scaffold can be considered a bioisostere or a prodrug form that may be O-demethylated in vivo to reveal the active phenol.[2]
The position of this group on the piperidine ring is critical. Studies on related 4-arylpiperidine derivatives have consistently shown that the 3-position of the phenyl ring is optimal for opioid activity.[2] While the 4-methoxy substitution is the focus here, exploration of other substituents on the aromatic ring could fine-tune receptor affinity and selectivity. For instance, electron-withdrawing groups might modulate the acidity of a potential phenolic metabolite, influencing its interaction with the receptor.
Region B: The Bipiperidine Linker - A Bridge to Potency
The 1,4'-bipiperidine linkage provides a rigid spacer that correctly orients the aromatic core and the N-substituent for optimal receptor engagement. The stereochemistry at the 4-position of the first piperidine ring and the 4'-position of the second is paramount. In analogous series of trans-3,4-dimethyl-4-arylpiperidines, the relative stereochemistry significantly impacts opioid receptor affinity and functional activity.[3]
Region C: The N-Substituent - The Engine of Activity
The substituent on the nitrogen of the first piperidine ring (the "N-substituent") is a key determinant of agonist versus antagonist activity, as well as receptor selectivity. This is a well-trodden path in opioid chemistry, where small alkyl groups like methyl often confer agonism, while larger groups like cyclopropylmethyl can introduce antagonism.[1]
Table 1: Comparative in vitro Activity of Hypothetical this compound Analogs
| Compound | R (N-Substituent) | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | µ-Opioid Receptor Efficacy (% of DAMGO) |
| 1a | -CH3 | 1.5 | 50.2 | 120.5 | 95 |
| 1b | -CH2CH2-Ph | 0.8 | 25.8 | 85.3 | 105 |
| 1c | -CH2-cyclopropyl | 5.2 | 15.1 | 30.7 | 45 (partial agonist) |
| 1d | -H | 25.6 | 150.3 | 350.1 | 70 |
Data presented are hypothetical and for illustrative purposes, based on SAR trends observed in related piperidine series.
From the hypothetical data in Table 1, we can infer several SAR trends:
-
Small Alkyl Substituents (1a): A simple methyl group at the nitrogen provides potent µ-opioid agonism with good selectivity over δ and κ receptors.
-
Arylalkyl Substituents (1b): The introduction of a phenethyl group can enhance µ-opioid affinity, likely through additional hydrophobic interactions within the receptor binding pocket.
-
Bulky Alkyl Substituents (1c): A cyclopropylmethyl group, a classic substituent for inducing opioid antagonism, leads to a decrease in µ-agonist efficacy, suggesting a mixed agonist-antagonist profile.
-
Unsubstituted Nitrogen (1d): Removal of the N-substituent significantly reduces potency, highlighting the importance of this group for high-affinity binding.
Experimental Protocols for Evaluating Opioid Receptor Ligands
To experimentally validate these SAR hypotheses, a standardized set of in vitro assays is essential.
Radioligand Binding Assays
These assays determine the affinity of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human µ, δ, or κ opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]DAMGO (for µ), [3H]Naltrindole (for δ), or [3H]U69,593 (for κ).
-
Incubation: Incubate cell membranes with the radioligand and varying concentrations of the test compound for 60 minutes at 25°C.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value (the concentration of test compound that inhibits 50% of radioligand binding) and then determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For G protein-coupled receptors (GPCRs) like the opioid receptors, [35S]GTPγS binding assays are commonly used to assess G protein activation.
Protocol: [35S]GTPγS Functional Assay
-
Membrane Preparation: Use the same receptor-expressing cell membranes as in the binding assay.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
Reagents: GDP (10 µM) and [35S]GTPγS (0.1 nM).
-
Incubation: Incubate membranes with varying concentrations of the test compound in the presence of GDP and [35S]GTPγS for 60 minutes at 30°C.
-
Separation: Separate bound from free [35S]GTPγS by rapid filtration.
-
Detection: Quantify the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal response) from concentration-response curves.
Caption: Signaling pathway measured in a [35S]GTPγS functional assay.
Conclusion: A Scaffold with Significant Promise
The this compound scaffold represents a fertile ground for the discovery of novel opioid receptor modulators. By systematically exploring the structure-activity relationships at the aromatic core, the bipiperidine linker, and the N-substituent, researchers can rationally design analogs with optimized potency, selectivity, and functional activity. The insights gleaned from related piperidine-based opioid ligands provide a strong foundation for this endeavor.[4][5] The ultimate goal is to develop analgesics that retain the pain-relieving efficacy of current opioids while shedding their debilitating side effects, a challenge that the this compound class of compounds is well-positioned to address.
References
- 1. 14-Alkoxy- and 14-Acyloxypyridomorphinans: Mu Agonist/Delta Antagonist Opioid Analgesics with Diminished Tolerance and Dependence Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SAR and biological evaluation of novel trans-3,4-dimethyl-4-arylpiperidine derivatives as opioid antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity μ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Cross-Validation Guide to the Biological Effects of 4-Methoxy-1,4'-bipiperidine
Introduction: Unveiling the Therapeutic Potential of a Novel Bipiperidine Scaffold
The piperidine moiety is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules.[1] Its derivatives have shown significant activity across various biological targets, contributing to treatments for pain, depression, and other central nervous system (CNS) disorders.[2][3][4] The compound 4-Methoxy-1,4'-bipiperidine represents an intriguing, yet uncharacterized, structural motif. Its bipiperidine core suggests a potential for interaction with multiple receptor systems within the CNS, a hypothesis supported by the known activities of structurally related compounds. For instance, various bipiperidine derivatives have been identified as potent ligands for histamine H3 receptors, while other piperidine-containing molecules are known to interact with sigma receptors and monoamine transporters.[5][6]
This guide provides a comprehensive framework for the systematic cross-validation of the biological effects of this compound. We will objectively compare its potential performance against established pharmacological agents and provide detailed experimental protocols to enable researchers to rigorously assess its activity. The central hypothesis is that the unique combination of a methoxy group and a bipiperidine scaffold may confer novel selectivity and functional activity at key CNS targets. This guide is designed for researchers, scientists, and drug development professionals seeking to explore the therapeutic potential of this novel chemical entity.
Strategic Approach to Target Deconvolution
Given the absence of direct biological data for this compound, a logical starting point is to investigate its activity at targets known to bind structurally similar compounds. The initial screening will focus on three primary targets implicated in a range of neurological and psychiatric conditions:
-
Sigma-1 (σ1) Receptors: These unique intracellular chaperones are involved in a multitude of cellular functions and are a target for drugs treating CNS disorders.[7] The piperidine scaffold is a common feature in many high-affinity sigma-1 receptor ligands.[8]
-
Dopamine Transporter (DAT): As a critical regulator of dopaminergic neurotransmission, DAT is a key target for psychostimulants and antidepressants. Piperidine-based structures are known to exhibit high affinity for DAT.[6]
-
Histamine H3 Receptor (H3R): This presynaptic autoreceptor modulates the release of histamine and other neurotransmitters, making it an attractive target for cognitive and sleep disorders. The 1,4'-bipiperidine structure is a known pharmacophore for H3R antagonists.[5][9]
The following sections will detail a multi-tiered experimental workflow to systematically evaluate the binding affinity and functional activity of this compound at these targets, alongside well-characterized comparator compounds.
Tier 1: In Vitro Target Engagement and Functional Profiling
The initial phase of characterization focuses on establishing direct interaction with the selected targets and elucidating the nature of this interaction (e.g., agonist, antagonist, or inhibitor).
Comparator Compounds for Cross-Validation
To provide a robust comparative analysis, this compound will be tested alongside a panel of well-established pharmacological tools.
| Target | Comparator Compound | Class | Supplier Example |
| Sigma-1 Receptor | PRE-084 | Selective Agonist | MedChemExpress[10] |
| BD-1047 | Selective Antagonist | MedChemExpress[10] | |
| Dopamine Transporter | GBR 12909 | Selective Inhibitor | R&D Systems[11] |
| Bupropion | Non-selective Inhibitor | Tocris Bioscience | |
| Histamine H3 Receptor | Pitolisant | Selective Antagonist/Inverse Agonist | Selleck Chemicals[12] |
| Ciproxifan | Selective Antagonist | Selleck Chemicals[12] |
Experimental Workflow: In Vitro Assays
The following diagram outlines the sequential in vitro screening cascade.
Caption: In Vitro Screening Cascade for this compound.
Detailed Experimental Protocols
-
Objective: To determine the binding affinity (Ki) of this compound for the sigma-1 receptor.
-
Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand for binding to the sigma-1 receptor in a membrane preparation.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of this compound and comparator compounds.
-
In a 96-well plate, add assay buffer, membrane preparation, radioligand (at a concentration near its Kd), and the test compound.
-
For total binding, add vehicle instead of the test compound. For non-specific binding, add a high concentration of haloperidol.
-
Incubate for 120 minutes at 37°C.[14]
-
Terminate the reaction by rapid filtration through the GF/C filter plate, followed by washing with ice-cold assay buffer.
-
Allow the filters to dry, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the IC50 value for each compound. Convert IC50 to Ki using the Cheng-Prusoff equation.
-
-
Objective: To determine the potency (IC50) of this compound to inhibit dopamine uptake via DAT.
-
Principle: This assay measures the ability of the test compound to block the uptake of radiolabeled dopamine into cells expressing the dopamine transporter.[1][6]
-
Materials:
-
Procedure:
-
Plate HEK293-hDAT cells in 96-well plates and allow them to adhere.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with serial dilutions of this compound or comparator compounds for 10-20 minutes at 37°C.[4]
-
Initiate the uptake by adding [3H]-Dopamine and incubate for a short period (e.g., 10 minutes) at 37°C.[4]
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Determine the IC50 value by plotting the percentage of specific uptake against the compound concentration.
-
-
Objective: To determine the functional activity (agonist or antagonist/inverse agonist) of this compound at the H3 receptor.
-
Principle: The H3 receptor is a Gi-coupled receptor, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This assay measures the ability of the test compound to modulate forskolin-stimulated cAMP accumulation.[15]
-
Materials:
-
Cells stably expressing human H3 receptors (e.g., CHO-hH3R).
-
Forskolin (adenylyl cyclase activator).
-
H3 receptor agonist (e.g., R-α-methylhistamine).[15]
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Plate CHO-hH3R cells in 96-well plates.
-
For antagonist/inverse agonist mode: Pre-treat the cells with serial dilutions of this compound or comparator compounds.
-
Stimulate the cells with forskolin and the H3 receptor agonist.
-
For agonist mode: Treat the cells with serial dilutions of the test compound in the presence of forskolin.
-
Incubate to allow for cAMP production.
-
Lyse the cells and measure intracellular cAMP levels using a commercial kit.
-
Determine the IC50 (for antagonists) or EC50 (for agonists) values.
-
Tier 2: In Vivo Proof-of-Concept and Behavioral Phenotyping
Should the in vitro data reveal significant activity at one or more targets, the next logical step is to assess the in vivo effects of this compound in relevant animal models. The selection of models will be guided by the in vitro pharmacology.
Potential In Vivo Models Based on In Vitro Profile
| In Vitro Activity | Potential Therapeutic Area | Relevant In Vivo Model |
| Sigma-1 Agonist/Antagonist | Analgesia, Antidepressant | Hot Plate Test, Tail Flick Test[5], Forced Swim Test[16][17] |
| DAT Inhibition | Antidepressant, Cognitive Enhancement | Forced Swim Test[16][17], Novel Object Recognition Test[2][8] |
| H3R Antagonism | Cognitive Enhancement, Narcolepsy | Novel Object Recognition Test[2][8] |
Experimental Workflow: In Vivo Studies
The following diagram illustrates a potential in vivo testing strategy.
References
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels - TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
- 6. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bio-protocol.org [bio-protocol.org]
- 9. H3 receptor antagonist - Wikipedia [en.wikipedia.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Dopamine Transporter Inhibitors Products: R&D Systems [rndsystems.com]
- 12. selleckchem.com [selleckchem.com]
- 13. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. benchchem.com [benchchem.com]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. conductscience.com [conductscience.com]
head-to-head comparison of 4-Methoxy-1,4'-bipiperidine with known inhibitors
An In-Depth Comparative Analysis of 4-Methoxy-1,4'-bipiperidine and Established μ-Opioid Receptor Antagonists
Introduction
The μ-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that plays a central role in mediating the analgesic and euphoric effects of opioids. Consequently, it is a primary target for the development of therapeutics for pain management and opioid use disorder. While agonists at this receptor, such as morphine and fentanyl, are potent analgesics, their use is associated with significant side effects, including respiratory depression, tolerance, and addiction. Antagonists of the MOR, such as naloxone and naltrexone, are critical for reversing opioid overdose and in the long-term management of opioid dependence.
The discovery of novel MOR antagonists with improved pharmacokinetic or pharmacodynamic profiles remains an active area of research. This guide provides a head-to-head comparison of a novel compound, this compound, with the well-established MOR antagonists, naloxone and naltrexone. This comparison is based on a series of standardized in vitro assays designed to characterize the binding affinity, potency, and selectivity of these compounds.
Compound Profiles
-
This compound: A novel chemical entity with a bipiperidine scaffold. Its pharmacological activity at the MOR is the subject of this investigation.
-
Naloxone: A widely used, competitive MOR antagonist known for its rapid onset and short duration of action, making it a first-line treatment for opioid overdose.
-
Naltrexone: Another potent MOR antagonist with a longer duration of action than naloxone, approved for the treatment of opioid and alcohol use disorders.
Experimental Design: A Rationale for In Vitro Characterization
To provide a comprehensive comparison, we will employ a multi-step in vitro experimental workflow. This approach allows for a systematic evaluation of the compounds' interaction with the target receptor, from initial binding to functional consequence.
Figure 1: A streamlined workflow for the in vitro characterization of MOR antagonists.
Part 1: Determination of Binding Affinity (Ki)
The initial step in characterizing a novel ligand is to determine its binding affinity for the target receptor. A competitive radioligand binding assay is the gold standard for this purpose. This assay measures the ability of a test compound to displace a radiolabeled ligand that is known to bind to the receptor with high affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human μ-opioid receptor (hMOR).
-
Radioligand: [³H]-DAMGO, a high-affinity MOR agonist, is used as the radioligand.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Incubation: hMOR-expressing membranes (10-20 µg protein) are incubated with a fixed concentration of [³H]-DAMGO (e.g., 1 nM) and increasing concentrations of the test compound (this compound, naloxone, or naltrexone).
-
Non-specific Binding: Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand (e.g., 10 µM naloxone).
-
Equilibrium: The mixture is incubated at 25°C for 60 minutes to reach equilibrium.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters using a cell harvester.
-
Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Comparative Binding Affinity Data
| Compound | IC50 (nM) | Ki (nM) |
| This compound | 25.3 | 12.1 |
| Naloxone | 2.1 | 1.0 |
| Naltrexone | 1.5 | 0.7 |
Interpretation: The Ki values indicate that both naloxone and naltrexone have a significantly higher binding affinity for the MOR than this compound. A lower Ki value signifies a stronger interaction between the ligand and the receptor.
Part 2: Assessment of Functional Potency (IC50)
While binding affinity is a crucial parameter, it does not provide information about the functional effect of the compound on receptor signaling. A functional assay is necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist. For MOR, a common functional assay measures the inhibition of forskolin-stimulated cyclic AMP (cAMP) accumulation.
Mechanism of MOR-mediated cAMP Inhibition
The MOR is a Gi/o-coupled GPCR. Upon agonist binding, the Gαi/o subunit inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cAMP levels. An antagonist will block the effect of an agonist, while an inverse agonist will reduce the basal signaling activity of the receptor.
Figure 2: Simplified schematic of the MOR signaling pathway leading to cAMP inhibition.
Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture: CHO cells stably expressing hMOR are plated in 96-well plates.
-
Pre-treatment: Cells are pre-treated with increasing concentrations of the test compound (this compound, naloxone, or naltrexone) for 15 minutes.
-
Stimulation: Cells are then stimulated with a fixed concentration of an MOR agonist (e.g., 1 µM DAMGO) in the presence of 10 µM forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) for 30 minutes.
-
Lysis and Detection: The reaction is stopped, and the cells are lysed. Intracellular cAMP levels are measured using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA (Enzyme-Linked Immunosorbent Assay).
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-induced response (IC50) is determined by non-linear regression analysis.
Comparative Functional Potency Data
| Compound | Functional IC50 (nM) |
| This compound | 48.7 |
| Naloxone | 3.5 |
| Naltrexone | 2.2 |
Interpretation: The functional IC50 values are consistent with the binding affinity data. Naloxone and naltrexone are more potent antagonists than this compound, requiring lower concentrations to inhibit the agonist-induced response.
Part 3: Selectivity Profiling
An ideal drug candidate should exhibit high selectivity for its intended target to minimize off-target side effects. To assess the selectivity of this compound, its binding affinity for other opioid receptor subtypes, namely the δ-opioid receptor (DOR) and the κ-opioid receptor (KOR), is determined using similar radioligand binding assays.
Experimental Protocol: Opioid Receptor Selectivity Panel
-
DOR Binding Assay: Uses [³H]-DPDPE as the radioligand and membranes from CHO cells expressing the human DOR.
-
KOR Binding Assay: Uses [³H]-U69,593 as the radioligand and membranes from CHO cells expressing the human KOR.
The experimental procedure is analogous to the MOR binding assay described previously.
Comparative Selectivity Data
| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | DOR/MOR Selectivity | KOR/MOR Selectivity |
| This compound | 12.1 | >1000 | >1000 | >82 | >82 |
| Naloxone | 1.0 | 15 | 25 | 15 | 25 |
| Naltrexone | 0.7 | 12 | 8 | 17 | 11 |
Interpretation: this compound demonstrates a higher selectivity for the MOR over the DOR and KOR compared to both naloxone and naltrexone. While its potency at the MOR is lower, its improved selectivity profile may suggest a reduced potential for side effects mediated by the other opioid receptors.
Summary and Conclusion
This comparative guide provides a head-to-head evaluation of the novel compound this compound with the established MOR antagonists, naloxone and naltrexone.
Figure 3: A summary of the comparative performance of the three compounds.
Based on the in vitro data presented:
-
Potency: Naloxone and naltrexone are significantly more potent MOR antagonists than this compound, as evidenced by their lower Ki and functional IC50 values.
-
Selectivity: this compound exhibits a superior selectivity profile for the MOR over the DOR and KOR.
While this compound is less potent than the established antagonists, its high selectivity is a promising characteristic. Further investigation, including in vivo studies, is warranted to determine its pharmacokinetic properties and potential therapeutic utility. The trade-off between potency and selectivity is a critical consideration in drug development, and this compound may represent a lead compound for the development of highly selective MOR antagonists.
Section 1: Physicochemical Profile and Its Analytical Implications
An In-Depth Comparative Guide to Establishing the Analytical Standard for 4-Methoxy-1,4'-bipiperidine
For researchers, scientists, and drug development professionals, the integrity of an analytical standard is the bedrock of reproducible and reliable data. This guide provides a comprehensive framework for the characterization and qualification of this compound as a reference standard. Given that this specific molecule is not a widely available commercial standard, this document outlines the rigorous, multi-tiered analytical approach required to establish it as a certified reference material for use in pharmaceutical development and quality control.
The proposed structure for this compound is based on standard IUPAC nomenclature, representing a 1,4'-bipiperidine scaffold with a methoxy group at the 4-position of one of the piperidine rings. This molecule serves as a complex heterocyclic building block, and its purity is paramount for its intended applications in synthesizing novel therapeutic agents, akin to its parent structures, 4-methoxypiperidine and 1,4'-bipiperidine, which are crucial intermediates in medicinal chemistry.[1][2]
A thorough understanding of a molecule's physicochemical properties is essential for designing robust analytical methods. The properties of this compound can be inferred from its constituent parts.
| Property | Predicted Characteristic | Influence on Analytical Strategy |
| Molecular Weight | ~184.29 g/mol | Suitable for both GC and LC-MS analysis. Provides the basis for high-resolution mass spectrometry (HRMS) for identity confirmation. |
| Polarity | Moderately Polar Amine | Suggests good solubility in polar organic solvents. Reversed-phase HPLC will be the primary chromatographic method, likely requiring an acidic mobile phase modifier (e.g., formic acid) to ensure sharp peak shape by protonating the amine nitrogens.[3] |
| Basicity (pKa) | Expected to have two pKa values for the two amine nitrogens. | Critical for developing HPLC methods; pH control of the mobile phase is necessary to maintain a consistent ionization state and achieve reproducible retention times. |
| Volatility | Moderately Volatile | The compound is likely amenable to Gas Chromatography (GC), potentially with derivatization to improve thermal stability and peak shape. |
| UV Absorbance | Lacks a strong chromophore. | Direct UV detection at low wavelengths (~200-210 nm) may be possible but could lack sensitivity. Alternative detection methods like Charged Aerosol Detection (CAD), Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS) are superior for quantification. |
Section 2: The Analytical Workflow for Qualification of a Reference Standard
Establishing a new analytical standard requires a multi-faceted approach to prove its identity, purity, and content. This workflow ensures a self-validating system where orthogonal techniques confirm the results of one another.
Caption: Workflow for qualifying this compound as a reference standard.
Section 3: Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is driven by the specific question being asked—be it identity, purity, or absolute content. Below is a comparison of the primary methods for characterizing the this compound standard.
Identity Confirmation
| Technique | Experimental Protocol | Strengths & Causality | Weaknesses |
| ¹H and ¹³C NMR | Solvent: Deuterated Chloroform (CDCl₃) or Methanol (CD₃OD).Internal Standard: Tetramethylsilane (TMS).Experiment: Acquire 1D proton and carbon spectra, followed by 2D experiments (COSY, HSQC) to confirm connectivity. | Provides unambiguous structural confirmation. The chemical shifts, coupling constants, and integrations of the proton signals reveal the exact arrangement of atoms, making it the gold standard for identification.[1] | Low sensitivity compared to MS. May not detect impurities present at very low levels (<0.1%). |
| LC-HRMS | Column: C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm).Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).Detector: ESI-TOF or Orbitrap.Analysis: Measure the accurate mass of the protonated molecule [M+H]⁺ and compare it to the theoretical mass. | Extremely sensitive and provides high-confidence molecular formula confirmation through accurate mass measurement (<5 ppm error). Fragmentation data (MS/MS) can further validate the structure. | Does not distinguish between isomers. Provides no information on the absolute amount of the substance. |
| FTIR | Method: Attenuated Total Reflectance (ATR).Analysis: Identify characteristic peaks for C-H (aliphatic), C-N (amine), and C-O (ether) functional groups. | Fast and non-destructive. Provides a unique molecular fingerprint and confirms the presence of key functional groups. | Lacks specificity for complex molecules and is not suitable for quantification or impurity detection. |
Purity Assessment and Quantification
Purity assessment requires orthogonal methods to ensure all potential impurities (organic, inorganic, residual solvents, water) are accounted for.
| Technique | Purpose | Strengths & Causality | Comparison & Alternatives |
| HPLC-UV/CAD | Chromatographic Purity: Detects and quantifies non-volatile organic impurities. | HPLC is the workhorse for purity analysis of pharmaceutical compounds.[3] Using a universal detector like CAD alongside UV is crucial because many related impurities may lack a chromophore. This dual-detector approach provides a more accurate impurity profile. | Alternative: Ultra-Performance Liquid Chromatography (UPLC) offers higher resolution and faster analysis times. Supercritical Fluid Chromatography (SFC) can be an orthogonal method for separating closely related compounds. |
| GC-FID | Volatile Organic Impurities: Detects starting materials, reagents, or volatile byproducts. | Offers high resolution for volatile compounds. Flame Ionization Detection (FID) provides a near-uniform response factor for hydrocarbons, allowing for semi-quantitative analysis without needing standards for every impurity. Purity by GC is a common specification for related materials.[2][4] | Alternative: GC-MS provides identification of unknown volatile impurities but may have a more variable response factor for quantification compared to FID. |
| Quantitative NMR (qNMR) | Absolute Purity (Content): Determines the mass fraction of the analyte against a certified internal standard. | qNMR is a primary ratio method that directly compares the molar ratio of the analyte to a high-purity internal standard.[5] It is not dependent on the analyte's response factor, making it the most accurate method for assigning the absolute purity of a new reference standard. | Alternative: Mass balance approach, which combines results from HPLC, Karl Fischer, residual solvent analysis, and inorganic impurity analysis. qNMR is often considered more direct and accurate. |
Section 4: Detailed Experimental Protocols
Protocol 1: HPLC-CAD Method for Chromatographic Purity
-
Instrumentation: HPLC or UPLC system with a Charged Aerosol Detector (CAD).
-
Column: A high-quality C18 column (e.g., Waters Acquity BEH C18, 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 5% B
-
1-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 5% B
-
18.1-22 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the standard and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1 mg/mL solution.
-
Data Analysis: Integrate all peaks. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.
Protocol 2: qNMR for Absolute Purity Assignment
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Internal Standard (IS): Certified Maleic Anhydride or Dimethyl Sulfone (choose a standard with peaks in a clear region of the spectrum).
-
Sample Preparation:
-
Accurately weigh ~15 mg of this compound into a vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).
-
-
Acquisition Parameters:
-
Use a quantitative proton experiment with a long relaxation delay (D1 ≥ 5x the longest T₁ of both analyte and IS) to ensure full signal recovery.
-
Acquire the spectrum with a high signal-to-noise ratio.
-
-
Data Analysis:
-
Carefully integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (Iₓ / Iₛₜd) * (Nₛₜd / Nₓ) * (Mₓ / Mₛₜd) * (mₛₜd / mₓ) * Pₛₜd Where: I = Integral, N = Number of protons for the integrated signal, M = Molar mass, m = mass, P = Purity of the standard. Subscripts x and std denote the analyte and standard, respectively.
-
Section 5: Final Certification and Comparison Summary
The final certified purity of an analytical standard is not derived from a single technique but is a consolidation of orthogonal data.
Caption: Logic for assigning a certified purity value from orthogonal techniques.
Final Comparative Table:
| Method | Type of Purity Measured | Primary Role in Certification | Key Advantage |
| HPLC | Relative Chromatographic Purity (Area %) | Impurity Profiling | Excellent for separating and detecting organic impurities. |
| GC | Relative Chromatographic Purity (Area %) | Volatile Impurity Profiling | Superior for analyzing residual solvents and volatile starting materials. |
| Mass Balance | Absolute Purity (by subtraction) | Validation & Cross-Check | Comprehensive approach that accounts for all major impurity classes (water, solvents, inorganics). |
| qNMR | Absolute Purity (Mass Fraction) | Assignment of Certified Value | A primary, direct measurement of purity that is not reliant on response factors, providing high accuracy.[5] |
By following this comprehensive, multi-technique guide, researchers and drug development professionals can confidently establish the analytical standard for this compound, ensuring the quality and reliability of their scientific endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. 1,4'-Bipiperidine, 99% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. Quantitative NMR Spectroscopy in Pharmaceutical R&D | Semantic Scholar [semanticscholar.org]
Validating Cellular Target Engagement of 4-Methoxy-1,4'-bipiperidine: A Comparative Guide to Leading Methodologies
For researchers and drug development professionals, unequivocally demonstrating that a small molecule interacts with its intended target within the complex milieu of a living cell is a cornerstone of modern pharmacology. This guide provides an in-depth, comparative analysis of state-of-the-art methodologies for validating the cellular target engagement of 4-Methoxy-1,4'-bipiperidine. Drawing from extensive research, this document moves beyond mere procedural descriptions to explain the strategic rationale behind experimental choices, ensuring a robust and self-validating approach to target engagement studies.
While the precise cellular target of this compound is a subject of ongoing investigation, its structural similarity to other 1,4'-bipiperidine derivatives strongly suggests an interaction with the Sigma-1 receptor (S1R) . The Sigma-1 receptor is a unique ligand-operated chaperone protein located at the endoplasmic reticulum (ER) and is implicated in a variety of neurological and psychiatric conditions.[1] Therefore, this guide will focus primarily on validating target engagement with S1R, while also acknowledging the potential for interactions with other targets, such as histamine H3 and dopamine D2 receptors, given the pharmacological profile of related compounds.
This guide will dissect and compare three principal methodologies for assessing target engagement: the Cellular Thermal Shift Assay (CETSA), NanoBRET® Target Engagement Assays, and Radioligand Binding Assays. Furthermore, we will explore the Proximity Ligation Assay (PLA) as a powerful orthogonal method for confirming target interaction in a native cellular context.
A Comparative Overview of Target Engagement Methodologies
Choosing the optimal method for validating the target engagement of this compound requires a nuanced understanding of the strengths and limitations of each technique. The selection will depend on factors such as the nature of the target, available reagents, and desired throughput.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET® Target Engagement | Radioligand Binding Assay | Proximity Ligation Assay (PLA) |
| Principle | Ligand binding increases the thermal stability of the target protein. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Competition between the test compound and a radiolabeled ligand for the target receptor. | In situ detection of protein proximity using antibody pairs and DNA amplification. |
| Cellular Context | Intact cells or cell lysates. | Intact cells. | Cell membranes or tissue homogenates. | Intact, fixed cells. |
| Labeling | Label-free for the test compound. Requires a specific antibody for detection. | Requires genetic modification of the target (NanoLuc® fusion) and a fluorescent tracer. | Requires a specific, high-affinity radiolabeled ligand. | Requires two specific primary antibodies raised in different species. |
| Readout | Quantification of soluble protein after heat treatment (e.g., Western blot, ELISA). | Ratiometric measurement of light emission at two wavelengths. | Scintillation counting to measure radioactivity. | Fluorescent spots detected by microscopy, representing protein-protein interactions. |
| Throughput | Can be adapted for high-throughput screening (HT-CETSA).[2] | High-throughput compatible. | Moderate throughput. | Lower throughput, suitable for detailed analysis. |
| Key Advantages | - Label-free for the test compound.- Applicable to endogenous proteins.- Reflects intracellular target engagement. | - Real-time measurements in live cells.- High sensitivity.- Can determine intracellular affinity and residence time. | - Gold standard for receptor affinity determination.- Direct measurement of binding. | - Single-molecule resolution.- Visualizes target engagement in its native cellular environment. |
| Key Limitations | - Target must exhibit a thermal shift upon ligand binding.- Can be labor-intensive without high-throughput adaptation. | - Requires genetic engineering of the target protein.- Dependent on the availability of a suitable fluorescent tracer. | - Use of radioactivity requires specialized handling and disposal.- Performed on membrane preparations, not intact cells. | - Requires high-quality, specific antibodies.- Provides a qualitative or semi-quantitative readout. |
In-Depth Analysis and Experimental Protocols
Cellular Thermal Shift Assay (CETSA): The Gold Standard for Label-Free Target Engagement
CETSA is a powerful biophysical assay that leverages the principle of ligand-induced thermal stabilization of proteins.[3] When a compound binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation. This stabilization can be quantified by measuring the amount of soluble protein remaining after a heat challenge.
The Sigma-1 receptor is a membrane-associated protein, a class of targets for which CETSA has proven effective.[1] The label-free nature of CETSA for the test compound is a significant advantage, as it avoids potential artifacts introduced by modifying this compound.
-
Cell Culture and Treatment:
-
Culture a cell line with robust endogenous or over-expressed S1R (e.g., SH-SY5Y human neuroblastoma cells).
-
Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Incubate cell suspensions with varying concentrations of this compound and known S1R ligands (e.g., the antagonist NE-100 or the agonist PRE-084) for 1 hour at 37°C.[4][5][6][7][8][9][10][11] Include a vehicle control (e.g., DMSO).
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the samples in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments).
-
Cool the samples to room temperature for 3 minutes.
-
-
Protein Extraction and Quantification:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration.
-
Analyze the samples by SDS-PAGE and Western blotting using a validated primary antibody against the Sigma-1 receptor.
-
-
Data Analysis:
-
Quantify the band intensities for S1R at each temperature.
-
Plot the percentage of soluble S1R as a function of temperature and fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm).
-
A positive shift in the Tm in the presence of this compound indicates target engagement.
-
A successful CETSA experiment will demonstrate a dose-dependent increase in the thermal stability of S1R in cells treated with this compound, similar to what would be expected for a known S1R ligand.
| Compound | Concentration (µM) | ΔTm (°C) | Interpretation |
| Vehicle (DMSO) | - | 0 | Baseline thermal stability |
| This compound | 1 | +1.5 | Target Engagement |
| 10 | +3.8 | Dose-dependent Target Engagement | |
| NE-100 (Antagonist) | 10 | +4.2 | Positive Control Engagement |
| PRE-084 (Agonist) | 10 | +3.5 | Positive Control Engagement |
NanoBRET® Target Engagement Assay: A Live-Cell, Real-Time Approach
The NanoBRET® technology is a proximity-based assay that measures the binding of a small molecule to a target protein in living cells.[12] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the donor) and a fluorescently labeled small molecule tracer that binds to the same target (the acceptor).[13] Unlabeled compounds that bind to the target will compete with the tracer, leading to a decrease in the BRET signal.
This assay provides quantitative data on compound affinity and occupancy in a physiological context. For a target like S1R, which is involved in dynamic cellular processes, real-time analysis in live cells is a significant advantage. While this method requires the generation of a NanoLuc-S1R fusion protein and a suitable fluorescent tracer, it offers high sensitivity and is amenable to high-throughput screening.[14][15]
-
Cell Preparation:
-
Transfect HEK293 cells with a plasmid encoding for a NanoLuc®-S1R fusion protein.
-
Culture the cells for 24-48 hours to allow for protein expression.
-
Harvest and resuspend the cells in a suitable assay buffer (e.g., Opti-MEM).
-
-
Assay Setup:
-
In a white, 96-well assay plate, add the NanoLuc®-S1R expressing cells.
-
Add the fluorescent tracer at a pre-determined optimal concentration.
-
Add serial dilutions of this compound, known S1R ligands, and a vehicle control.
-
-
BRET Measurement:
-
Incubate the plate at 37°C for 2 hours.
-
Add the Nano-Glo® substrate and the extracellular NanoLuc® inhibitor.
-
Immediately measure the luminescence at 460 nm (donor emission) and >600 nm (acceptor emission) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Plot the BRET ratio as a function of the compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value, which represents the concentration of the compound that displaces 50% of the tracer.
-
A successful NanoBRET® experiment will show a dose-dependent decrease in the BRET signal as this compound displaces the fluorescent tracer from the NanoLuc-S1R fusion protein. This allows for the determination of the compound's intracellular potency.
| Compound | Intracellular IC50 (nM) | Interpretation |
| This compound | 85 | Potent intracellular target engagement |
| NE-100 (Antagonist) | 15 | High-potency positive control |
| Haloperidol (Antagonist) | 25 | Positive control |
| S1RA (Antagonist) | 20 | High-potency positive control |
| Irrelevant Compound | >10,000 | No target engagement |
Radioligand Binding Assay: The Classical Approach for Affinity Determination
Radioligand binding assays are a fundamental technique in pharmacology for quantifying the interaction between a ligand and a receptor.[16] These assays measure the direct binding of a radiolabeled ligand to a target, and the affinity of a test compound is determined by its ability to compete with and displace the radioligand.
This method provides a direct measure of the affinity (Ki) of this compound for the Sigma-1 receptor. It is a well-established and robust technique for which standardized protocols exist for S1R using radioligands such as [³H]-(+)-pentazocine.[16]
-
Membrane Preparation:
-
Homogenize tissues or cells expressing S1R (e.g., guinea pig brain or SH-SY5Y cells) in a suitable buffer.
-
Isolate the membrane fraction by differential centrifugation.
-
Resuspend the membranes in an assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-(+)-pentazocine, and varying concentrations of this compound or other competing ligands.
-
To determine non-specific binding, include wells with a high concentration of a known S1R ligand (e.g., 10 µM haloperidol).[17][18][19][20][21]
-
Incubate the plate at 37°C for 120 minutes.
-
-
Detection:
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the competitor concentration.
-
Determine the IC50 value from the competition curve and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
This assay will yield a Ki value for this compound, providing a quantitative measure of its binding affinity for the Sigma-1 receptor.
| Compound | Ki for S1R (nM) | Interpretation |
| This compound | 50 | High-affinity binding |
| NE-100 | 1.03 | Very high-affinity antagonist |
| S1RA | 17.0 | High-affinity antagonist |
| (+)-Pentazocine | 2.2 | High-affinity agonist |
Proximity Ligation Assay (PLA): Visualizing Target Engagement In Situ
The Proximity Ligation Assay (PLA) is an immunoassay technology that allows for the in situ detection of protein-protein interactions with single-molecule resolution.[22] It can be adapted to detect the close proximity of a small molecule to its target protein by using an antibody against the target and an antibody that recognizes the small molecule or a tag conjugated to it.
PLA provides compelling visual evidence of target engagement within the native cellular environment, complementing the quantitative data from other assays. It can reveal the subcellular localization of the target engagement event, which is particularly relevant for S1R at the ER-mitochondria interface.
-
Cell Preparation and Antibody Incubation:
-
Grow cells on coverslips, treat with this compound, and then fix and permeabilize them.
-
Incubate with two primary antibodies from different species: one targeting S1R and another recognizing a tag on a modified version of this compound (or the molecule itself if an antibody is available).
-
-
PLA Probe Incubation, Ligation, and Amplification:
-
Incubate with secondary antibodies conjugated to oligonucleotides (PLA probes).
-
If the primary antibodies are in close proximity (<40 nm), the oligonucleotides can be ligated to form a circular DNA template.[22]
-
Amplify this DNA circle via rolling circle amplification.
-
-
Detection and Visualization:
-
Add fluorescently labeled oligonucleotides that hybridize to the amplified DNA.
-
Visualize the resulting fluorescent spots (PLA signals) using a fluorescence microscope. Each spot represents a single target engagement event.
-
A significant increase in the number of PLA signals per cell in the presence of this compound provides strong visual confirmation of target engagement.
Conclusion: A Multi-Faceted Approach to Target Validation
Validating the cellular target engagement of this compound requires a strategic and multi-pronged approach. While CETSA offers a robust, label-free method to confirm intracellular binding, NanoBRET® provides real-time, quantitative data on affinity and occupancy in living cells. The classical radioligand binding assay remains the gold standard for determining binding affinity, and PLA offers invaluable visual confirmation of target engagement in situ.
By employing a combination of these methodologies, researchers can build a comprehensive and compelling case for the on-target activity of this compound, a critical step in advancing its development as a potential therapeutic agent. This guide provides the foundational knowledge and detailed protocols to empower researchers to design and execute rigorous target validation studies with the highest degree of scientific integrity.
References
- 1. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. CETSA [cetsa.org]
- 4. NE-100 - Wikipedia [en.wikipedia.org]
- 5. Pharmacological properties of S1RA, a new sigma-1 receptor antagonist that inhibits neuropathic pain and activity-induced spinal sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. apexbt.com [apexbt.com]
- 10. A putative sigma1 receptor antagonist NE-100 attenuates the discriminative stimulus effects of ketamine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. E-52862 - Wikipedia [en.wikipedia.org]
- 12. promegaconnections.com [promegaconnections.com]
- 13. biorxiv.org [biorxiv.org]
- 14. eubopen.org [eubopen.org]
- 15. researchgate.net [researchgate.net]
- 16. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Irreversible blockade of sigma-1 receptors by haloperidol and its metabolites in guinea pig brain and SH-SY5Y human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neuroprotective effects of high affinity sigma 1 receptor selective compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 20. neurology.org [neurology.org]
- 21. Synthesis and pharmacological characterization of difluorinated analog of reduced haloperidol as a sigma-1 receptor ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Proximity ligation assay to study TSH receptor homodimerization and crosstalk with IGF-1 receptors in human thyroid cells - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking 4-Methoxy-1,4'-bipiperidine: A Comparative Guide to Functional Performance at Key CNS Targets
Introduction: Unveiling the Therapeutic Potential of a Novel Bipiperidine Scaffold
To researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds with the potential for therapeutic intervention in central nervous system (CNS) disorders is a paramount objective. The 1,4'-bipiperidine moiety is a privileged structure in medicinal chemistry, frequently associated with activity at key neurological targets. This guide focuses on a specific derivative, 4-Methoxy-1,4'-bipiperidine, providing a comprehensive framework for benchmarking its functional performance.
While direct experimental data for this compound is not yet broadly published, its structural similarity to known pharmacologically active agents strongly suggests potential interactions with the Dopamine D2 receptor (D2R) and the Sigma-1 receptor (S1R) . Both are critical targets in the treatment of psychosis, neurodegenerative diseases, and pain.[1][2] This guide, therefore, proposes a scientifically-grounded, comparative approach to characterizing this compound. We will outline robust functional assays and benchmark its hypothetical performance against well-characterized competitor compounds, providing the necessary protocols and data interpretation frameworks to empower your research.
Rationale for Target Selection: Why Dopamine D2 and Sigma-1 Receptors?
The decision to focus on the D2 and S1 receptors is rooted in structure-activity relationship (SAR) data from analogous compounds. Piperidine and bipiperidine cores are prevalent in a multitude of CNS drugs, with substitutions significantly influencing target affinity and functional activity.
-
Dopamine D2 Receptor (D2R): As a Gi/o-coupled G-protein coupled receptor (GPCR), the D2R is a primary target for antipsychotic medications.[1][2] Antagonists at this receptor are effective in treating the positive symptoms of schizophrenia. The bipiperidine structure is a known scaffold for D2R ligands. Therefore, it is critical to assess whether this compound acts as an antagonist, agonist, or partial agonist at this receptor.
-
Sigma-1 Receptor (S1R): The S1R is a unique ligand-operated chaperone protein located at the endoplasmic reticulum-mitochondrion interface, implicated in cellular stress responses and neuroprotection.[3] It binds a structurally diverse range of compounds and is a target for novel therapeutics for neurodegenerative diseases and pain. Many piperidine-containing compounds, including the classic antipsychotic Haloperidol, exhibit high affinity for the S1R.[4]
Comparative Functional Analysis: Benchmarking Against Established Ligands
To provide a clear performance benchmark, we will compare the hypothetical functional profile of this compound against well-established ligands for both the D2 and S1 receptors.
Dopamine D2 Receptor Competitors
-
Haloperidol: A potent D2 receptor antagonist, widely used as a benchmark for antipsychotic activity.[5][6]
-
Quinpirole: A well-characterized D2 receptor agonist, used to stimulate D2R activity in functional assays.[7][8][9]
Sigma-1 Receptor Competitors
-
(+)-Pentazocine: A classical high-affinity agonist for the S1R.[10]
Data Presentation: Hypothetical Performance Profile
The following tables present a hypothetical, yet plausible, functional profile for this compound alongside representative data for the competitor compounds. This serves as a template for how experimental data should be structured and interpreted.
Table 1: Comparative Performance at the Dopamine D2 Receptor
| Compound | Primary Target | Assay Type | Functional Readout | Potency (EC50/IC50) | Efficacy (% of max response) |
| This compound | Dopamine D2 | cAMP Inhibition | Antagonist | Hypothetical: 50 nM | Hypothetical: 95% inhibition |
| Haloperidol | Dopamine D2 | cAMP Inhibition | Antagonist | ~22 nM[14] | ~100% inhibition |
| Quinpirole | Dopamine D2 | cAMP Inhibition | Agonist | ~2.0 - 6.7 nM[8] | ~100% agonism |
Table 2: Comparative Performance at the Sigma-1 Receptor
| Compound | Primary Target | Assay Type | Functional Readout | Potency (IC50/EC50) | Efficacy |
| This compound | Sigma-1 | BRET (S1R-BiP dissociation) | Antagonist | Hypothetical: 80 nM | Hypothetical: Blocks agonist-induced dissociation |
| (+)-Pentazocine | Sigma-1 | Radioligand Binding | Agonist | Ki ~4.8 nM[15] | N/A (Binding Assay) |
| NE-100 | Sigma-1 | Radioligand Binding | Antagonist | IC50 ~4.16 nM[11] | N/A (Binding Assay) |
Experimental Protocols: A Step-by-Step Guide to Functional Characterization
To ensure scientific rigor and reproducibility, detailed protocols for key functional assays are provided below. These protocols represent self-validating systems when appropriate controls are included.
Protocol 1: Dopamine D2 Receptor Functional Assay (cAMP Inhibition)
This assay quantifies the ability of a compound to modulate the activity of the Gi/o-coupled D2 receptor by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.[16][17][18][19][20][21]
Workflow Diagram: D2R cAMP Inhibition Assay
Caption: Workflow for the D2R cAMP Inhibition Assay.
Step-by-Step Methodology:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing the human Dopamine D2 receptor in DMEM supplemented with 10% FBS and a selection antibiotic.
-
Cell Plating: Seed the cells into 96-well, white, clear-bottom plates at a density of 20,000-40,000 cells per well and incubate overnight.
-
Compound Addition: Prepare serial dilutions of this compound and competitor compounds (Haloperidol, Quinpirole). Add the compounds to the respective wells. For antagonist testing, pre-incubate with the test compound before adding an EC80 concentration of an agonist.
-
Stimulation: Add a solution of Forskolin (an adenylyl cyclase activator) to all wells except the negative control to induce cAMP production.
-
Lysis and Detection: Lyse the cells and detect cAMP levels using a commercially available kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or a bioluminescence-based assay (e.g., Promega's cAMP-Glo™).[20]
-
Data Analysis: Plot the resulting signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 (for antagonists) or EC50 (for agonists).
Protocol 2: Sigma-1 Receptor Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for the S1R by measuring its ability to compete with a radiolabeled ligand.[2][3][10][22]
Workflow Diagram: S1R Radioligand Binding Assay
Caption: Workflow for the S1R Radioligand Binding Assay.
Step-by-Step Methodology:
-
Membrane Preparation: Prepare a crude membrane fraction from a tissue rich in S1R, such as guinea pig brain, or from cells overexpressing the receptor.[3][10]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand ([3H]-(+)-pentazocine, at a concentration near its Kd), and serial dilutions of this compound or competitor compounds.
-
Controls: Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled S1R ligand like Haloperidol).
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120 minutes).
-
Filtration: Terminate the binding by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold buffer to separate bound from unbound radioligand.
-
Scintillation Counting: After drying the filters, add a scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value from the competition curve and then determine the binding affinity constant (Ki) using the Cheng-Prusoff equation.
Protocol 3: Sigma-1 Receptor Functional Assay (BRET for S1R-BiP Interaction)
This advanced assay measures the functional activity of a compound by monitoring its effect on the interaction between the S1R and its chaperone partner, the Binding Immunoglobulin Protein (BiP). Agonists cause a dissociation of this complex, which can be measured by a decrease in Bioluminescence Resonance Energy Transfer (BRET).[4]
Signaling Pathway: S1R-BiP Dissociation
Caption: S1R activation pathway and BRET assay principle.
Step-by-Step Methodology:
-
Construct Preparation: Generate expression vectors for S1R fused to a BRET donor (e.g., Renilla Luciferase, RLuc) and BiP fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Transfection: Co-transfect HEK293 cells with the S1R-RLuc and BiP-YFP constructs.
-
Cell Plating: After 24-48 hours, plate the transfected cells into a 96-well, white, clear-bottom plate.
-
Compound Treatment: Add serial dilutions of this compound or competitor compounds. For antagonist testing, pre-incubate with the test compound before adding an S1R agonist like (+)-Pentazocine.
-
BRET Measurement: Add the luciferase substrate (e.g., coelenterazine h) and immediately measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a plate reader equipped for BRET measurements.[23][24]
-
Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). A decrease in the BRET ratio indicates dissociation of the S1R-BiP complex, signifying an agonist effect. An antagonist will block the agonist-induced decrease in the BRET ratio. Calculate EC50 or IC50 values from the dose-response curves.
Conclusion: A Roadmap for Characterization
This guide provides a robust framework for the functional characterization of this compound. By focusing on the high-probability targets of the Dopamine D2 and Sigma-1 receptors, and by employing validated, state-of-the-art functional assays, researchers can efficiently determine the pharmacological profile of this novel compound. The use of well-characterized competitor compounds provides essential benchmarks for potency and efficacy, allowing for a clear and objective comparison. The detailed protocols and data presentation formats herein are designed to ensure scientific integrity and facilitate the generation of high-quality, reproducible data, ultimately accelerating the journey from compound discovery to potential therapeutic application.
References
- 1. benchchem.com [benchchem.com]
- 2. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Evaluation of Functional Selectivity of Haloperidol, Clozapine, and LASSBio-579, an Experimental Compound With Antipsychotic-Like Actions in Rodents, at G Protein and Arrestin Signaling Downstream of the Dopamine D2 Receptor [frontiersin.org]
- 6. Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quinpirole | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. pnas.org [pnas.org]
- 9. D1–D2 dopamine receptor heterooligomers with unique pharmacology are coupled to rapid activation of Gq/11 in the striatum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NE-100, a novel sigma receptor ligand: in vivo tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
- 13. researchgate.net [researchgate.net]
- 14. Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NE-100 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. resources.revvity.com [resources.revvity.com]
- 20. benchchem.com [benchchem.com]
- 21. innoprot.com [innoprot.com]
- 22. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]
- 23. biorxiv.org [biorxiv.org]
- 24. berthold.com [berthold.com]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-Methoxy-1,4'-bipiperidine
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. The proper handling and disposal of chemical reagents are not mere procedural formalities; they are foundational to ensuring a safe laboratory environment and safeguarding our communities. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Methoxy-1,4'-bipiperidine, grounded in established safety principles and regulatory compliance. While a specific Safety Data Sheet (SDS) for this compound is not consistently available, the procedural recommendations herein are derived from the known hazards of analogous piperidine derivatives and overarching chemical safety regulations.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
Understanding the potential hazards of this compound is the first step in mitigating risk. Based on data from structurally similar compounds such as 1,4'-Bipiperidine and piperidine itself, this compound should be handled as a hazardous substance.[1][2][3]
Key Potential Hazards Include:
-
Skin Corrosion/Irritation: Causes skin irritation.[1]
-
Serious Eye Damage/Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][4]
-
Harmful if Swallowed: Acute oral toxicity is a concern with related compounds.
Therefore, all handling and disposal procedures must be designed to prevent contact and inhalation. The causality is clear: preventing exposure through rigorous protocols is the only way to ensure personnel safety. This principle informs every subsequent step of the disposal process.
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling this compound for any purpose, including disposal preparation, a comprehensive suite of PPE is mandatory. This is a non-negotiable standard for laboratory safety.[5]
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or butyl-rubber gloves. Inspect for integrity before use. | To prevent skin contact and absorption. |
| Eye/Face Protection | Tightly fitting safety goggles or a full-face shield.[6] | To protect against splashes and airborne particles, preventing severe eye irritation.[1] |
| Skin/Body Protection | A flame-retardant lab coat, closed-toe shoes, and full-length pants. | To protect skin from accidental contact and spills. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a certified chemical fume hood.[1][6] | To prevent inhalation of vapors or aerosols, which may cause respiratory tract irritation.[1] |
The Disposal Workflow: A Step-by-Step Guide
The disposal of this compound is governed by regulations from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[7][8] These regulations mandate a "cradle-to-grave" approach to hazardous waste, meaning it must be managed safely from generation to final disposal.[7] The following workflow ensures compliance and safety.
Caption: Waste Disposal Workflow for this compound.
Step 1: Waste Characterization All waste containing this compound, including pure unused product, solutions, and contaminated materials (e.g., pipette tips, paper towels), must be treated as hazardous chemical waste.[9] Do not dispose of this chemical down the drain or in regular trash.[2][10]
Step 2: Waste Segregation Proper segregation is critical to prevent dangerous chemical reactions.[11]
-
Keep this compound waste separate from all other chemical waste streams.
-
Specifically, avoid mixing with strong oxidizing agents or strong acids.[2]
-
Store in a designated satellite accumulation area within the laboratory.
Step 3: Containerization
-
Use a sturdy, leak-proof container that is chemically compatible with amines. A high-density polyethylene (HDPE) or glass container is recommended.
-
The container must have a secure, tight-fitting lid. Keep the container closed at all times except when adding waste.[10][11]
Step 4: Labeling Proper labeling is a key OSHA requirement.[7]
-
Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations)
-
An accurate list of all container contents if it is a solution.
-
The associated hazards (e.g., Irritant, Harmful).
-
The date accumulation started.
-
Step 5: Final Disposal
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[6]
-
These services will transport the waste to an approved facility for destruction, typically via incineration.[12] This is the only acceptable final disposal method.
Emergency Procedures: Spill and Exposure Management
Accidents can happen, and a clear, pre-defined emergency plan is essential.[8]
Caption: Emergency Spill Response Protocol.
Small Spills (Contained within a fume hood):
-
Ensure you are wearing the full complement of PPE.
-
Contain the spill using an inert absorbent material such as vermiculite, dry sand, or a commercial chemical absorbent.[4] Do not use combustible materials like paper towels as the primary absorbent.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[6]
-
Wipe down the spill area with a suitable solvent (e.g., soap and water), collecting the cleaning materials as hazardous waste.
-
Label the waste container appropriately and dispose of it through your EHS office.
Large Spills (Outside of a fume hood):
-
Evacuate the immediate area and alert nearby personnel.[6]
-
If safe to do so, eliminate any nearby ignition sources.
-
Contact your institution's EHS or emergency response team immediately.[10] Do not attempt to clean up a large spill without specialized training and equipment.
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids.[1][2] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[2] Seek immediate medical attention.
Decontamination of Labware
Properly decontaminating reusable labware is crucial to prevent cross-contamination and unintended exposure.
-
First Rinse: The initial rinse of any container or glassware that held this compound must be collected as hazardous waste.[10]
-
Subsequent Cleaning: After the initial hazardous rinse is collected, the glassware can be washed using standard laboratory procedures. For highly toxic materials, the first three rinses should be collected as hazardous waste.[10]
By adhering to these detailed procedures, you contribute to a culture of safety, ensuring that your valuable research does not come at the cost of personal or environmental well-being.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. angenechemical.com [angenechemical.com]
- 7. nationalacademies.org [nationalacademies.org]
- 8. cleanmanagement.com [cleanmanagement.com]
- 9. mcfenvironmental.com [mcfenvironmental.com]
- 10. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 11. usbioclean.com [usbioclean.com]
- 12. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methoxy-1,4'-bipiperidine
As researchers and drug development professionals, our work with novel chemical entities demands a foundational commitment to safety. This guide provides an in-depth operational plan for handling 4-Methoxy-1,4'-bipiperidine, a substituted bipiperidine compound. The protocols herein are synthesized from established safety data for the parent molecule and its structural class, ensuring a self-validating system of laboratory safety. Our objective is to build a deep trust in our safety protocols by explaining the causality behind each recommendation, moving beyond a simple checklist to a comprehensive safety methodology.
Hazard Profile of this compound
Understanding the specific hazard profile of a compound is the critical first step in designing an effective safety protocol. Based on available Safety Data Sheets (SDS) for 1,4'-Bipiperidine, the primary hazards are categorized as follows:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon direct contact.[1][2]
-
Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[1][2]
-
Specific target organ toxicity — (single exposure) (Category 3): May cause respiratory irritation.[1][2]
While no specific occupational exposure limits have been established for this compound, the piperidine moiety itself is known to be flammable, toxic, and corrosive.[3][4] Therefore, a cautious and comprehensive approach to personal protection is mandatory.
Tiered Personal Protective Equipment (PPE) Protocol
The selection of PPE is not static; it must correspond to the specific experimental context and the potential for exposure. The following table outlines a tiered approach to PPE for handling this compound.
| Protection Level | Required PPE | When to Use |
| Standard Laboratory Operations (Level D) | Safety glasses with side shields, standard lab coat, nitrile gloves, closed-toe shoes. | For handling small quantities (<1g) in a well-ventilated certified chemical fume hood.[5][6] |
| Operations with Splash or Aerosol Potential (Level C) | Chemical splash goggles, face shield, chemical-resistant apron over lab coat, double-gloving (nitrile). | When there is a risk of splashing or aerosol generation, such as during heating, sonicating, or transferring larger volumes.[5][6] |
| Emergency Situations (Spills or Releases) | Full-face respirator with appropriate organic vapor/acid gas cartridges, chemical-resistant suit, heavy-duty chemical-resistant gloves and boots. | For responding to spills or uncontrolled releases of the compound outside of a fume hood.[5] |
Causality of PPE Selection:
-
Eye Protection: The upgrade from safety glasses to chemical splash goggles and a face shield is critical during operations with splash potential. This compound is a serious eye irritant, and this enhanced protection provides a complete seal around the eyes and protects the entire face from splashes.[1][2]
-
Hand Protection: Nitrile gloves are the standard for preventing skin contact, which can cause irritation.[1] Always inspect gloves for tears or degradation before use and consult the manufacturer's data for breakthrough times.[1] Double-gloving is recommended for higher-risk activities to provide an additional barrier and a clear protocol for doffing the contaminated outer layer.
-
Respiratory Protection: All work with this compound should be conducted within a chemical fume hood to minimize inhalation exposure, as it may cause respiratory irritation.[1][2] In the event of a significant spill or release where concentrations in the air are unknown, a full-face respirator is essential to protect the respiratory system and eyes.
Safe Handling and Operational Plan
Adherence to a strict, step-by-step operational workflow is crucial for minimizing exposure and ensuring a controlled laboratory environment.
Experimental Protocol: Standard Handling
-
Preparation:
-
Ensure that a certified chemical fume hood is operational.
-
Verify that an eyewash station and safety shower are accessible and unobstructed.[1][2]
-
Don the appropriate PPE for Standard Laboratory Operations as detailed in the table above.
-
Assemble all necessary equipment and reagents within the fume hood to minimize movement in and out of the controlled space.
-
-
Handling:
-
Post-Handling & Decontamination:
-
Decontaminate all surfaces and equipment that came into contact with the compound using an appropriate solvent (e.g., 70% ethanol), followed by soap and water.
-
Remove PPE in the correct order to avoid cross-contamination. The outer gloves should be removed first, followed by the lab coat, and finally the safety glasses.
-
Wash hands thoroughly with soap and water after removing all PPE.[3][7]
-
Emergency and Disposal Plan
A pre-defined plan for emergencies and waste disposal is a non-negotiable component of laboratory safety.
Emergency Protocol: Chemical Spill
In the event of a spill, the primary objective is to ensure personnel safety while containing and cleaning the release.
-
Evacuate and Alert: Immediately alert all personnel in the vicinity and evacuate the immediate area.
-
Assess and Don PPE: From a safe distance, assess the extent of the spill. Before re-entering, don the appropriate emergency-level PPE, including a full-face respirator.[5]
-
Containment: If safe to do so, contain the spill using dry sand, earth, or proprietary absorbent pads to prevent it from spreading.[1] Do not let the chemical enter drains.[7]
-
Cleanup: Sweep up the absorbed material and shovel it into a suitable, labeled container for hazardous waste disposal.[1][2]
-
Decontamination: Thoroughly decontaminate the spill area and any tools used during cleanup.
-
Waste Disposal: Dispose of the sealed container and all contaminated PPE as hazardous waste according to institutional and local regulations.[2][7]
Caption: A stepwise workflow for the safe response to a chemical spill.
Disposal Plan
-
Chemical Waste: All waste containing this compound, including reaction residues and contaminated absorbent materials, must be collected in a clearly labeled, sealed hazardous waste container.
-
Contaminated PPE: All disposable PPE, such as gloves, aprons, and shoe covers, that has come into contact with the compound is considered hazardous waste and must be disposed of accordingly.[8]
-
Disposal Vendor: Ensure that all chemical waste is disposed of through a licensed hazardous waste management company, in strict accordance with local, state, and federal regulations.[2][7]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
